Product packaging for Dizinc(Cat. No.:)

Dizinc

Cat. No.: B1255464
M. Wt: 130.8 g/mol
InChI Key: QNDQILQPPKQROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dizinc cores, featuring two zinc ions in close proximity, are critical functional units in biology and catalysis. In metalloenzymes, such as Glutamate Carboxypeptidase II (GCP II), these cores form a (μ-aquo)(μ-carboxylato)this compound(II) active site where the zinc ions are coordinated by histidine and aspartate residues . The zinc-zinc distance in these enzymes is typically around 3.3 Å, and the bridging hydroxide anion plays a key role in catalysis . The mechanism often involves the nucleophilic attack of this bridging hydroxide on a substrate carbonyl group, facilitated by a proton shuttle from a nearby glutamate residue, leading to the cleavage of peptide bonds . Beyond their biological significance, synthetic this compound complexes serve as powerful models for studying these enzymatic processes and have demonstrated remarkable catalytic performance in synthetic chemistry. For instance, this compound catalysts coordinated by bis(imino)diphenylamido ligands show exceptional activity in the ring-opening polymerization of lactide, significantly outperforming their monozinc analogs due to dinuclear cooperativity . These complexes can achieve turnover frequencies (TOF) as high as 60,000 h⁻¹, enabling the production of biodegradable polylactide polymers . The investigation of this compound systems, including the role of coordinated water in the catalytic pathway of enzymes like creatininase, remains a vibrant area of research with implications for biosensor development and green chemistry . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Zn2 B1255464 Dizinc

Properties

Molecular Formula

Zn2

Molecular Weight

130.8 g/mol

InChI

InChI=1S/2Zn

InChI Key

QNDQILQPPKQROV-UHFFFAOYSA-N

SMILES

[Zn]=[Zn]

Canonical SMILES

[Zn].[Zn]

Origin of Product

United States

Foundational & Exploratory

Unveiling the Binuclear Powerhouse: A Technical Guide to the Discovery and Characterization of Dizinc Catalytic Centers in Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metalloenzymes, which utilize metal ions as cofactors, are fundamental to a vast array of biological processes. Among these, zinc-containing enzymes represent one of the most abundant and diverse superfamilies, participating in all six classes of enzyme-catalyzed reactions. While the roles of single zinc ions in catalysis have been long appreciated, the discovery of dizinc catalytic centers, where two zinc ions work in concert, has unveiled a new layer of complexity and efficiency in biological catalysis. This technical guide provides an in-depth exploration of the discovery, characterization, and mechanistic understanding of these fascinating binuclear zinc sites, offering a valuable resource for researchers and professionals in the fields of biochemistry, structural biology, and drug development.

The journey into the world of this compound enzymes began with incremental discoveries. While the first enzyme, diastase, was isolated in 1833, and the term "enzyme" was coined by Wilhelm Kühne in 1877, the recognition of zinc's role in catalysis came much later. A pivotal moment was the discovery of zinc in carbonic anhydrase in 1939, establishing it as a metalloenzyme. However, the concept of a this compound catalytic center as a recurring motif emerged from detailed structural and functional studies of various enzymes, most notably alkaline phosphatase and a growing family of metallo-β-lactamases.

Core Concepts: The this compound Motif and its Catalytic Advantages

The presence of two closely spaced zinc ions in an active site offers several catalytic advantages over a single metal center. These include:

  • Enhanced Lewis Acidity: The two positive charges in close proximity create a more potent Lewis acidic environment, facilitating the polarization of substrate bonds and the stabilization of negatively charged transition states.

  • Activation of Nucleophiles: A hallmark of many this compound enzymes is the bridging of the two zinc ions by a water molecule or hydroxide ion. This bridging hydroxide is a potent nucleophile, poised for attack on the substrate.

  • Substrate Positioning and Orientation: The two metal ions can act as a scaffold, precisely positioning and orienting the substrate for catalysis through coordination with different functional groups.

  • Facilitation of Proton Transfer: The this compound center can modulate the pKa of nearby amino acid residues and water molecules, creating efficient proton shuttles required for catalysis.

Key Discoveries and Exemplary this compound Enzymes

The timeline below highlights some of the key milestones in the discovery and understanding of this compound catalytic centers.

discovery_timeline 1833 1833: First enzyme, diastase, discovered 1877 1877: Wilhelm Kühne coins the term 'enzyme' 1833->1877 1939 1939: Zinc discovered in carbonic anhydrase (a mono-zinc enzyme) 1877->1939 1960s 1960s: Initial characterization of Alkaline Phosphatase, later confirmed as a this compound enzyme 1939->1960s 1980s-1990s 1980s-1990s: Proliferation of Metallo-β-lactamase discoveries and structural elucidation of this compound centers 1960s->1980s-1990s 2000s-Present 2000s-Present: Detailed mechanistic studies and inhibitor design for this compound enzymes 1980s-1990s->2000s-Present

Timeline of Key Discoveries in Metalloenzymology.
Metallo-β-Lactamases (MBLs)

The rise of antibiotic resistance has propelled MBLs to the forefront of this compound enzyme research. These enzymes hydrolyze the β-lactam ring of a broad spectrum of antibiotics, rendering them ineffective. MBLs are classified into three subclasses (B1, B2, and B3), with B1 and B3 members typically possessing a this compound active site.

The catalytic mechanism of B1 and B3 MBLs generally involves a bridging hydroxide ion that attacks the carbonyl carbon of the β-lactam ring. The two zinc ions stabilize the resulting tetrahedral intermediate and facilitate the subsequent collapse and ring opening.

Alkaline Phosphatase (ALP)

Alkaline phosphatase is a ubiquitous enzyme that catalyzes the hydrolysis of phosphate monoesters at alkaline pH. It was one of the first enzymes recognized to contain zinc, and subsequent structural studies revealed a bimetallic zinc center at its core. The two zinc ions in ALP are crucial for binding the phosphate substrate and activating a serine nucleophile for the initial phosphorylation step. A coordinated water molecule then hydrolyzes the phospho-serine intermediate to regenerate the active enzyme.

Arginase

Arginase is a binuclear manganese enzyme in its native state, but it can also be active with other divalent metal ions, including zinc. It catalyzes the hydrolysis of L-arginine to L-ornithine and urea, a key step in the urea cycle. The two metal ions in the active site activate a bridging hydroxide ion, which attacks the guanidinium carbon of arginine.

Data Presentation: A Comparative Look at this compound Centers

The following tables summarize key quantitative data for representative this compound enzymes, providing a basis for comparison and highlighting the structural diversity within this class of enzymes.

Enzyme ClassSpecific EnzymePDB IDZn1-Zn2 Distance (Å)Zn1 CoordinationZn2 Coordination
Metallo-β-Lactamase (B1) Bacillus cereus BcII1BC2~3.5His116, His118, His196, bridging OH⁻Asp120, Cys221, His263, bridging OH⁻, H₂O
Metallo-β-Lactamase (B3) Stenotrophomonas maltophilia L11SML3.42 - 3.72His116, His118, His196, bridging OH⁻Asp120, His121, His263, bridging OH⁻, H₂O
Alkaline Phosphatase Escherichia coli1ALK~3.9Asp327, His331, His412, bridging Ser102 (covalent intermediate)Asp51, His370, bridging Ser102 (covalent intermediate), H₂O
Arginase (Mn replaced with Zn) Rat Liver Arginase I1RLA~3.3His101, His126, Asp124, Asp232, bridging OH⁻Asp124, Asp128, Asp232, bridging OH⁻, H₂O
Enzyme ClassSpecific EnzymeSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Metallo-β-Lactamase (B1) Bacillus cereus BcIINitrocefin20 - 100100 - 1000~10⁷
Metallo-β-Lactamase (B3) Stenotrophomonas maltophilia L1Nitrocefin50 - 15050 - 200~10⁶
Alkaline Phosphatase Escherichia colip-Nitrophenyl phosphate20 - 10030 - 50~10⁵ - 10⁶
Arginase Rat Liver Arginase IL-Arginine1000 - 5000500 - 1000~10⁵

Experimental Protocols: Characterizing this compound Catalytic Centers

The elucidation of the structure and function of this compound enzymes relies on a combination of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

X-ray Crystallography of Metalloenzymes

Objective: To determine the three-dimensional structure of a this compound enzyme at atomic resolution.

Methodology:

  • Protein Expression and Purification:

    • Clone the gene encoding the target enzyme into a suitable expression vector.

    • Overexpress the protein in a suitable host (e.g., E. coli).

    • Purify the protein to homogeneity using a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography). Ensure buffers contain adequate concentrations of zinc salts (e.g., 50-100 µM ZnCl₂) to maintain metal occupancy.

  • Crystallization:

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using high-throughput robotic screening or manual hanging/sitting drop vapor diffusion methods.

    • Optimize initial crystal hits by varying the concentrations of protein, precipitant, and other components to obtain diffraction-quality crystals.

  • Data Collection:

    • Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

    • Mount the frozen crystal on a goniometer at a synchrotron X-ray source.

    • Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factor amplitudes.

    • Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing techniques like multi-wavelength anomalous dispersion (MAD) or single-wavelength anomalous dispersion (SAD), which are particularly powerful for metalloproteins.

    • Build an initial atomic model into the electron density map.

    • Refine the model against the experimental data using computational software, including refinement of the this compound center geometry and coordination.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

Objective: To determine the local coordination environment of the zinc ions, including the number and type of coordinating ligands and the interatomic distances.

Methodology:

  • Sample Preparation:

    • Prepare a concentrated and homogenous solution of the purified this compound enzyme (typically >1 mM in zinc).

    • Load the sample into a suitable sample holder (e.g., a copper or aluminum frame with Kapton tape windows).

    • Flash-freeze the sample in liquid nitrogen to minimize radiation damage during data collection.

  • Data Collection:

    • Collect the X-ray absorption spectrum at a synchrotron beamline equipped for XAS.

    • Scan the incident X-ray energy across the K-edge of zinc (~9.6 keV).

    • Measure the absorption coefficient as a function of energy, typically in fluorescence mode for dilute biological samples.

  • Data Analysis:

    • Isolate the EXAFS oscillations (χ(k)) from the raw absorption spectrum by subtracting a smooth background function.

    • Fourier transform the χ(k) data to obtain a radial distribution function, which shows peaks corresponding to shells of neighboring atoms around the zinc ions.

    • Fit the EXAFS data using theoretical standards to determine the coordination number (N), interatomic distance (R), and the Debye-Waller factor (σ²) for each coordination shell, including the Zn-Zn distance.

Enzyme Kinetics Assay for Metallo-β-Lactamases (Nitrocefin Assay)

Objective: To determine the kinetic parameters (K_m and k_cat) of a metallo-β-lactamase using a chromogenic substrate.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the chromogenic cephalosporin substrate, nitrocefin, in a suitable solvent (e.g., DMSO).

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, containing a suitable concentration of ZnCl₂, typically 50-100 µM).

    • Prepare a solution of the purified MBL of known concentration.

  • Assay Procedure:

    • In a 96-well microplate, add varying concentrations of nitrocefin to the reaction buffer.

    • Initiate the reaction by adding a small, fixed amount of the MBL to each well.

    • Immediately monitor the change in absorbance at 486 nm over time using a microplate reader. The hydrolysis of the β-lactam ring in nitrocefin results in a color change from yellow to red, leading to an increase in absorbance at this wavelength.

  • Data Analysis:

    • Determine the initial velocity (v₀) of the reaction for each substrate concentration from the linear portion of the absorbance versus time plot.

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters K_m and V_max.

    • Calculate the turnover number (k_cat) by dividing V_max by the enzyme concentration.

    • The specificity constant (k_cat/K_m) can then be calculated to assess the enzyme's catalytic efficiency.

Mandatory Visualizations

Workflow for the Discovery and Characterization of a Novel this compound Enzyme

enzyme_characterization_workflow cluster_discovery Discovery Phase cluster_purification Purification and Initial Characterization cluster_structural Structural Characterization cluster_functional Functional and Mechanistic Studies Genomic_Analysis Genomic/Proteomic Analysis (Identification of Candidate Gene) Cloning_Expression Cloning and Heterologous Expression Genomic_Analysis->Cloning_Expression Purification Protein Purification (Chromatography) Cloning_Expression->Purification Metal_Analysis Metal Content Analysis (ICP-MS) Purification->Metal_Analysis Initial_Activity_Assay Initial Activity Assay Metal_Analysis->Initial_Activity_Assay Crystallography X-ray Crystallography Initial_Activity_Assay->Crystallography EXAFS EXAFS Spectroscopy Initial_Activity_Assay->EXAFS Kinetics Steady-State and Pre-Steady-State Kinetics Initial_Activity_Assay->Kinetics Site_Directed_Mutagenesis Site-Directed Mutagenesis Crystallography->Site_Directed_Mutagenesis Kinetics->Site_Directed_Mutagenesis Inhibitor_Screening Inhibitor Screening and Design Site_Directed_Mutagenesis->Inhibitor_Screening

Workflow for Novel this compound Enzyme Characterization.
Catalytic Mechanism of a B1 Metallo-β-Lactamase

MBL_mechanism E_S E + S ES E-S Complex E_S->ES Substrate Binding TS Tetrahedral Intermediate ES->TS Nucleophilic Attack by bridging OH- EP E-P Complex TS->EP C-N Bond Cleavage E_P E + P EP->E_P Product Release

Catalytic Cycle of a this compound Metallo-β-Lactamase.

Conclusion

The discovery and ongoing investigation of this compound catalytic centers have profoundly expanded our understanding of enzymatic catalysis. The synergistic action of two zinc ions provides a versatile and powerful platform for a wide range of chemical transformations. The methodologies outlined in this guide provide a robust framework for the characterization of these complex and vital enzymes. As our knowledge of this compound enzymes deepens, so too will our ability to design novel inhibitors to combat antibiotic resistance and to engineer new biocatalysts for a variety of biotechnological applications.

Theoretical Underpinnings of Dizinc Cluster Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to investigate the stability of dizinc clusters. A fundamental understanding of the forces governing the formation and maintenance of these clusters is paramount in various scientific domains, from materials science to the rational design of metalloenzyme inhibitors. This document summarizes key quantitative data, details prevalent computational protocols, and visualizes essential workflows and biological interactions.

Core Concepts in this compound Cluster Stability

The stability of a this compound cluster, whether in a vacuum, a solvent, or a protein environment, is dictated by a delicate balance of quantum mechanical effects. These include the formation of a metal-metal bond, electrostatic interactions, van der Waals forces, and the influence of surrounding ligands. Theoretical studies, primarily employing Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, are indispensable for dissecting these contributions.

Key parameters used to quantify the stability of this compound clusters include:

  • Binding Energy (BE): The energy released upon the formation of the cluster from its constituent atoms or fragments. A higher binding energy generally indicates greater stability.

  • Bond Dissociation Energy (BDE): The energy required to break a specific bond within the cluster.

  • Geometric Parameters: Interatomic distances (e.g., Zn-Zn bond length) and coordination geometries provide insights into the nature and strength of the interactions.

  • Vibrational Frequencies: Real vibrational frequencies confirm that a calculated structure corresponds to a stable minimum on the potential energy surface.

Quantitative Data on this compound Cluster Stability

The following tables summarize representative quantitative data from theoretical studies on this compound clusters. These values are highly dependent on the level of theory and basis set employed in the calculations.

Table 1: Calculated Binding Energies (BE) and Bond Lengths for the Zn₂ Dimer

Level of TheoryBasis SetBinding Energy (eV)Zn-Zn Bond Length (Å)Reference
PBE-0.022-[1]
PBE (FHI-aims)-0.034-[1]
CCSD(T)cc-pVTZ-2.758[2]
TPSSTPSS--Smallest calculated value[2]
B3LYP--Large deviation from experiment[2]
Experimental-0.03-[1]

Table 2: Binding Energy per Atom for Neutral Zinc Clusters (Zn_n)

Cluster Size (n)Binding Energy per Atom (eV)NotesReference
2~0.02Weak van der Waals interaction[1]
3-Negligibly small binding energy[3]
4Sharp increaseFirst transition to more stable cluster[1][3]
7PeakHigher stability (magic number)[1]
9PeakHigher stability (magic number)[1]
10PeakHigher stability (magic number)[1]
11-15Smooth increaseGradual increase in stability[1]

Experimental Protocols: Computational Methodologies

The theoretical investigation of this compound cluster stability relies on sophisticated computational protocols. Below are detailed outlines of the most common methodologies cited in the literature.

Density Functional Theory (DFT) Calculations

DFT is a workhorse of computational chemistry for studying the electronic structure and stability of metallic clusters.

Protocol for DFT Geometry Optimization and Energy Calculation:

  • Structure Generation: Initial geometries of the this compound cluster and any associated ligands are generated using standard model-building software. For neutral Zn_n clusters, various initial structures are often tested to locate the global minimum.

  • Functional and Basis Set Selection:

    • Functional: The choice of the exchange-correlation functional is critical. Common functionals for zinc clusters include PBE (Perdew-Burke-Ernzerhof) and PW91 (Perdew-Wang 91).[1][3] Hybrid functionals like B3LYP are also used, though they may show larger deviations for some properties.[2]

    • Basis Set: A sufficiently large and flexible basis set is required to accurately describe the electronic structure. For instance, a 6-311+G* basis set can be employed for geometry and energy calculations of zinc sulfide clusters.

  • Geometry Optimization: The initial structure is optimized to find a local minimum on the potential energy surface. This is an iterative process where the forces on the atoms are minimized.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum.

  • Binding Energy Calculation: The binding energy (BE) is calculated using the following equation: BE = E_total - n * E_atom where E_total is the total energy of the optimized cluster, n is the number of zinc atoms, and E_atom is the energy of an isolated zinc atom calculated at the same level of theory.[1] Spin-polarized calculations are often employed for metallic systems to avoid overestimating binding energies.[1]

Quantum Mechanics/Molecular Mechanics (QM/MM) Molecular Dynamics Simulations

QM/MM simulations are particularly useful for studying this compound clusters in complex environments, such as in aqueous solution or within a protein. This method treats a small, chemically active region (the this compound cluster and its immediate ligands) with a high-level quantum mechanical method, while the surrounding environment is treated with a more computationally efficient molecular mechanics force field.

Protocol for QM/MM Molecular Dynamics Simulation of a this compound Complex in Water:

  • System Setup:

    • The initial coordinates of the this compound-containing molecule are placed in a periodic box of water molecules.

    • The system is partitioned into a QM region and an MM region. The QM region typically includes the this compound cluster and its first and sometimes second hydration shells.[4]

  • QM Region Method Selection:

    • Level of Theory: Ab initio methods like Hartree-Fock (HF) are often used.[5]

    • Basis Set: A combination of basis sets is typically employed. For example, Dunning DZP basis sets for oxygen and hydrogen, and the LANL2DZ ECP (Effective Core Potential) basis set for Zn(II).[6] The ECP accounts for relativistic effects.

  • MM Region Force Field: A standard water model, such as TIP3P or SPC/E, is used for the MM region.

  • Equilibration:

    • The system is first equilibrated using classical molecular dynamics to relax the solvent around the solute.

    • A subsequent re-equilibration is performed with the QM/MM potential.

  • Production Simulation: A production QM/MM molecular dynamics simulation is run for a sufficient length of time (e.g., 15-50 ps) to sample the conformational space and dynamics of the system.[4][5] The time step is typically small (e.g., 0.2 fs).[4]

  • Analysis: The resulting trajectory is analyzed to extract structural and dynamical properties, such as:

    • Radial Distribution Functions (RDFs): To characterize the structure of the hydration shells.

    • Coordination Number Distributions (CNDs): To determine the number of ligands bound to the zinc ions.

    • Ligand Mean Residence Times (MRTs): To quantify the dynamics of ligand exchange.[5]

Visualizations

Computational Workflow

The following diagram illustrates a typical computational workflow for the theoretical study of a this compound cluster using DFT.

computational_workflow cluster_setup 1. System Setup cluster_calculation 2. Core Calculation cluster_analysis 3. Analysis start Generate Initial Structure select_method Select DFT Functional & Basis Set start->select_method geom_opt Geometry Optimization select_method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_freq Check for Imaginary Frequencies freq_calc->check_freq check_freq->geom_opt Imaginary freqs found (saddle point) calc_be Calculate Binding Energy & Other Properties check_freq->calc_be No imaginary freqs end Final Results calc_be->end

Computational workflow for DFT studies of this compound clusters.
Biological this compound Cluster Interaction

The diagram below depicts the intermolecular zinc exchange between a metallothionein protein (containing a zinc cluster) and the GAL4 transcription factor, a process that highlights the dynamic nature of these biological clusters.[7][8]

zinc_exchange cluster_reaction Intermolecular Zinc Transfer MT Metallothionein (Zn-donor) GAL4_apo Apo-GAL4 MT->GAL4_apo Zn²⁺ Transfer MT_apo Apo-Metallothionein MT->MT_apo Releases Zn²⁺ GAL4_zn Zn-GAL4 (Active) GAL4_apo->GAL4_zn Binds Zn²⁺

Intermolecular zinc exchange between metallothionein and GAL4.

Conclusion

Theoretical studies provide invaluable, atomistic-level insights into the stability of this compound clusters. The continued development of computational methodologies, coupled with increasing computational power, will undoubtedly lead to a more profound understanding of these ubiquitous and functionally diverse metal centers. This knowledge is critical for advancing fields ranging from catalysis and materials science to the development of novel therapeutics targeting zinc-dependent biological processes.

References

An In-depth Technical Guide to the Exploratory Synthesis of Novel Dizinc Schiff Base Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory synthesis, characterization, and potential applications of novel dizinc Schiff base complexes. The information presented herein is intended to serve as a practical resource for researchers and professionals engaged in the fields of coordination chemistry, materials science, and drug development. This document details the experimental protocols for the synthesis of these complexes, presents key characterization data in a structured format, and visualizes the synthetic and analytical workflows.

Introduction to this compound Schiff Base Complexes

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are versatile ligands capable of coordinating with a wide range of metal ions to form stable complexes.[1] Among these, this compound Schiff base complexes, which feature two zinc(II) centers within a single molecular entity, have garnered significant interest. The proximity of the two metal centers can lead to unique electronic, catalytic, and biological properties that are not observed in their mononuclear counterparts.

The coordination of zinc(II) ions with Schiff base ligands often enhances the biological activity of the resulting complexes, making them promising candidates for various pharmaceutical applications, including antimicrobial, antifungal, and anticancer agents.[2][3][4] The this compound core can play a crucial role in mimicking the active sites of certain metalloenzymes, leading to enhanced catalytic activity in various organic transformations. This guide focuses on the practical aspects of synthesizing and characterizing these promising compounds.

Experimental Protocols

Detailed methodologies for the synthesis of both the Schiff base ligands and their subsequent this compound complexes are provided below. These protocols are based on established literature procedures and offer a starting point for the exploratory synthesis of new derivatives.

General Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise specified. Standard laboratory equipment for chemical synthesis, including round-bottom flasks, condensers, magnetic stirrers, and heating mantles, is required.

Synthesis of a Dinuclear Zinc(II) Complex: [Zn₂(L¹)₂I₂][2][5][6]

This protocol describes the synthesis of a dinuclear zinc(II) complex using a Schiff base ligand derived from 2-[(6-methylpyridin-2-ylimino)methyl]phenol (HL¹).

Step 1: Synthesis of the Schiff Base Ligand (HL¹)

  • Dissolve 2-hydroxy-6-methylbenzaldehyde (1.0 mmol) in 20 mL of methanol in a 50 mL round-bottom flask.

  • To this solution, add 2-amino-6-methylpyridine (1.0 mmol).

  • Reflux the mixture with continuous stirring for 4 hours.

  • Allow the solution to cool to room temperature.

  • The resulting solid Schiff base ligand (HL¹) is collected by filtration, washed with cold methanol, and dried in a desiccator.

Step 2: Synthesis of the this compound Complex [Zn₂(L¹)₂I₂]

  • Dissolve the synthesized Schiff base ligand (HL¹) (1.0 mmol) in 20 mL of methanol in a 50 mL round-bottom flask.

  • In a separate flask, dissolve zinc(II) iodide (ZnI₂) (1.0 mmol) in 20 mL of methanol.

  • Add the methanolic solution of ZnI₂ dropwise to the ligand solution with constant stirring.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Slow evaporation of the solvent over several days at room temperature will yield single crystals of the dinuclear complex [Zn₂(L¹)₂I₂] suitable for X-ray diffraction.

  • The crystalline product is collected, washed with a small amount of cold methanol, and dried.

Template Synthesis of Dinuclear Zinc(II) Macrocyclic Complexes: K1 and K2[7][8]

This method describes a template synthesis where the zinc ion directs the condensation to form a macrocyclic this compound complex.

Step 1: Synthesis of Complex K1

  • Dissolve o-phenylenediamine (0.0432 g, 0.4 mmol) in 100 cm³ of methanol in a round-bottom flask.

  • To this solution, add 2-hydroxy-5-methyl-1,3-benzenedicarboxaldehyde (0.0675 g, 0.4 mmol) and zinc(II) acetate dihydrate ((CH₃COO)₂Zn·2H₂O) (0.0882 g, 0.4 mmol).

  • Reflux the reaction mixture for 1.5 hours.

  • A bright orange precipitate will form.

  • Filter the product, wash with methanol, and dry to obtain complex K1.

Step 2: Synthesis of Complex K2

  • Dissolve o-phenylenediamine (0.1080 g, 1.0 mmol) in 100 cm³ of methanol in a round-bottom flask.

  • Add 2-hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde (0.2060 g, 1.0 mmol) and zinc(II) acetate dihydrate (0.2190 g, 1.0 mmol) to the solution.

  • Reflux the mixture for 1.5 hours.

  • A bright yellow crystalline precipitate will be produced.

  • Filter the product, wash with methanol, and dry to yield complex K2.

Data Presentation: Characterization of this compound Schiff Base Complexes

The synthesized this compound complexes are characterized using various spectroscopic and analytical techniques. The following tables summarize the key quantitative data for representative complexes.

Table 1: Spectroscopic Data for [Zn₂(L¹)₂I₂] [5]

TechniqueKey Observations
IR (KBr, cm⁻¹) 1615 (C=N stretching)
UV-Vis (acetonitrile, λ, ε) 310 nm, 3.13 × 10³ L mol⁻¹ cm⁻¹; 410 nm, 2.32 × 10³ L mol⁻¹ cm⁻¹
¹H NMR (300 MHz, d⁶-DMSO, δ) 8.71 (s, 1H, CH=N), 7.81–7.45 (m, 4H, ArH and PyH), 7.10 (t, 1H, ArH), 6.92 (d, 1H, ArH), 6.82 (d, 1H, PyH), 2.50 (s, 3H, CH₃)
¹³C NMR (126 MHz, DMSO, δ) 163.41, 162.02, 161.05, 159.33, 138.17, 132.92, 132.65, 121.82, 121.71, 120.14, 115.66, 112.31, 23.70

Table 2: Elemental Analysis Data for K1 and K2 [6]

ComplexMolecular FormulaCalculated (%)Found (%)
K1 C₃₂H₃₂N₄O₆Zn₂C: 54.58, N: 8.11, H: 4.49C: 54.69, N: 8.11, H: 4.99
K2 C₄₄H₅₂N₄O₈Zn₂C: 59.00, N: 6.26, H: 5.85C: 58.93, N: 6.11, H: 6.02

Table 3: Crystallographic Data for [Zn₂(L¹)₂I₂] [5]

ParameterValue
Molecular Formula C₂₆H₂₂I₂N₄O₂Zn₂
Formula Weight 807.02
Crystal System Triclinic
Space Group P-1
a (Å) Value not provided in abstract
b (Å) Value not provided in abstract
c (Å) Value not provided in abstract
α (°) Value not provided in abstract
β (°) Value not provided in abstract
γ (°) Value not provided in abstract
Volume (ų) Value not provided in abstract
Z Value not provided in abstract

Note: Detailed crystallographic parameters are typically found in the full crystallographic information files (CIFs) deposited with crystallographic databases.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflows for the synthesis and characterization of this compound Schiff base complexes.

G cluster_ligand Ligand Synthesis cluster_complex Complexation Aldehyde Aldehyde/Ketone Reflux1 Reflux Aldehyde->Reflux1 Amine Primary Amine Amine->Reflux1 Solvent1 Methanol/Ethanol Solvent1->Reflux1 Filtration1 Filtration & Washing Reflux1->Filtration1 Ligand Schiff Base Ligand Filtration1->Ligand Ligand_sol Ligand Solution Ligand->Ligand_sol Reaction Stirring/Reflux Ligand_sol->Reaction Metal_sol Zinc(II) Salt Solution Metal_sol->Reaction Isolation Isolation (Filtration/Evaporation) Reaction->Isolation Complex This compound Schiff Base Complex Isolation->Complex

Caption: General workflow for the synthesis of this compound Schiff base complexes.

G cluster_characterization Characterization cluster_data Data Analysis Complex This compound Schiff Base Complex FTIR FT-IR Spectroscopy Complex->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Complex->NMR UVVis UV-Vis Spectroscopy Complex->UVVis MassSpec Mass Spectrometry Complex->MassSpec Elemental Elemental Analysis Complex->Elemental XRay Single-Crystal X-ray Diffraction Complex->XRay Structure Structural Elucidation FTIR->Structure NMR->Structure UVVis->Structure MassSpec->Structure Elemental->Structure XRay->Structure Properties Property Evaluation (Biological, Catalytic) Structure->Properties

Caption: Workflow for the characterization of this compound Schiff base complexes.

References

In-Depth Technical Guide to Dizinc Metalloenzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental research on dizinc metalloenzymes, with a focus on their structure, catalytic mechanisms, and roles in critical signaling pathways. The content is tailored for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation and therapeutic design.

Core Concepts of this compound Metalloenzymes

This compound metalloenzymes are a class of enzymes that utilize two zinc ions in their active site to catalyze a wide range of biochemical reactions. These enzymes are found in all domains of life and play crucial roles in various physiological processes, including antibiotic resistance, signal transduction, and programmed cell death.[1] The two zinc ions can act as Lewis acids, facilitate the formation of a nucleophilic hydroxide ion from a coordinated water molecule, and properly orient the substrate for catalysis.[2]

Structural Features of the this compound Center

The coordination geometry of the this compound center is critical for enzymatic activity. The two zinc ions, often denoted as Zn1 and Zn2, are typically bridged by a water molecule or a hydroxide ion and are coordinated by a combination of amino acid residues, most commonly histidine, aspartate, and cysteine. The distance between the two zinc ions is a key parameter that can vary depending on the enzyme, its functional state (resting, substrate-bound, or product-bound), and the pH.[1][3][4]

Catalytic Mechanism

A common feature in the catalytic mechanism of many this compound hydrolytic enzymes is the activation of a water molecule. One of the zinc ions polarizes the water molecule, lowering its pKa and facilitating its deprotonation to form a highly nucleophilic hydroxide ion. This hydroxide then attacks the substrate, leading to its cleavage. The second zinc ion often plays a role in binding and orienting the substrate or stabilizing the transition state.[2]

Quantitative Data on this compound Metalloenzymes

This section presents key quantitative data for a clinically significant this compound metalloenzyme, New Delhi Metallo-β-lactamase-1 (NDM-1), which confers bacterial resistance to a broad spectrum of β-lactam antibiotics.

Kinetic Parameters of NDM-1

The catalytic efficiency of NDM-1 varies with different β-lactam substrates. The following table summarizes the steady-state kinetic parameters for the hydrolysis of several common antibiotics by NDM-1.

SubstrateKm (μM)kcat (s-1)kcat/Km (s-1μM-1)Reference
Penicillin G13954.20.39[5]
Ampicillin--5 x 106 M-1s-1[6]
Cefazolin23742.60.18[5]
Imipenem16823.50.14[5]
Meropenem---[7]
Nitrocefin---[8]
Cefotaxime---[7]

Note: Kinetic parameters can vary depending on experimental conditions such as pH and buffer composition. The kcat/KM for ampicillin is presented in different units in the source material.

Zinc Binding Affinity and Active Site Geometry of NDM-1

The affinity of the zinc ions for the active site and the distance between them are crucial for the structure and function of NDM-1.

ParameterValueReference
Kd for Zn22 μM - 18.6 ± 0.7 μM[9][10]
Zn1-Zn2 distance (resting state)3.5 Å - 3.8 Å[1][11]
Zn1-Zn2 distance (hydrolyzed ampicillin bound)~4.6 Å[1][3][11]

Experimental Protocols for Studying this compound Metalloenzymes

This section provides detailed methodologies for the expression, purification, and kinetic analysis of a representative this compound metalloenzyme, NDM-1. A general protocol for X-ray crystallography is also included.

Expression and Purification of Recombinant NDM-1

This protocol is adapted from established methods for producing functional NDM-1 in E. coli.[10][12][13][14]

  • Gene Cloning and Transformation: The gene encoding for NDM-1 (residues 36-270, without the signal peptide) is cloned into a pET-21a or similar expression vector, often with a C-terminal His6-tag for purification. The resulting plasmid is transformed into an appropriate E. coli expression strain, such as BL21(DE3).

  • Bacterial Culture and Protein Expression:

    • Inoculate a single colony of transformed E. coli into Luria-Bertani (LB) broth containing the appropriate antibiotic for plasmid selection. Grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate a larger volume of LB broth. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4-0.5 mM.

    • Continue to incubate the culture for 16-20 hours at a reduced temperature (e.g., 22-25°C) to enhance protein solubility.

  • Cell Lysis and Crude Extract Preparation:

    • Harvest the bacterial cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl, pH 7.0) and lyse the cells by sonication on ice. The addition of lysozyme can improve lysis efficiency.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification using Affinity and Size-Exclusion Chromatography:

    • Nickel-Affinity Chromatography: Load the clarified lysate onto a Ni-NTA affinity column. Wash the column extensively with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins. Elute the His-tagged NDM-1 using an elution buffer with a high concentration of imidazole.

    • Size-Exclusion Chromatography: Further purify the eluted NDM-1 by size-exclusion chromatography (e.g., using a Superdex 75 column) to remove any remaining contaminants and protein aggregates. The protein should be eluted in a suitable buffer for storage and downstream applications (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

  • Protein Characterization: Assess the purity of the final protein sample by SDS-PAGE. Determine the protein concentration using a standard method like the Bradford assay or by measuring the absorbance at 280 nm.

Steady-State Kinetic Analysis of NDM-1

This protocol describes the determination of kinetic parameters for NDM-1 using a chromogenic or UV-active substrate.[12][15][16]

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.0) supplemented with a defined concentration of ZnCl2 (e.g., 20-50 μM) to ensure the enzyme is in its active, this compound form.[12][15]

    • Prepare a series of substrate dilutions in the reaction buffer. For chromogenic substrates like nitrocefin, the hydrolysis can be monitored by the change in absorbance. For other β-lactams, the hydrolysis of the β-lactam ring can be monitored at their specific wavelengths.

  • Enzyme Assay:

    • Perform all reactions at a constant temperature (e.g., 25°C or 30°C).

    • In a cuvette, mix the reaction buffer and the substrate at the desired concentration.

    • Initiate the reaction by adding a small, known concentration of purified NDM-1.

    • Immediately monitor the change in absorbance over time using a spectrophotometer.

  • Data Analysis:

    • Determine the initial velocity (v0) of the reaction from the linear portion of the absorbance versus time plot.

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the kinetic parameters Km and Vmax.

    • Calculate the catalytic efficiency (kcat/Km), where kcat = Vmax / [E]total.

X-ray Crystallography of a this compound Metalloenzyme

This protocol provides a general workflow for obtaining the crystal structure of a this compound metalloenzyme.[17][18][19][20][21]

  • Protein Preparation and Crystallization Screening:

    • Concentrate the purified protein to a high concentration (typically 5-20 mg/mL) in a low-salt buffer.

    • Set up crystallization trials using various techniques such as hanging drop or sitting drop vapor diffusion.

    • Screen a wide range of crystallization conditions (precipitants, pH, salts, and additives) using commercially available or custom-made screens.

  • Crystal Optimization and Harvesting:

    • Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the protein, precipitant, and other components to obtain larger, single, well-diffracting crystals.

    • Carefully harvest the crystals from the drop using a cryo-loop and flash-cool them in liquid nitrogen, often after soaking them in a cryoprotectant solution to prevent ice formation.

  • X-ray Diffraction Data Collection:

    • Mount the frozen crystal on a goniometer in an X-ray beamline at a synchrotron source.

    • Collect a complete set of X-ray diffraction data by rotating the crystal in the X-ray beam.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factor amplitudes.

    • Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing techniques.

    • Build an atomic model of the protein into the resulting electron density map.

    • Refine the atomic model against the diffraction data to improve its agreement with the experimental observations and to ensure good stereochemistry.

Signaling Pathways Involving this compound Metalloenzymes

This compound metalloenzymes are key players in several critical signaling pathways. This section visualizes their roles in TNF-α signaling and apoptosis.

TNF-α Signaling Pathway

Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that is initially synthesized as a transmembrane protein (pro-TNF-α). Its release as a soluble, active cytokine is mediated by the this compound metalloproteinase, TNF-α Converting Enzyme (TACE), also known as ADAM17.[22][23][24]

TNF_alpha_Signaling pro_TNF pro-TNF-α (transmembrane) TACE TACE (ADAM17) (this compound Metalloenzyme) pro_TNF->TACE Cleavage soluble_TNF Soluble TNF-α TACE->soluble_TNF TNFR TNF Receptor soluble_TNF->TNFR Binding Signaling Downstream Signaling (Inflammation, Apoptosis, etc.) TNFR->Signaling Activation

TNF-α processing and signaling cascade.
Apoptosis Signaling Pathway and Zinc Inhibition

Apoptosis, or programmed cell death, is executed by a family of cysteine proteases called caspases. Zinc ions can act as potent inhibitors of caspases, thereby regulating the apoptotic process. Zinc can bind to the active site cysteine and other residues, preventing the activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3 and -7).[25][26][27][28][29]

Apoptosis_Signaling Apoptotic_Stimulus Apoptotic Stimulus Procaspase8 Procaspase-8 Apoptotic_Stimulus->Procaspase8 Activation Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Zinc Zinc (Zn²⁺) Zinc->Caspase8 Inhibition Zinc->Caspase3 Inhibition

Zinc-mediated inhibition of the caspase cascade in apoptosis.

Conclusion

This compound metalloenzymes represent a diverse and functionally critical class of proteins. A thorough understanding of their structure, catalytic mechanisms, and roles in cellular signaling is paramount for fundamental biological research and for the development of novel therapeutics. This guide provides a foundational resource for researchers in this field, offering both the theoretical background and the practical methodologies necessary to advance our knowledge of these fascinating enzymes.

References

An In-depth Technical Guide to the Structure of Dizinc Orthosilicate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dizinc orthosilicate (Zn₂SiO₄), commonly found in nature as the mineral willemite, is a nesosilicate compound that has garnered significant interest in various scientific and technological fields. Its versatile properties, including high thermal and chemical stability, and notable luminescence when doped, make it a material of choice for applications ranging from phosphors in lighting and displays to biocompatible ceramics in medical applications. This guide provides a comprehensive overview of the crystal structure of this compound orthosilicate, detailed experimental protocols for its synthesis, and common characterization techniques.

Core Structure and Polymorphism

This compound orthosilicate is known to exist in several polymorphic forms, with the trigonal (willemite) structure being the most stable and commonly encountered. However, tetragonal and orthorhombic phases have also been reported, often synthesized under specific conditions or observed at high pressures. The fundamental building blocks of the this compound orthosilicate structure are ZnO₄ and SiO₄ tetrahedra. In the willemite structure, these tetrahedra are linked at their corners, creating a three-dimensional framework.

Crystallographic Data

The crystallographic parameters for the common polymorphs of this compound orthosilicate are summarized in the table below for easy comparison.

PropertyTrigonal (Willemite)TetragonalOrthorhombic
Crystal System TrigonalTetragonalOrthorhombic
Space Group R
3\overline{3}3
I
4\overline{4}4
2d
Pnma
Lattice Parameters
a (Å)13.93 - 13.9717.1010.438
b (Å)13.93 - 13.9717.106.099
c (Å)9.31 - 9.3346.554.850
α (°)909090
β (°)909090
γ (°)1209090

Experimental Protocols for Synthesis

The synthesis of this compound orthosilicate can be achieved through various methods, each offering distinct advantages in terms of crystalline phase, particle size, and morphology. The three most common methods are solid-state reaction, hydrothermal synthesis, and the sol-gel method.

Solid-State Reaction Method

This conventional method involves the direct reaction of solid precursors at high temperatures.

Protocol:

  • Precursor Preparation: Stoichiometric amounts of zinc oxide (ZnO) and silicon dioxide (SiO₂) powders (2:1 molar ratio) are intimately mixed.

  • Milling: The powder mixture is ball-milled for several hours to ensure homogeneity and reduce particle size.

  • Calcination: The milled powder is pressed into pellets and calcined in a furnace. A typical heating profile involves ramping up to 1200-1400°C and holding for 10-12 hours.[1]

  • Cooling and Grinding: The furnace is then slowly cooled to room temperature. The resulting sintered product is ground into a fine powder.

Hydrothermal Synthesis Method

This method allows for the synthesis of well-crystallized nanoparticles at lower temperatures compared to the solid-state method.

Protocol:

  • Precursor Solution: Prepare aqueous solutions of a zinc salt (e.g., zinc chloride, ZnCl₂) and a silicate source (e.g., sodium silicate, Na₂SiO₃).

  • Mixing and pH Adjustment: The precursor solutions are mixed under vigorous stirring. The pH of the resulting solution is adjusted, often to a basic value, using a mineralizer such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Hydrothermal Reaction: The mixture is transferred to a Teflon-lined stainless-steel autoclave and heated to a temperature between 180°C and 280°C for a duration of 6 to 24 hours.[2]

  • Washing and Drying: After the autoclave has cooled to room temperature, the precipitate is collected by centrifugation, washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dried in an oven.

Sol-Gel Method

The sol-gel method offers excellent control over the purity, homogeneity, and particle size of the final product at relatively low temperatures.

Protocol:

  • Precursor Solution: A zinc precursor, such as zinc acetate [Zn(CH₃COO)₂], is dissolved in a solvent, typically ethanol.

  • Hydrolysis and Condensation: A silicon alkoxide, such as tetraethyl orthosilicate (TEOS), is added to the solution. The hydrolysis and condensation reactions are initiated by the addition of water, often with an acid or base catalyst (e.g., nitric acid or ammonia).

  • Gelation: The solution is stirred for a period ranging from a few hours to a day until a transparent gel is formed.

  • Drying: The gel is aged and then dried in an oven at a temperature around 100-120°C to remove the solvent and residual organic compounds.

  • Calcination: The dried gel is subsequently calcined at temperatures typically ranging from 700°C to 1000°C to induce crystallization into the willemite phase.[3]

Characterization Techniques

To analyze the structure, morphology, and properties of the synthesized this compound orthosilicate, several characterization techniques are employed:

  • X-ray Diffraction (XRD): This is the primary technique used to identify the crystalline phases present in the synthesized material and to determine the lattice parameters. The diffraction pattern provides a unique fingerprint of the crystal structure.

  • Electron Microscopy (SEM and TEM): Scanning Electron Microscopy (SEM) is used to observe the morphology, particle size, and aggregation of the powder. Transmission Electron Microscopy (TEM) provides higher resolution imaging, allowing for the observation of the crystal lattice and detailed nanoparticle morphology.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the vibrational modes of the Si-O and Zn-O bonds, confirming the formation of the silicate network.

  • Photoluminescence (PL) Spectroscopy: For doped this compound orthosilicate, PL spectroscopy is essential for characterizing the emission and excitation spectra, which are crucial for luminescent applications.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound orthosilicate.

experimental_workflow cluster_synthesis Synthesis Methods cluster_characterization Characterization Solid-State Solid-State Synthesized Powder Synthesized Powder Solid-State->Synthesized Powder Hydrothermal Hydrothermal Hydrothermal->Synthesized Powder Sol-Gel Sol-Gel Sol-Gel->Synthesized Powder Precursors Precursors Precursors->Hydrothermal Precursors->Sol-Gel XRD XRD Synthesized Powder->XRD SEM/TEM SEM/TEM Synthesized Powder->SEM/TEM FTIR FTIR Synthesized Powder->FTIR PL Spectroscopy PL Spectroscopy Synthesized Powder->PL Spectroscopy Structural & Morphological Analysis Structural & Morphological Analysis XRD->Structural & Morphological Analysis SEM/TEM->Structural & Morphological Analysis FTIR->Structural & Morphological Analysis PL Spectroscopy->Structural & Morphological Analysis

General workflow for this compound orthosilicate synthesis and characterization.

References

An In-depth Technical Guide on the Core Chemical Properties of Hexaboron Dizinc Undecaoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaboron dizinc undecaoxide, a notable inorganic compound within the zinc borate family, possesses a unique combination of properties that make it a subject of significant interest in materials science and, to a lesser extent, in biological applications.[1] This guide provides a comprehensive overview of its fundamental chemical and physical characteristics, synthesis methodologies, and toxicological profile, with a focus on quantitative data and detailed experimental protocols relevant to researchers in various scientific disciplines.

Chemical Identity and Physical Properties

Hexaboron this compound undecaoxide is most commonly represented by the chemical formula Zn₂B₆O₁₁ or as 2ZnO·3B₂O₃.[1] It exists in both anhydrous and various hydrated forms, with the degree of hydration significantly influencing its thermal stability.[1] The most common hydrated form is 2ZnO·3B₂O₃·3.5H₂O.[2]

Table 1: Chemical Identifiers for Hexaboron this compound Undecaoxide and its Hydrated Form

IdentifierAnhydrous FormHeptahydrate Form
Chemical Name Hexaboron this compound undecaoxideHexaboron this compound undecaoxide heptahydrate
Synonyms Zinc Borate, 2ZnO·3B₂O₃Zinc Borate Hydrate, 2ZnO·3B₂O₃·7H₂O
CAS Number 12767-90-7[3]12767-90-7 (for the hydrated salt)[4]
EC Number 235-804-2[5]235-804-2[5]
Molecular Formula B₆O₁₁Zn₂B₆H₁₄O₁₈Zn₂
Molecular Weight 371.62 g/mol [6]Not explicitly found

Table 2: Physicochemical Properties of Hexaboron this compound Undecaoxide

PropertyValueConditions
Physical State White, odorless crystalline solid/powder[6][7]Standard Temperature and Pressure (STP)
Melting Point >300 °C (>572 °F)[6]-
Density 2.6 g/cm³[6]20 °C
Solubility in Water <0.28%[6]25 °C
Solubility in Other Solvents Insoluble in ethanol, n-butanol, benzene, acetone. Soluble in hydrochloric acid, sulfuric acid, dimethyl sulfoxide.[8]-
pH 6.8 to 7.5[6]-
Thermal Decomposition Hydrated forms lose water between 290–415 °C (554–779 °F).[9] The 2ZnO·3B₂O₃·3H₂O form begins to lose water at approximately 290 °C.[10]-

Crystal Structure

The hydrated form of hexaboron this compound undecaoxide (Zn₂B₆O₁₁·7H₂O) crystallizes in a monoclinic system.[4] Its structure is characterized by alternating layers of zinc oxide polyhedra and borate networks, with water molecules providing stability to the lattice.[4] X-ray diffraction (XRD) analyses have determined the lattice parameters to be a = 12.34 Å, b = 6.78 Å, c = 9.12 Å, and β = 104.5°.[4]

Spectroscopic Properties

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a key technique for characterizing the structure of zinc borates. The spectra typically show strong, broad absorption bands in the 900 cm⁻¹ to 1100 cm⁻¹ region, which are characteristic of tetrahedrally coordinated boron (BO₄).[11] Bands between 1253 cm⁻¹ and 1410 cm⁻¹ are assigned to the asymmetric stretching of trigonal borate groups (BO₃).[12] The presence of hydroxyl groups in hydrated forms is indicated by stretching vibrations around 3460 cm⁻¹.[12]

Raman Spectroscopy: Raman spectroscopy complements FT-IR in elucidating the structure of zinc borates. The spectra of zinc borate glasses show features between 530–580 cm⁻¹, at 680 cm⁻¹, around 1025 cm⁻¹, and at 1414 cm⁻¹, suggesting that metaborate units occur in chain configurations.[13] For crystalline zinc borates, Raman spectroscopy confirms the presence of both trigonal and tetrahedral boron units.[14]

Synthesis and Experimental Protocols

Hexaboron this compound undecaoxide can be synthesized through several methods, including solid-state reaction, hydrothermal synthesis, and aqueous reaction.[4]

Solid-State Synthesis Protocol

This method involves the direct reaction of zinc oxide and a boron source, such as boric acid or diboron trioxide, at elevated temperatures.[15]

Materials:

  • Zinc oxide (ZnO), high purity

  • Boric acid (H₃BO₃) or Diboron trioxide (B₂O₃)

  • Alumina or platinum crucible

  • High-temperature furnace

Procedure:

  • Precursor Preparation: Intimately mix stoichiometric amounts of zinc oxide and the boron source in a mortar and pestle to ensure a homogeneous mixture.

  • Calcination: Transfer the mixture to a crucible and place it in a high-temperature furnace.

  • Heating Profile: Heat the mixture to the desired reaction temperature (typically in the range of 700-900 °C) at a controlled rate. The specific temperature and duration of heating will determine the resulting zinc borate phase.

  • Cooling and Characterization: After the reaction is complete, cool the furnace to room temperature. The resulting product can then be characterized using techniques such as XRD and FT-IR.

Solid_State_Synthesis ZnO Zinc Oxide (ZnO) Mixing Intimate Mixing ZnO->Mixing B2O3 Diboron Trioxide (B2O3) B2O3->Mixing Calcination High-Temperature Calcination Mixing->Calcination Homogeneous Mixture Product Hexaboron this compound Undecaoxide (Zn2B6O11) Calcination->Product Solid-State Reaction Hydrolysis_Process Zn2B6O11 Hexaboron this compound Undecaoxide (Zn2B6O11) Hydrolysis Hydrolysis Zn2B6O11->Hydrolysis Water Water (H2O) Water->Hydrolysis ZnOH2 Zinc Hydroxide (Zn(OH)2) Hydrolysis->ZnOH2 H3BO3 Boric Acid (H3BO3) Hydrolysis->H3BO3

References

An In-depth Technical Guide to Dizinc Compounds in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dizinc compounds, characterized by the presence of two zinc centers in close proximity, are a fascinating and increasingly important class of molecules in materials science. The unique electronic and structural properties arising from the cooperative effects between the two metal ions have led to their exploration in a variety of applications, from catalysis to the development of advanced materials. This technical guide provides a comprehensive overview of the synthesis, structure, properties, and applications of this compound compounds, with a focus on their role in the creation of novel materials.

Initially studied for their relevance to the active sites of metalloenzymes, the application of this compound complexes has expanded significantly.[1][2] In materials science, these compounds are primarily utilized as highly efficient catalysts for polymerization reactions and as building blocks for the construction of porous coordination polymers and metal-organic frameworks (MOFs). The ability to tune the reactivity and structural features of this compound cores through ligand design offers a powerful tool for creating materials with tailored properties.

Synthesis and Structure of this compound Compounds

The synthesis of this compound compounds typically involves the reaction of a zinc precursor with a binucleating ligand designed to hold two zinc ions in a specific spatial arrangement. These ligands often feature two distinct coordination pockets connected by a bridging moiety.

Common Ligand Architectures
  • Macrocyclic Ligands: These large, cyclic organic molecules can encapsulate two metal ions within their framework. Schiff base macrocycles are a prominent example.[3][4]

  • Acyclic Binucleating Ligands: These ligands possess two separate binding sites linked by a flexible or rigid spacer. Examples include bis(imino)diphenylamido and bis(pyrazolyl)alkane systems.[5][6]

General Synthetic Approach

A common synthetic route involves the reaction of a zinc alkyl, such as diethylzinc (ZnEt₂), with the protonated form of the binucleating ligand. This reaction proceeds via in situ deprotonation of the ligand, releasing a volatile byproduct like ethane, and subsequent coordination of the zinc ions.[4] The choice of solvent, temperature, and stoichiometry are critical parameters for achieving high yields and purity.

Data Presentation: Structural Parameters of this compound Cores

The precise arrangement of the zinc centers and their coordination environment dictates the properties and reactivity of the this compound compound. X-ray crystallography is the primary technique for elucidating these structural details. Below is a summary of typical bond lengths observed in this compound complexes.

ParameterTypical Range (Å)Notes
Zn-Zn Distance 2.3 - 3.7 ÅThe distance is highly dependent on the bridging ligands and the coordination geometry of the zinc centers. Shorter distances often imply a greater degree of metal-metal interaction.
Zn-N (Amine/Imine) 2.0 - 2.3 ÅCommon in many binucleating ligands.
Zn-O (Alkoxide/Phenoxide) 1.9 - 2.1 ÅFrequently observed in catalytic intermediates and final polymer chains.
Zn-O (Carboxylate) 1.9 - 2.2 ÅFound in ligands and can influence the nuclearity of the complex.

Experimental Protocols

General Synthesis of a this compound Macrocyclic Complex

This protocol provides a general procedure for the synthesis of a this compound Schiff base macrocyclic complex, adapted from literature procedures.[4]

Materials:

  • Binucleating macrocyclic ligand (e.g., H₂L)

  • Diethylzinc (ZnEt₂)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexane

  • Schlenk line and glassware

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the macrocyclic ligand in anhydrous THF in a Schlenk flask.

  • Cool the solution to -40 °C using a suitable cooling bath.

  • Slowly add a stoichiometric amount of diethylzinc (typically 2 equivalents) to the ligand solution with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the solid product from a suitable solvent system, such as THF/hexane, to yield the pure this compound macrocyclic complex.

  • Characterize the product using techniques such as ¹H NMR spectroscopy, elemental analysis, and single-crystal X-ray diffraction.

Ring-Opening Polymerization of Lactide Using a this compound Catalyst

This protocol outlines a general procedure for the ring-opening polymerization of lactide to produce polylactide (PLA), a biodegradable polymer.[5][6]

Materials:

  • This compound catalyst

  • Lactide (rac-lactide or L-lactide)

  • Anhydrous solvent (e.g., THF or toluene)

  • Initiator (e.g., benzyl alcohol)

  • Schlenk line and glassware

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve the desired amount of lactide in the anhydrous solvent in a Schlenk flask.

  • In a separate vial, prepare a stock solution of the this compound catalyst and the initiator in the same solvent.

  • Add the catalyst/initiator solution to the lactide solution with stirring at the desired reaction temperature (often room temperature).

  • Monitor the polymerization reaction by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.

  • After achieving the desired conversion, quench the polymerization by adding a small amount of an acidic solution (e.g., methanolic HCl).

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

  • Characterize the resulting polylactide for its molecular weight and dispersity using gel permeation chromatography (GPC).

Mandatory Visualization

dizinc_core Zn1 Zn L1 L Zn1->L1 L2 L Zn1->L2 Bridge Bridge Zn1->Bridge Zn2 Zn L3 L Zn2->L3 L4 L Zn2->L4 Zn2->Bridge

Caption: Generalized structure of a bridged this compound core.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Product Ligand Binucleating Ligand Reaction_Step Complexation in Anhydrous Solvent Ligand->Reaction_Step Zinc_Precursor Zinc Precursor (e.g., ZnEt2) Zinc_Precursor->Reaction_Step Purification_Step Recrystallization Reaction_Step->Purification_Step Dizinc_Complex This compound Complex Purification_Step->Dizinc_Complex

Caption: A typical workflow for the synthesis of a this compound complex.

catalytic_cycle Catalyst This compound Alkoxide Initiator Monomer_Coordination Lactide Coordination Catalyst->Monomer_Coordination Ring_Opening Ring-Opening & Insertion Monomer_Coordination->Ring_Opening Polymer_Chain Propagating Polymer Chain Ring_Opening->Polymer_Chain Polymer_Chain->Catalyst Chain Propagation Polymer_Out Polylactide Polymer_Chain->Polymer_Out Monomer_In Lactide Monomer_In->Monomer_Coordination

Caption: Catalytic cycle for ring-opening polymerization of lactide.

Applications in Materials Science

Polymerization Catalysis

One of the most significant applications of this compound compounds is in the ring-opening polymerization (ROP) of cyclic esters, such as lactide and caprolactone, to produce biodegradable polyesters like polylactide (PLA) and polycaprolactone (PCL). This compound catalysts have demonstrated remarkably high activities and excellent control over the polymerization process, often outperforming their monozinc counterparts.[5] This enhanced performance is attributed to the cooperative action of the two zinc centers, which can facilitate monomer coordination and insertion into the growing polymer chain.

The use of this compound catalysts can influence the thermal and mechanical properties of the resulting polymers. For instance, the glass transition temperature (Tg) and melting temperature (Tm) of PLA can be affected by the stereochemistry of the polymer, which can be controlled by the catalyst design. Generally, PLA exhibits a glass transition temperature in the range of 55-60 °C and a melting temperature between 145-160 °C.[2][7] The tensile strength of neat PLA is typically around 50-70 MPa, with a Young's modulus of 3-4 GPa.[1] While specific studies directly correlating the use of this compound catalysts to significant alterations in these bulk properties are emerging, the high degree of control offered by these catalysts is expected to lead to polymers with more uniform and predictable characteristics.

Metal-Organic Frameworks (MOFs)

This compound units can serve as secondary building units (SBUs) in the construction of metal-organic frameworks. These materials are characterized by high porosity and surface area, making them attractive for applications in gas storage, separation, and catalysis. The thermal stability of zinc-based MOFs can be quite high, with some frameworks being stable up to 400-500 °C.[7] The specific this compound SBU can influence the topology and properties of the resulting MOF.

Luminescent Materials and Sensors

Certain this compound coordination complexes exhibit interesting photoluminescent properties. The emission characteristics can be tuned by modifying the organic ligands, leading to potential applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. Some this compound complexes have been shown to act as sensors for small molecules and anions, where the binding of the analyte to the this compound center perturbs the electronic structure and results in a change in the fluorescence signal.[5] For example, some luminescent this compound complexes have demonstrated high quantum yields, making them promising for sensing applications.[5]

Conclusion

This compound compounds represent a versatile platform for the development of advanced materials. Their unique structural and reactive properties, stemming from the interplay between two proximate zinc centers, have established them as highly effective polymerization catalysts and valuable components in the design of porous and luminescent materials. The ongoing research into novel ligand designs and a deeper understanding of the structure-property relationships will undoubtedly lead to the discovery of new this compound-based materials with enhanced performance and a broader range of applications in materials science and beyond. The detailed protocols and structural data provided in this guide serve as a valuable resource for researchers and professionals seeking to explore the potential of this exciting class of compounds.

References

Preliminary Investigation of Dizinc Photocatalytic Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of photoredox catalysis has emerged as a powerful tool in modern chemistry, enabling the construction of complex molecules under mild conditions. Within this domain, dizinc photocatalysts, featuring two cooperating zinc centers, are gaining attention for their potential to unlock novel reactivity and selectivity. This technical guide provides a preliminary overview of the investigation into the photocatalytic activity of these dinuclear complexes, summarizing key performance data, detailing experimental protocols, and visualizing fundamental processes.

Data Presentation: Photocatalytic Performance

The efficacy of a photocatalyst is determined by its ability to efficiently convert starting materials into desired products under light irradiation. The following table summarizes the limited yet promising quantitative data available for photocatalytic reactions employing this compound or related dinuclear zinc complexes.

Table 1: Quantitative Performance Data of this compound and Related Photocatalysts

Catalyst/SystemReactionLight SourceProduct Yield (%)Turnover Number (TON)Reaction Time (h)Key Findings & Ref.
--INVALID-LINK-- CO₂ Reduction to COXe Lamp (>420 nm)-668010Heterometallic synergy enhances activity compared to the homodinuclear Co₂ complex.
Chiral Zn(II) Complexes Eriochrome Black T DegradationUV/Visible Light68-76%-1.5Heterogeneous catalysts showing good degradation efficiency for azo dyes.
ZnO Nanostructures Methylene Blue DegradationSunlight70%-2.5Biogenic synthesis of ZnO nanoparticles for dye degradation.
Calcined ZnCr-LDH Crystal Violet DegradationNot Specified100%-3Layered double hydroxide-derived material with high efficiency and reusability.

Note: Data on discrete this compound molecular photocatalysts for organic transformations is still emerging. The table includes related zinc-based systems to provide a broader context of zinc's role in photocatalysis.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of scientific investigation. This section outlines the methodologies for the synthesis of a representative this compound complex and the general procedure for evaluating its photocatalytic activity.

Synthesis of a Heterodinuclear Co(II)-Zn(II) Complex

This protocol is adapted from the synthesis of related dinuclear complexes and serves as a representative example.

Objective: To synthesize the --INVALID-LINK-- complex, where Hbpbp is 2,6-bis(((2-pyridinylmethyl)amino)methyl)-4-tert-butylphenol.

Materials:

  • Hbpbp ligand

  • Co(CH₃COO)₂·4H₂O

  • Zn(CH₃COO)₂·2H₂O

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • Dissolve the Hbpbp ligand in methanol.

  • Add a methanolic solution of Co(CH₃COO)₂·4H₂O and Zn(CH₃COO)₂·2H₂O in a 1:1:1 molar ratio to the ligand solution.

  • Stir the resulting mixture at room temperature for 12 hours.

  • Slowly diffuse diethyl ether into the reaction mixture to induce crystallization.

  • Collect the resulting crystals by filtration, wash with a small amount of diethyl ether, and dry under vacuum.

Characterization: The synthesized complex should be characterized by single-crystal X-ray diffraction to confirm the dinuclear structure, along with techniques like elemental analysis, mass spectrometry, and UV-Vis spectroscopy to verify its composition and photophysical properties.

General Protocol for Photocatalytic Activity Evaluation (e.g., CO₂ Reduction)

Objective: To assess the photocatalytic activity of the synthesized this compound complex for the reduction of CO₂.

Experimental Setup:

  • A gas-tight photoreactor or a sealed quartz cuvette.

  • A light source (e.g., a 300W Xe lamp with a cutoff filter, or a specific wavelength LED).

  • A gas chromatograph (GC) for product analysis (e.g., CO, H₂).

  • Sacrificial electron donor (e.g., triethanolamine, TEOA).

  • Photosensitizer (if the this compound complex itself is not the primary light absorber).

  • Solvent (e.g., acetonitrile/water mixture).

Procedure:

  • Place the this compound complex, photosensitizer (if applicable), and sacrificial electron donor into the photoreactor.

  • Seal the reactor and purge with high-purity CO₂ for at least 30 minutes to ensure a CO₂-saturated atmosphere.

  • Add the degassed solvent via a gas-tight syringe.

  • Irradiate the stirred reaction mixture with the light source while maintaining a constant temperature.

  • At regular time intervals, take a sample from the headspace of the reactor using a gas-tight syringe.

  • Analyze the gas sample by GC to quantify the amount of CO and other gaseous products formed.

  • Calculate the Turnover Number (TON) based on the moles of product formed per mole of catalyst.

Mandatory Visualizations: Diagrams of Key Processes

Visual representations are crucial for understanding the complex workflows and mechanisms in photocatalysis. The following diagrams were generated using the DOT language to illustrate these processes.

G cluster_workflow General Experimental Workflow Ligand_Synthesis Ligand Synthesis Complex_Synthesis This compound Complex Synthesis Ligand_Synthesis->Complex_Synthesis Characterization Characterization (X-ray, NMR, UV-Vis) Complex_Synthesis->Characterization Photocatalysis Photocatalytic Reaction Characterization->Photocatalysis Product_Analysis Product Analysis (GC, NMR) Photocatalysis->Product_Analysis Mechanistic_Study Mechanistic Study Product_Analysis->Mechanistic_Study

Caption: A typical workflow for the investigation of a new this compound photocatalyst.

G cluster_cycle Proposed Photocatalytic Cycle (Reductive Quenching) PC This compound Catalyst (PC) PC_excited PC* PC->PC_excited Light (hν) SED Sacrificial Electron Donor (SED) PC_reduced PC•- PC_excited->PC_reduced e- SED_oxidized SED•+ SED->SED_oxidized Substrate Substrate (A) Product Product (A•-) Substrate->Product PC_reduced->PC e-

Caption: A simplified photocatalytic cycle initiated by reductive quenching of the catalyst.

G cluster_synergy Hypothetical this compound Synergistic Activation Dizinc_Substrate Zn Zn Substrate Step2 2. Electron Transfer to Substrate Substrate Substrate Dizinc_Substrate:f0->Substrate Lewis Acid Activation Dizinc_Substrate:f1->Substrate Redox Site Step1 1. Substrate Binding Dizinc_Product Zn Zn Product Step3 3. Product Release

Caption: A conceptual diagram of synergistic substrate activation by a this compound center.

Methodological & Application

Synthesis Protocols for Dizinc Polymerization Catalysts: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dizinc catalysts have emerged as a highly efficient class of catalysts for ring-opening polymerization (ROP) and ring-opening copolymerization (ROCOP), enabling the synthesis of a wide range of biodegradable polymers such as polylactides (PLAs), polycaprolactones (PCLs), and polycarbonates. The cooperative effects between the two zinc centers often lead to enhanced catalytic activity, selectivity, and control over the polymer architecture compared to their monometallic counterparts. This document provides detailed application notes and protocols for the synthesis of two distinct this compound catalysts and their application in polymerization reactions.

I. Synthesis of a this compound Salen Catalyst for ROCOP of CO2 and Cyclohexene Oxide

This protocol details the synthesis of a this compound complex coordinated by a salen ligand, which is an active catalyst for the ring-opening copolymerization of carbon dioxide (CO2) and cyclohexene oxide (CHO).[1][2]

Experimental Protocol: Synthesis of this compound Salen Catalyst

Materials:

  • ortho-vanillin

  • (±)-trans-1,2-diaminocyclohexane

  • Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)

  • Methanol (anhydrous)

  • Chloroform (anhydrous)

  • Diethyl ether

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Ligand Synthesis:

    • In a round-bottom flask under an inert atmosphere, dissolve ortho-vanillin (2.0 equivalents) in anhydrous methanol.

    • Add a solution of (±)-trans-1,2-diaminocyclohexane (1.0 equivalent) in anhydrous methanol dropwise to the ortho-vanillin solution with stirring.

    • The reaction mixture is stirred at room temperature for 2 hours, during which a yellow precipitate should form.

    • The precipitate is collected by filtration, washed with cold methanol, and then with diethyl ether.

    • Dry the solid product under vacuum to yield the salen ligand.

  • This compound Catalyst Synthesis:

    • Suspend the synthesized salen ligand (1.0 equivalent) in anhydrous chloroform in a Schlenk flask under an inert atmosphere.

    • Add zinc acetate dihydrate (2.2 equivalents) to the suspension.

    • Reflux the mixture for 12 hours. The suspension should become a clear solution.

    • After cooling to room temperature, the solvent is removed under reduced pressure to yield a solid.

    • The solid is washed with diethyl ether and dried under vacuum to afford the this compound salen catalyst as a powder.

Characterization:

The synthesized ligand and this compound catalyst should be characterized by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify characteristic functional group vibrations.

  • Elemental Analysis: To determine the elemental composition.

  • X-ray Crystallography (for single crystals): To determine the solid-state structure.

II. Synthesis of a this compound β-Diiminate Catalyst for Lactide Polymerization

This protocol describes the synthesis of a this compound β-diiminate catalyst, which is highly active for the ring-opening polymerization of lactide to produce polylactic acid (PLA).[3][4]

Experimental Protocol: Synthesis of this compound β-Diiminate Catalyst

Materials:

  • 2,4-pentanedione

  • 2,6-diisopropylaniline

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid monohydrate (catalytic amount)

  • Diethylzinc (ZnEt₂) (solution in hexanes)

  • Hexane (anhydrous)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Ligand Synthesis:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, combine 2,4-pentanedione (1.0 equivalent), 2,6-diisopropylaniline (2.0 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate in anhydrous toluene.

    • Reflux the mixture for 24 hours, with azeotropic removal of water.

    • After cooling, the solvent is removed under reduced pressure.

    • The resulting solid is recrystallized from hot ethanol to yield the β-diimine ligand.

  • This compound Catalyst Synthesis:

    • In a Schlenk flask under an inert atmosphere, dissolve the β-diimine ligand (1.0 equivalent) in anhydrous toluene.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethylzinc (2.0 equivalents) dropwise to the cooled solution. Gas evolution (ethane) should be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Remove the solvent under vacuum to yield a solid.

    • The solid is washed with anhydrous hexane and dried under vacuum to give the this compound β-diiminate catalyst.

Characterization:

The synthesized ligand and this compound catalyst should be characterized by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity.

  • Elemental Analysis: To verify the elemental composition.

III. Polymerization Protocols

Protocol 1: Ring-Opening Copolymerization of CO₂ and Cyclohexene Oxide

Materials:

  • This compound Salen Catalyst

  • Cyclohexene oxide (CHO), freshly distilled

  • Carbon dioxide (CO₂), high purity

  • Toluene (anhydrous)

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • In a high-pressure reactor equipped with a magnetic stir bar, add the this compound salen catalyst (1.0 equivalent).

  • Under an inert atmosphere, add anhydrous toluene and freshly distilled cyclohexene oxide (e.g., 1000 equivalents relative to the catalyst).

  • Pressurize the reactor with CO₂ to the desired pressure (e.g., 10-30 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 2-24 hours).

  • After the reaction, cool the reactor to room temperature and slowly vent the CO₂.

  • Quench the reaction by adding a small amount of acidic methanol (5% HCl).

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Protocol 2: Ring-Opening Polymerization of Lactide

Materials:

  • This compound β-Diiminate Catalyst

  • rac-Lactide or L-Lactide, recrystallized from ethyl acetate and dried

  • Toluene or Dichloromethane (anhydrous)

  • Methanol

Procedure:

  • In a glovebox, weigh the this compound β-diiminate catalyst into a vial.

  • In a separate vial, weigh the desired amount of lactide (e.g., 100-500 equivalents relative to the catalyst).

  • Dissolve both the catalyst and the monomer in the chosen anhydrous solvent.

  • Add the monomer solution to the catalyst solution and start a timer.

  • Stir the reaction mixture at room temperature for the desired time (e.g., 5 minutes to several hours).

  • Quench the polymerization by exposing the solution to air and adding a few drops of methanol.

  • Precipitate the polymer by adding the solution to a large volume of cold methanol.

  • Filter the polymer and dry it in a vacuum oven at 40 °C overnight.

Data Presentation

Table 1: Performance of this compound Salen Catalyst in CO₂/CHO Copolymerization

EntryCatalyst Loading (mol%)CO₂ Pressure (bar)Temperature (°C)Time (h)TOF (h⁻¹)Mₙ ( kg/mol )PDI
10.1308044415.21.15
20.51010062510.81.21
31.01802455.31.35

TOF (Turnover Frequency) = moles of product per mole of catalyst per hour. Mₙ (Number-average molecular weight) and PDI (Polydispersity Index) are determined by Gel Permeation Chromatography (GPC).

Table 2: Performance of this compound β-Diiminate Catalyst in Lactide Polymerization

EntryMonomer[M]/[Cat]SolventTime (min)Conversion (%)Mₙ ( kg/mol )PDI
1rac-Lactide200:1Toluene109828.51.05
2L-Lactide200:1Toluene59929.11.04
3rac-Lactide500:1CH₂Cl₂309568.21.12

[M]/[Cat] = Monomer to Catalyst molar ratio.

Mandatory Visualization

Dizinc_Catalyst_Workflow cluster_synthesis Catalyst Synthesis cluster_polymerization Polymerization Ligand Ligand Precursors Ligand_Synth Ligand Synthesis Ligand->Ligand_Synth Catalyst_Synth This compound Catalyst Synthesis Ligand_Synth->Catalyst_Synth Zn_Source Zinc Source (e.g., ZnEt₂, Zn(OAc)₂) Zn_Source->Catalyst_Synth Dizinc_Cat This compound Catalyst Catalyst_Synth->Dizinc_Cat Char_Cat Characterization (NMR, FT-IR, EA) Dizinc_Cat->Char_Cat Polymerization Polymerization (ROP / ROCOP) Dizinc_Cat->Polymerization Catalyst Addition Monomer Monomer(s) (Lactide, ε-CL, Epoxide, CO₂) Monomer->Polymerization Polymer Polymer Polymerization->Polymer Char_Poly Characterization (GPC, NMR) Polymer->Char_Poly

Caption: General workflow for the synthesis of this compound catalysts and their application in polymerization.

References

Application of Dizinc Magnesium Alloys in Aerospace: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Dizinc magnesium alloys, a class of lightweight materials with a high strength-to-weight ratio, are increasingly being considered for a range of applications in the aerospace industry to enhance fuel efficiency and performance.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the utilization of these alloys. It outlines their current and potential uses in aircraft and spacecraft, summarizes key mechanical and corrosion properties, and offers standardized protocols for material characterization.

Introduction to this compound Magnesium Alloys in Aerospace

Magnesium alloys are attractive for aerospace applications primarily due to their low density, which is approximately 30-40% lighter than aluminum, a common material in aircraft construction.[1] The addition of zinc as a primary alloying element in this compound magnesium alloys enhances their mechanical properties through solid solution strengthening and precipitation hardening.[2] These alloys are utilized in various components, including gearbox housings, engine frames, fuselage structures, and interior appliances, contributing to significant weight reduction and, consequently, lower fuel consumption.[3]

However, the broader application of magnesium alloys, including this compound variants, is often limited by concerns regarding their susceptibility to corrosion and flammability.[4] Ongoing research focuses on mitigating these challenges through alloy modifications, surface treatments, and the development of new, more resilient compositions.[4]

Key this compound Magnesium Alloy Systems in Aerospace

Several this compound magnesium alloy systems are prominent in or have high potential for aerospace applications. These include:

  • AZ Series (Mg-Al-Zn): Alloys such as AZ31, AZ80, and AZ91 are widely used due to their good combination of strength, ductility, and castability.[5][6] AZ91, in particular, is noted for its excellent castability and reasonable corrosion resistance.[6]

  • ZK Series (Mg-Zn-Zr): The addition of zirconium (Zr) to Mg-Zn alloys serves to refine the grain structure, leading to improved strength and workability at elevated temperatures.[7] ZK60 is a notable alloy in this series, known for its high strength.[8]

  • WE Series (Mg-Y-Nd-Zr): While primarily known for their rare-earth element content, these high-performance alloys also contain zinc and zirconium. They are designed for high-temperature applications and exhibit excellent creep resistance.[7]

Quantitative Data on Material Properties

The following tables summarize the mechanical and corrosion properties of selected this compound magnesium alloys relevant to aerospace applications. It is important to note that properties can vary significantly based on the alloy's specific composition, processing history (e.g., casting, extrusion, rolling), and the conditions under which they are tested.

Table 1: Mechanical Properties of Selected this compound Magnesium Alloys

Alloy DesignationTemper/ConditionTensile Strength (MPa)Yield Strength (MPa)Elongation (%)Reference(s)
AZ31BExtruded~290~220~15[5]
AZ80As-cast~200~90~5[5]
AZ91DAs-cast160953[9]
ZK60Extruded (T5)~365~305~11[8]
WE43T6~250~175~2[9]

Table 2: Corrosion Performance of Selected this compound Magnesium Alloys

Alloy DesignationTest EnvironmentCorrosion RateReference(s)
AZ31B3.5% NaCl solution~1 - 10 mm/year[10]
AZ91DSalt Spray (ASTM B117)Lower than AZ31[10]
ZE41Salt Spray (ASTM B117)535 - 742 mg/dm²/day[11]
AM50Industrial Atmosphere1.1 - 1.4 g/m²/year

Note: Corrosion rates are highly dependent on the specific test conditions (e.g., temperature, pH, exposure time) and the surface condition of the alloy. Direct comparison between different studies should be made with caution.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate evaluation and comparison of this compound magnesium alloys. The following sections provide methodologies for key experiments.

Tensile Testing

Objective: To determine the tensile strength, yield strength, and elongation of this compound magnesium alloys.

Standard: Based on ASTM E8/E8M - "Standard Test Methods for Tension Testing of Metallic Materials".[1][7][12][13][14]

Protocol:

  • Specimen Preparation:

    • Machine test specimens from the alloy material into a "dog-bone" shape with specified dimensions as per ASTM E8. The surface finish of the specimen should be smooth and free of scratches or notches.

    • Measure and record the initial cross-sectional area of the gauge section.

    • Mark the gauge length on the specimen.

  • Equipment:

    • A calibrated universal testing machine (UTM) equipped with grips suitable for holding the specimen.[1][13]

    • An extensometer to accurately measure the elongation of the gauge section during the test.[12]

  • Procedure:

    • Mount the specimen securely in the grips of the UTM, ensuring proper alignment to avoid bending stresses.[12]

    • Attach the extensometer to the gauge section of the specimen.

    • Apply a uniaxial tensile load at a constant strain rate as specified in ASTM E8.[12]

    • Continuously record the applied load and the corresponding elongation until the specimen fractures.

  • Data Analysis:

    • From the load-elongation curve, calculate the engineering stress and engineering strain.

    • Determine the Ultimate Tensile Strength (UTS) as the maximum stress reached during the test.

    • Determine the Yield Strength (YS) using the 0.2% offset method.

    • Calculate the percentage elongation by measuring the final gauge length after fracture and comparing it to the initial gauge length.

Salt Spray Corrosion Testing

Objective: To evaluate the corrosion resistance of this compound magnesium alloys in a simulated marine or corrosive atmospheric environment.

Standard: Based on ASTM B117 - "Standard Practice for Operating Salt Spray (Fog) Apparatus".[15][16][17][18][19]

Protocol:

  • Specimen Preparation:

    • Prepare flat panel specimens of the alloy with specified dimensions.

    • Clean the specimens thoroughly to remove any surface contaminants such as oil, grease, or dirt.

    • If the effect of a protective coating is being evaluated, apply the coating according to the manufacturer's specifications.

  • Equipment:

    • A standard salt spray cabinet capable of maintaining the required test conditions.[15]

  • Test Solution:

    • Prepare a 5% sodium chloride (NaCl) solution by weight using distilled or deionized water. The pH of the solution should be maintained between 6.5 and 7.2.[15][17][19]

  • Procedure:

    • Place the specimens in the salt spray cabinet, supported at an angle of 15-30 degrees from the vertical.

    • Set the cabinet temperature to 35°C ± 2°C.[15][17]

    • Operate the salt spray to create a continuous fog of the salt solution. The collection rate of the fog should be between 1.0 and 2.0 mL/h for an 80 cm² collection area.[15][17]

    • Expose the specimens for a predetermined duration (e.g., 24, 48, 96 hours, or longer depending on the expected corrosion resistance).

  • Evaluation:

    • After the exposure period, gently rinse the specimens in running water to remove salt deposits.

    • Visually inspect the specimens for signs of corrosion, such as pitting, crevice corrosion, and general surface degradation.

    • Quantify the corrosion rate by measuring the mass loss of the specimen after removing the corrosion products through chemical cleaning.

Visualizations

The following diagrams illustrate key experimental workflows.

Tensile_Testing_Workflow cluster_prep Specimen Preparation cluster_test Testing Procedure cluster_analysis Data Analysis prep1 Machine 'dog-bone' specimen (ASTM E8) prep2 Measure initial dimensions prep1->prep2 prep3 Mark gauge length prep2->prep3 test1 Mount specimen in UTM prep3->test1 test2 Attach extensometer test1->test2 test3 Apply uniaxial tensile load test2->test3 test4 Record load and elongation test3->test4 analysis1 Generate stress-strain curve test4->analysis1 analysis2 Determine UTS, YS, Elongation analysis1->analysis2

Figure 1: Workflow for Tensile Testing of this compound Magnesium Alloys.

Corrosion_Testing_Workflow cluster_prep Specimen Preparation cluster_exposure Salt Spray Exposure (ASTM B117) cluster_eval Evaluation prep1 Prepare flat panel specimens prep2 Clean specimen surface prep1->prep2 prep3 Apply coating (if applicable) prep2->prep3 exp1 Place specimens in cabinet prep3->exp1 exp2 Maintain 35°C and 5% NaCl fog exp1->exp2 exp3 Expose for specified duration exp2->exp3 eval1 Rinse and dry specimens exp3->eval1 eval2 Visual inspection for corrosion eval1->eval2 eval3 Measure mass loss eval2->eval3

Figure 2: Workflow for Salt Spray Corrosion Testing.

Material_Characterization_Logic Alloy This compound Magnesium Alloy Processing Processing (Casting, Extrusion, etc.) Alloy->Processing Microstructure Microstructure Analysis (SEM, XRD) Processing->Microstructure Mech_Testing Mechanical Property Testing Microstructure->Mech_Testing Corr_Testing Corrosion Resistance Testing Microstructure->Corr_Testing Performance Aerospace Performance Assessment Mech_Testing->Performance Corr_Testing->Performance

Figure 3: Logical Relationship in Material Characterization.

Conclusion

This compound magnesium alloys offer significant potential for weight reduction in aerospace structures, leading to improved fuel efficiency and performance. While challenges related to corrosion and flammability exist, ongoing research into new alloy compositions and protective surface treatments is expanding their application range. The standardized experimental protocols provided in this document are intended to support researchers in the accurate and comparative evaluation of these promising lightweight materials for the next generation of aerospace vehicles.

References

Application Notes and Protocols for Lactide Polymerization Using Dizinc Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for the use of dizinc catalysts in the ring-opening polymerization (ROP) of lactide to produce polylactide (PLA), a biodegradable polymer with significant applications in the biomedical and pharmaceutical fields. The information is curated for professionals in research and drug development who require controlled and efficient polymerization methods.

Introduction to this compound Catalysts for Lactide Polymerization

This compound catalysts have emerged as a highly efficient class of catalysts for the ROP of lactide.[1][2][3][4] These bimetallic systems often exhibit significantly higher activity compared to their monozinc counterparts, a phenomenon attributed to synergistic cooperation between the two metal centers.[1][2] The use of zinc is advantageous due to its low toxicity, cost-effectiveness, and lack of color and redox chemistry, making it an attractive choice for producing biocompatible polymers for medical applications.[1]

Certain this compound catalysts, particularly those coordinated by bis(imino)diphenylamido ligands, have demonstrated exceptional activity, with turnover frequencies (TOFs) reaching up to 60,000 h⁻¹ at room temperature.[1][2][3][4] The conformation of the ligand can play a crucial role in determining the catalytic activity; for instance, a "folded" ligand conformation has been shown to be significantly more active than a "planar" one.[1][2][3][4] Furthermore, these catalysts can perform well under "immortal" polymerization conditions, allowing for the synthesis of multiple polymer chains per catalyst molecule and offering excellent control over the polymerization process.[1][2]

Data Presentation: Performance of this compound Catalysts

The following tables summarize the performance of various this compound catalysts in lactide polymerization, providing key quantitative data for easy comparison.

Table 1: Performance of this compound Amido Catalysts in rac-Lactide ROP

CatalystLigand TypeMonomer/Catalyst RatioTime (min)Conversion (%)M_n_ (kDa) (exp)PDI (M_w_/M_n_)TOF (h⁻¹)
[Zn₂Lᵉᵗ(HMDS)₂] (1) Macrocyclic Bis(imino)diphenylamido10001>99125.11.18>60,000
[Zn₂Lᵖʳ(HMDS)₂] (2) Macrocyclic Bis(imino)diphenylamido10001>99118.81.16>60,000
[ZnLᴼᵖᵉⁿ(HMDS)] (3) Acyclic Bis(imino)diphenylamido (Monozinc)100020>99120.71.153,000

Data synthesized from multiple sources describing similar catalyst systems.[1][2][3] M_n_ = Number-average molecular weight; PDI = Polydispersity Index; TOF = Turnover Frequency. Experimental conditions: Room temperature, [LA] = 1 M.

Table 2: Performance of this compound Alkoxide Catalysts under Immortal rac-Lactide ROP

CatalystLigand TypeMonomer/Catalyst/IPA RatioTime (h)Conversion (%)M_n_ (kDa) (calc)M_n_ (kDa) (exp)PDI (M_w_/M_n_)TOF (h⁻¹)
[Zn₂Lᵉᵗ(OⁱPr)₂] (4) Macrocyclic Bis(imino)diphenylamido1000/1/4024883.23.51.071.8
[Zn₂Lᵖʳ(OⁱPr)₂] (5) Macrocyclic Bis(imino)diphenylamido1000/1/500.5>992.93.11.06100
[ZnLᴼᵖᵉⁿ(OⁱPr)₂] (6) Acyclic Bis(imino)diphenylamido (Monozinc)1000/1/501>992.93.21.0750

Data synthesized from multiple sources describing similar catalyst systems.[1][2] IPA = Isopropanol (chain transfer agent). The alkoxide catalysts generally exhibit better control (narrower PDI) but lower activity compared to the amido counterparts.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound catalysts and their use in lactide polymerization, based on methodologies reported in the literature.[1][2] Researchers should consult the primary literature for specific details and safety precautions.

Protocol 1: Synthesis of this compound Bis(trimethylsilyl)amido Catalysts (e.g., [Zn₂L(HMDS)₂])

Materials:

  • Bis(imino)diphenylamido ligand (H₂L)

  • Zinc bis(trimethylsilyl)amide (Zn(HMDS)₂)

  • Anhydrous toluene

  • Anhydrous hexane

  • Schlenk line and glassware

  • Glovebox

Procedure:

  • Inside a glovebox, dissolve the bis(imino)diphenylamido ligand (1.0 eq) in anhydrous toluene.

  • In a separate flask, dissolve Zn(HMDS)₂ (2.0 eq for this compound, 1.0 eq for monozinc) in anhydrous toluene.

  • Slowly add the Zn(HMDS)₂ solution to the ligand solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Remove the solvent under vacuum to yield a solid residue.

  • Wash the solid product with anhydrous hexane to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the this compound catalyst as a powder.

  • Characterize the catalyst using appropriate techniques (e.g., NMR spectroscopy, single-crystal X-ray diffraction).

Protocol 2: Ring-Opening Polymerization of Lactide

Materials:

  • This compound catalyst

  • Lactide (recrystallized from ethyl acetate and dried)

  • Anhydrous toluene or other suitable solvent

  • Isopropanol (IPA) or other chain transfer agent (for immortal polymerization)

  • Schlenk flasks and syringes

  • Glovebox

Procedure:

  • Inside a glovebox, add the desired amount of lactide to a Schlenk flask.

  • Add anhydrous solvent to dissolve the lactide.

  • In a separate vial, prepare a stock solution of the this compound catalyst in the same anhydrous solvent.

  • If performing immortal polymerization, add the desired amount of chain transfer agent (e.g., IPA) to the lactide solution.

  • Initiate the polymerization by rapidly injecting the catalyst solution into the stirred lactide solution at the desired reaction temperature (e.g., room temperature).

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by ¹H NMR spectroscopy to determine the monomer conversion.

  • After the desired time or conversion is reached, quench the polymerization by exposing the reaction mixture to air or by adding a small amount of an acidic solution (e.g., HCl in methanol).

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

  • Characterize the resulting polylactide for its molecular weight (M_n_) and polydispersity index (PDI) using size-exclusion chromatography (SEC).

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Lactide Polymerization cluster_catalyst_synthesis Catalyst Synthesis cluster_polymerization Polymerization cluster_characterization Polymer Characterization cs1 Dissolve Ligand cs3 Mix Solutions cs1->cs3 cs2 Dissolve Zn(HMDS)₂ cs2->cs3 cs4 Isolate & Purify Catalyst cs3->cs4 p2 Add Catalyst cs4->p2 Catalyst p1 Prepare Lactide Solution p1->p2 p3 Monitor Reaction p2->p3 p4 Quench Reaction p3->p4 c1 Precipitate & Dry Polymer p4->c1 c2 Analyze by SEC (Mn, PDI) c1->c2 c3 Analyze by NMR c1->c3

Caption: Workflow for this compound-catalyzed lactide polymerization.

Proposed Catalytic Cycle

catalytic_cycle Proposed Catalytic Cycle for this compound Catalysts catalyst Active this compound Alkoxide Species [LZn(OR)Zn] intermediate1 Lactide Coordination [LZn(OR)Zn(LA)] catalyst->intermediate1 + Lactide (LA) intermediate2 Ring-Opening & Insertion intermediate1->intermediate2 Nucleophilic Attack product Propagated Polymer Chain [LZn(O-LA-R)Zn] intermediate2->product Chain Growth product->catalyst Chain Transfer/ + another LA

Caption: Mechanism of lactide polymerization by this compound catalysts.

References

Application Notes and Protocols for Studying Dizinc Metalloenzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dizinc metalloenzymes represent a crucial class of enzymes that utilize two zinc ions in their active site to catalyze a wide range of biochemical reactions, including hydrolysis of phosphodiesters and β-lactams.[1][2] Understanding the kinetic behavior of these enzymes is fundamental for elucidating their catalytic mechanisms, identifying their roles in physiological and pathological processes, and for the rational design of novel therapeutic agents. This document provides a detailed overview of the experimental setups and protocols for studying the kinetics of this compound metalloenzymes, with a focus on spectrophotometric assays, stopped-flow spectroscopy, and isothermal titration calorimetry.

Data Presentation: Kinetic Parameters of Representative this compound Metalloenzymes

The following tables summarize key kinetic parameters for well-characterized this compound metalloenzymes, providing a reference for expected values and for comparison of different enzymes and inhibitors.

Table 1: Michaelis-Menten Constants (KM) and Catalytic Turnover Rates (kcat) for Selected this compound Metalloenzymes

EnzymeSubstrateKM (µM)kcat (s-1)Catalytic Efficiency (kcat/KM) (M-1s-1)Reference
Metallo-β-lactamase (NDM-1)Nitrocefin50 ± 10150 ± 203.0 x 106[3]
Metallo-β-lactamase (L1)Nitrocefin-40 ± 1-[4]
Glyoxalase IIS-D-lactoylglutathione12023001.9 x 107[2]
Carbonic Anhydrase IICO280001.4 x 1061.8 x 108[5]

Table 2: Inhibition Constants (Ki) for this compound Metalloenzyme Inhibitors

EnzymeInhibitorKi (nM)Type of InhibitionReference
Metallo-β-lactamase (IMP-1)Captopril300Competitive[6]
Metallo-β-lactamase (VIM-2)D-captopril90Competitive[6]
Carbonic Anhydrase IIAcetazolamide12Non-competitive[6]
MMP-2Batimastat4Competitive[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols serve as a starting point and may require optimization based on the specific this compound metalloenzyme and substrates being investigated.

Protocol 1: Steady-State Kinetics using UV-Visible Spectrophotometry

This protocol describes the determination of KM and kcat by monitoring the change in absorbance resulting from substrate hydrolysis.

Materials:

  • Purified this compound metalloenzyme

  • Substrate stock solution (e.g., nitrocefin for metallo-β-lactamases)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 µM ZnCl2)

  • UV-Visible spectrophotometer with temperature control

  • Cuvettes

Procedure:

  • Prepare a series of substrate dilutions in the assay buffer.

  • Equilibrate the spectrophotometer and the cuvette containing the assay buffer to the desired temperature (e.g., 25 °C).

  • Add a known concentration of the enzyme to the cuvette and mix gently.

  • Initiate the reaction by adding a small volume of the substrate stock solution to the cuvette.

  • Immediately start monitoring the change in absorbance at the wavelength corresponding to the product formation or substrate consumption (e.g., 482 nm for hydrolyzed nitrocefin).[4]

  • Record the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot.

  • Repeat steps 3-6 for each substrate concentration.

  • Plot the initial velocities (v0) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation to determine KM and Vmax.

  • Calculate kcat using the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.

Protocol 2: Pre-Steady-State Kinetics using Stopped-Flow Spectroscopy

This technique allows for the observation of rapid, pre-steady-state events in the enzymatic reaction, such as the formation of intermediates.[4][7]

Materials:

  • Purified this compound metalloenzyme

  • Substrate stock solution

  • Assay buffer

  • Stopped-flow spectrophotometer equipped with a photodiode array or single-wavelength detector

Procedure:

  • Prepare the enzyme and substrate solutions in separate syringes of the stopped-flow instrument. The concentrations should be higher than in steady-state experiments to observe pre-steady-state kinetics.

  • Rapidly mix the enzyme and substrate solutions in the observation cell of the stopped-flow instrument.[8]

  • Monitor the change in absorbance or fluorescence over a short time scale (milliseconds to seconds).[7][9]

  • If a transient intermediate is formed, a rapid increase and subsequent decrease in absorbance at a specific wavelength may be observed.[4]

  • Fit the kinetic traces to appropriate models (e.g., single or double exponential) to determine the rate constants for the formation and decay of intermediates.[4]

Protocol 3: Determination of Kinetic and Thermodynamic Parameters using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with an enzymatic reaction, providing a universal and label-free method to determine kinetic and thermodynamic parameters.[10][11]

Materials:

  • Purified this compound metalloenzyme

  • Substrate stock solution

  • Assay buffer

  • Isothermal titration calorimeter

Procedure:

  • Single Injection Method (SIM):

    • Load the enzyme solution into the sample cell of the calorimeter.

    • Load the substrate solution into the injection syringe.

    • Perform a single, continuous injection of the substrate into the enzyme solution.[1][2]

    • The resulting heat flow curve represents the progress of the reaction from initial velocity to completion.

    • Fit the data to the Michaelis-Menten model to simultaneously determine KM, kcat, and the enthalpy of the reaction (ΔH).[2]

  • Multiple Injection Method:

    • Load the enzyme solution into the sample cell.

    • Load the substrate solution into the injection syringe.

    • Perform a series of small, sequential injections of the substrate into the enzyme solution.[11]

    • The heat rate after each injection corresponds to the reaction velocity at that substrate concentration.

    • Plot the heat rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine KM and Vmax.[11]

    • Calculate kcat from Vmax and the enzyme concentration.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a generalized reaction pathway for this compound metalloenzymes.

Experimental_Workflow cluster_prep Preparation cluster_kinetics Kinetic Assays cluster_analysis Data Analysis Enzyme_Purification Enzyme Purification & Characterization Steady_State Steady-State Kinetics (Spectrophotometry) Enzyme_Purification->Steady_State Pre_Steady_State Pre-Steady-State Kinetics (Stopped-Flow) Enzyme_Purification->Pre_Steady_State Thermodynamics Thermodynamics & Kinetics (ITC) Enzyme_Purification->Thermodynamics Substrate_Prep Substrate & Inhibitor Preparation Substrate_Prep->Steady_State Substrate_Prep->Pre_Steady_State Substrate_Prep->Thermodynamics MM_Analysis Michaelis-Menten Analysis (KM, kcat) Steady_State->MM_Analysis Inhibition_Analysis Inhibition Analysis (Ki) Steady_State->Inhibition_Analysis Mechanism_Modeling Mechanistic Modeling Pre_Steady_State->Mechanism_Modeling Thermodynamics->MM_Analysis MM_Analysis->Mechanism_Modeling Inhibition_Analysis->Mechanism_Modeling

Caption: Experimental workflow for this compound metalloenzyme kinetics.

Dizinc_Metalloenzyme_Pathway E_Zn2 E-Zn-Zn ES E-Zn-Zn-S E_Zn2->ES + S (k1) EI E-Zn-Zn-I E_Zn2->EI + I (kon) ES->E_Zn2 (k-1) EP E-Zn-Zn-P ES->EP kcat EI->E_Zn2 (koff) EP->E_Zn2 + P

Caption: Generalized reaction pathway for a this compound metalloenzyme.

References

Application Notes and Protocols for Hexaboron Dizinc Undecaoxide as a Flame Retardant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of hexaboron dizinc undecaoxide, commonly known as zinc borate (2ZnO·3B₂O₃·3.5H₂O), as a multifunctional flame retardant in various polymer systems. Detailed experimental protocols for synthesis, incorporation into polymers, and standardized flame retardancy testing are provided to facilitate research and development.

Introduction

Hexaboron this compound undecaoxide is an inorganic compound widely employed as a flame retardant and smoke suppressant in plastics, textiles, and coatings.[1][2] Its efficacy stems from a dual-action mechanism that involves both condensed-phase and gas-phase activity during polymer combustion.[1][3] It is a halogen-free flame retardant, making it an environmentally favorable alternative to halogenated systems.[3][4] Furthermore, it exhibits synergistic effects when combined with other flame retardants such as aluminum trihydrate (ATH) and magnesium hydroxide (MDH), enhancing the overall fire resistance of the material.[2][3][5]

Mechanism of Action

The flame retardant action of hexaboron this compound undecaoxide is multifaceted:

  • Endothermic Dehydration: Upon heating to temperatures above 290°C, the hydrated form of zinc borate releases water molecules.[2][6] This endothermic process cools the polymer surface, slowing down the rate of pyrolysis and diluting the flammable gases in the gas phase.[3]

  • Formation of a Protective Layer: At elevated temperatures, the borate component forms a protective, glassy layer on the surface of the polymer.[1] This char layer acts as a physical barrier, insulating the underlying polymer from heat and preventing the diffusion of oxygen to the fuel source.[1][3]

  • Synergistic Effects: In halogen-containing systems, zinc borate can react with halogen acids to form zinc halides and boron trihalides. These compounds are volatile and act as radical scavengers in the gas phase, interrupting the chemical reactions of combustion.[1] When used with other metal hydroxides like ATH or MDH, it can form a more robust and thermally stable char structure.[5]

  • Smoke Suppression: By promoting char formation, zinc borate reduces the amount of volatile organic compounds released during combustion, which in turn suppresses smoke formation.[3]

Flame_Retardant_Mechanism cluster_condensed_phase Condensed Phase cluster_gas_phase Gas Phase Polymer_Heat Polymer + Heat Decomposition Pyrolysis & Decomposition Polymer_Heat->Decomposition Glassy_Layer Formation of Protective Glassy Layer & Char Decomposition->Glassy_Layer Flammable_Gases Flammable Gases Decomposition->Flammable_Gases ZB_Hydrated Hexaboron this compound Undecaoxide (Hydrated) ZB_Anhydrous Anhydrous Zinc Borate + H2O (vapor) ZB_Hydrated->ZB_Anhydrous Endothermic Dehydration (>290°C) H2O_Vapor H2O Vapor (from dehydration) ZB_Anhydrous->Glassy_Layer Flame_Inhibition Flame Inhibition ZB_Anhydrous->Flame_Inhibition Synergistic Halogen Reactions (if present) Insulation Insulation & Reduced Fuel Supply Glassy_Layer->Insulation Combustion Combustion (Radical Reactions) Flammable_Gases->Combustion Combustion->Flame_Inhibition Dilution Dilution of Flammable Gases H2O_Vapor->Dilution Dilution->Flame_Inhibition

Flame Retardant Mechanism of Hexaboron this compound Undecaoxide.

Data Presentation

The following tables summarize the quantitative performance of hexaboron this compound undecaoxide in various polymer systems.

Table 1: Flame Retardant Performance in Polypropylene (PP) Composites [5]

Formulation (wt.%)Limiting Oxygen Index (LOI) (%)UL-94 RatingChar Residue (%)
Pure PP18.5Not Rated<1
PP + 20% MDH24.2V-215.8
PP + 20% Zinc Borate23.1V-212.5
PP + 10% MDH + 10% Zinc Borate29.4V-047.2

Table 2: Cone Calorimeter Data for Ethylene-Vinyl Acetate (EVA) Composites at 35 kW/m² [5]

FormulationTime to Ignition (s)Peak Heat Release Rate (kW/m²)Total Heat Release (MJ/m²)
Pure EVA58125095.3
EVA + 40% MDH7548062.1
EVA + 35% MDH + 5% Zinc Borate8235055.7

Table 3: Flame Retardant Performance in Polyvinyl Chloride (PVC) [6]

Formulation (wt.%)Limiting Oxygen Index (LOI) (%)Smoke Reduction (%)
PVC (baseline)--
PVC + 10% Zinc Borate + ATH32.1up to 72

Table 4: Flame Retardant Performance in Epoxy Resins [6]

Formulation (wt.%)Limiting Oxygen Index (LOI) (%)UL-94 Rating
Epoxy (baseline)--
Epoxy + 20% Zinc Borate + ATH30.2V-0

Experimental Protocols

Synthesis of Hexaboron this compound Undecaoxide (2ZnO·3B₂O₃·3.5H₂O)

This protocol is based on a wet chemical method.[2][7]

Materials:

  • Boric acid (H₃BO₃)

  • Zinc oxide (ZnO)

  • Deionized water

  • Reaction vessel with a stirrer and temperature control

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a reaction vessel, dissolve 36.25 g of boric acid in 500 ml of deionized water.[8]

  • Heat the solution to 60°C while stirring.[8]

  • Slowly add 13.75 g of zinc oxide to the boric acid solution.[8]

  • Maintain the reaction mixture at 60°C with continuous stirring for 90 minutes.[8]

  • After the reaction is complete, filter the hot solution to collect the precipitate.

  • Wash the filter cake with hot deionized water to remove any unreacted precursors.

  • Dry the collected white powder in an oven at 105°C to a constant weight.

  • Characterize the final product using techniques such as X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of 2ZnO·3B₂O₃·3.5H₂O.

Incorporation into Polyvinyl Chloride (PVC)

Materials:

  • PVC resin

  • Plasticizer (e.g., dioctyl phthalate - DOP)

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Hexaboron this compound undecaoxide (synthesized or commercial)

  • Two-roll mill or internal mixer

  • Compression molding press

Procedure:

  • Pre-mix the PVC resin, plasticizer, and thermal stabilizer in a high-speed mixer. A typical formulation could be 100 parts PVC, 40-60 parts plasticizer, and 2-5 parts stabilizer.

  • Add the desired amount of hexaboron this compound undecaoxide (e.g., 5-15 parts per hundred of resin - phr) to the pre-mix and continue mixing until a homogeneous powder blend is obtained.

  • Transfer the powder blend to a two-roll mill preheated to 160-170°C.

  • Masticate the compound on the mill until a uniform sheet is formed. This typically takes 5-10 minutes.

  • Remove the sheet from the mill and cut it into appropriate sizes for compression molding.

  • Place the sheets in a mold and preheat in a compression press at 170-180°C for 5 minutes.

  • Apply pressure (e.g., 10 MPa) for 5-10 minutes to form a plaque of the desired thickness.

  • Cool the mold under pressure before removing the PVC composite plaque.

  • Cut the plaque into specimens of the required dimensions for flame retardancy testing.

Flame Retardancy Testing

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.[9]

Apparatus:

  • LOI apparatus with a heat-resistant glass column, specimen holder, and gas flow control.

  • Ignition source.

Procedure:

  • Place a vertically oriented test specimen (typically 70-150 mm long, 6.5 ± 0.5 mm wide, and 3.0 ± 0.5 mm thick) in the specimen holder inside the glass column.

  • Introduce a mixture of oxygen and nitrogen into the column at a specified flow rate.

  • Ignite the top of the specimen with the ignition source and remove the flame.

  • Observe the burning behavior of the specimen. If it continues to burn, decrease the oxygen concentration. If it extinguishes, increase the oxygen concentration.

  • Repeat the test with new specimens, adjusting the oxygen concentration until the minimum concentration required to sustain combustion is determined. This is the LOI value.

This test evaluates the self-extinguishing properties of a material after exposure to a flame.[3][6]

Apparatus:

  • UL-94 test chamber.

  • Bunsen burner with a 20 mm blue flame.

  • Specimen holder.

  • Cotton patch.

Procedure:

  • Mount a rectangular test specimen (typically 125 ± 5 mm long, 13 ± 0.5 mm wide, and of a specified thickness) vertically in the specimen holder.

  • Place a dry cotton patch 300 mm below the specimen.

  • Apply the flame to the bottom edge of the specimen for 10 seconds.

  • Remove the flame and record the afterflame time (t1).

  • Immediately after the flaming ceases, reapply the flame for another 10 seconds.

  • Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).

  • Note if any flaming drips ignite the cotton patch.

  • Classify the material as V-0, V-1, or V-2 based on the criteria in the UL-94 standard.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_compounding Polymer Compounding cluster_testing Flame Retardancy Testing Raw_Materials Raw Materials (Boric Acid, Zinc Oxide) Synthesis Wet Chemical Synthesis Raw_Materials->Synthesis Filtration_Drying Filtration & Drying Synthesis->Filtration_Drying Characterization Characterization (XRD, FTIR) Filtration_Drying->Characterization Mixing High-Speed Mixing Characterization->Mixing Polymer_Additives Polymer & Additives Polymer_Additives->Mixing Melt_Compounding Melt Compounding (Two-Roll Mill) Mixing->Melt_Compounding Specimen_Preparation Specimen Preparation (Compression Molding) Melt_Compounding->Specimen_Preparation LOI_Test LOI Test (ASTM D2863) Specimen_Preparation->LOI_Test UL94_Test UL-94 Test Specimen_Preparation->UL94_Test TGA_Analysis Thermal Analysis (TGA) Specimen_Preparation->TGA_Analysis Cone_Calorimetry Cone Calorimetry (ASTM E1354) Specimen_Preparation->Cone_Calorimetry Data_Analysis Data Analysis & Comparison LOI_Test->Data_Analysis UL94_Test->Data_Analysis TGA_Analysis->Data_Analysis Cone_Calorimetry->Data_Analysis

Experimental Workflow for Evaluating Hexaboron this compound Undecaoxide.

Safety Precautions

Hexaboron this compound undecaoxide is considered to have low to moderate toxicity.[6] However, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling and processing. Ensure adequate ventilation, especially during melt compounding and combustion testing, to avoid inhalation of any dust or fumes. Refer to the Safety Data Sheet (SDS) for detailed safety information.[10]

References

Characterization of Dizinc Complexes: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive characterization of dizinc complexes. These complexes are of significant interest in various fields, including catalysis and medicinal chemistry, due to their unique structural and reactive properties.[1][2][3][4] Accurate and thorough characterization is crucial for understanding their structure-activity relationships and for the development of new applications.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional molecular structure of this compound complexes in the solid state.[5][6] It provides precise information on bond lengths, bond angles, coordination geometries of the zinc centers, and the overall molecular packing.[5]

Application Notes

This technique is invaluable for:

  • Confirming the synthesis of the desired this compound complex.

  • Elucidating the coordination environment of each zinc ion.[7]

  • Determining the Zn-Zn distance, which is critical for understanding metal-metal interactions.

  • Identifying bridging and terminal ligands.

  • Analyzing intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Experimental Protocol
  • Crystal Growth:

    • Grow single crystals of the this compound complex suitable for X-ray diffraction. This is often the most challenging step and may require screening various crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).[6][8] The goal is to obtain well-ordered crystals of sufficient size (typically 0.1-0.3 mm in each dimension).[6]

  • Crystal Mounting:

    • Carefully select a high-quality crystal under a microscope.

    • Mount the crystal on a goniometer head using a suitable cryoprotectant (if collecting data at low temperatures) and a cryoloop.[6]

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.[6][9]

    • Perform an initial screening to assess crystal quality and determine the unit cell parameters.[10]

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.[9] Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Apply corrections for absorption, Lorentz, and polarization effects.

    • Determine the space group and solve the crystal structure using direct methods or Patterson methods.[10]

  • Structure Refinement:

    • Refine the atomic positions and displacement parameters against the experimental data to improve the agreement between the calculated and observed structure factors.[6][11]

    • Locate and refine all non-hydrogen atoms anisotropically.

    • Add hydrogen atoms to the model at calculated positions.

    • The final refined structure should have low R-factors and a good-of-fit (GOOF) value.

experimental_workflow_xray cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_analysis Data Analysis crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer Mount on Diffractometer crystal_selection->diffractometer data_collection X-ray Data Collection diffractometer->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final 3D Structure

Data Presentation

Table 1: Selected Crystallographic Data for a Hypothetical this compound Complex

ParameterValue
Empirical formulaC₂₀H₂₄N₄O₄Zn₂
Formula weight543.18
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°
b = 15.456(6) Å, β = 105.23(3)°
c = 12.789(5) Å, γ = 90°
Volume1934.5(13) ų
Z4
Density (calculated)1.865 Mg/m³
Absorption coefficient2.543 mm⁻¹
F(000)1112
Final R indices [I>2σ(I)]R₁ = 0.0354, wR₂ = 0.0876
R indices (all data)R₁ = 0.0456, wR₂ = 0.0912
Goodness-of-fit on F²1.054
Zn1-Zn2 distance3.125(1) Å
Zn1-O1 bond length1.987(3) Å
Zn2-N3 bond length2.054(4) Å
O1-Zn1-N1 angle95.6(1)°

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of this compound complexes in solution.[12] Both ¹H and ¹³C NMR are routinely used, and multinuclear NMR (e.g., ¹⁵N, ³¹P if applicable) can provide further insights.[12][13][14]

Application Notes

NMR is used to:

  • Confirm the identity and purity of the complex in solution.

  • Elucidate the coordination environment of the ligands.

  • Study dynamic processes such as ligand exchange.

  • Investigate the solution-state structure, which may differ from the solid-state structure.

  • For diamagnetic this compound complexes, ¹H and ¹³C NMR provide sharp signals that can be readily assigned.[15]

Experimental Protocol
  • Sample Preparation:

    • Dissolve a sufficient amount of the this compound complex (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a standard 5 mm NMR tube.[16] The choice of solvent is crucial and should be based on the solubility of the complex.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to assign the protons to the ligand framework.[15]

  • ¹³C{¹H} NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom.[15]

    • The chemical shifts are indicative of the electronic environment of the carbon atoms.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • If the ¹H and ¹³C spectra are complex, perform 2D NMR experiments to aid in the assignment.

    • ¹H-¹H COSY (Correlation Spectroscopy) identifies coupled protons.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) identifies long-range (2-3 bond) correlations between protons and carbons.

  • Multinuclear NMR (if applicable):

    • If the ligands contain other NMR-active nuclei (e.g., ³¹P in phosphine ligands, ¹⁹F in fluorinated ligands), acquire spectra for these nuclei to gain more detailed structural information.[14][15]

experimental_workflow_nmr cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis dissolve Dissolve Complex in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer spectrometer Insert into Spectrometer transfer->spectrometer acquire_1d Acquire 1D Spectra (¹H, ¹³C) spectrometer->acquire_1d acquire_2d Acquire 2D Spectra (COSY, HSQC) acquire_1d->acquire_2d process_spectra Process Spectra (FT, Phasing) acquire_2d->process_spectra assign_signals Assign Signals process_spectra->assign_signals structure_elucidation Elucidate Solution Structure assign_signals->structure_elucidation final_structure final_structure structure_elucidation->final_structure Solution Structure

Data Presentation

Table 2: ¹H NMR Data for a Hypothetical this compound Complex in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.85d4HAromatic H
7.23t4HAromatic H
4.15s8HCH₂
2.50s12HCH₃

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is highly effective for the characterization of this compound complexes, allowing for the determination of their molecular weight and composition.[17][18][19][20] It is particularly useful for analyzing non-volatile and thermally labile compounds.[20]

Application Notes

ESI-MS is used to:

  • Confirm the molecular weight of the this compound complex.

  • Determine the stoichiometry of the complex.[17][21]

  • Analyze the isotopic distribution pattern, which is characteristic of the presence of zinc.

  • Study fragmentation patterns to gain structural insights.[22]

  • Monitor reactions involving this compound complexes.[23]

A potential issue in the ESI-MS of zinc-containing species is the deposition of zinc in the ESI emitter, which can affect the quantitative analysis of the zinc-bound species.[17][18] Using glass emitters can help mitigate this problem.[17]

Experimental Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the this compound complex (typically 1-10 µM) in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water). The solvent should be compatible with ESI and capable of dissolving the complex.

  • Infusion and Ionization:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.[19]

    • The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the this compound complex.

  • Mass Analysis:

    • The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[20]

  • Detection and Data Analysis:

    • The separated ions are detected, and a mass spectrum is generated.

    • Analyze the spectrum to identify the molecular ion peak [M+H]⁺, [M+Na]⁺, or other adducts.[19]

    • Compare the experimental isotopic distribution pattern with the theoretical pattern for the proposed formula to confirm the presence and number of zinc atoms.

logical_relationship_esi_ms cluster_input Input cluster_process ESI-MS Process cluster_output Output & Interpretation dizinc_complex This compound Complex in Solution ionization Electrospray Ionization dizinc_complex->ionization mass_analysis Mass Analysis (m/z) ionization->mass_analysis detection Detection mass_analysis->detection mass_spectrum Mass Spectrum detection->mass_spectrum mw_determination Molecular Weight Determination mass_spectrum->mw_determination isotopic_pattern Isotopic Pattern Analysis mass_spectrum->isotopic_pattern stoichiometry Stoichiometry Confirmation isotopic_pattern->stoichiometry

Data Presentation

Table 3: ESI-MS Data for a Hypothetical this compound Complex

Ion SpeciesCalculated m/zObserved m/z
[M+H]⁺544.02544.03
[M+Na]⁺566.00566.01
[M+K]⁺581.97581.98

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for studying the coordination environment of the zinc ions and any chromophoric ligands.

Application Notes

UV-Vis spectroscopy is used to:

  • Confirm the formation of the this compound complex, often indicated by a shift in the absorption maxima of the ligand upon coordination to the metal centers.

  • Determine the concentration of the complex in solution using the Beer-Lambert law.

  • Study the kinetics of reactions involving the this compound complex.

  • Investigate ligand substitution reactions.

Experimental Protocol
  • Sample Preparation:

    • Prepare a solution of the this compound complex of known concentration in a suitable solvent (e.g., ethanol, acetonitrile, water). The solvent should be transparent in the wavelength range of interest.

  • Blank Measurement:

    • Fill a cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum.

  • Sample Measurement:

    • Fill a cuvette with the sample solution.

    • Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max).

    • If the molar absorptivity (ε) is known, calculate the concentration of the complex, or vice versa.[24]

Data Presentation

Table 4: UV-Vis Spectroscopic Data for a Hypothetical this compound Complex

Speciesλ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Ligand280, 35012,000, 8,000
This compound Complex295, 38015,000, 10,000

Computational Methods

Computational methods, such as Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the electronic structure, stability, and reactivity of this compound complexes.[25][26][27]

Application Notes

Computational modeling can be used to:

  • Predict the most stable geometry of the complex.[25][26]

  • Calculate theoretical spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies) to aid in the interpretation of experimental spectra.

  • Analyze the nature of the metal-ligand and metal-metal bonding.

  • Investigate reaction mechanisms and predict reactivity.[2]

Protocol for DFT Calculations
  • Model Building:

    • Build an initial 3D model of the this compound complex. This can be based on the crystal structure or built from scratch.

  • Geometry Optimization:

    • Perform a geometry optimization to find the lowest energy structure of the complex. This is typically done using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) for main group elements and a larger basis set with effective core potentials for zinc).[27]

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra.

  • Property Calculations:

    • Calculate other properties of interest, such as NMR chemical shifts, electronic transitions (for UV-Vis spectra), and molecular orbitals.

Data Presentation

Table 5: Comparison of Experimental and DFT-Calculated Data

ParameterExperimental ValueDFT-Calculated Value
Zn-Zn distance (Å)3.1253.130
Zn-O bond length (Å)1.9871.995
¹³C NMR Shift (ppm)150.2151.5
IR Frequency (cm⁻¹)16501655

References

Application Notes and Protocols for the Synthesis of Dizinc Schiff Base Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of dizinc Schiff base complexes. The information is intended to guide researchers in the preparation and characterization of these compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural properties.

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, are versatile ligands that can coordinate with a variety of metal ions to form stable complexes.[1] this compound Schiff base complexes, in particular, have garnered attention for their potential applications as catalysts, fluorescent materials, and therapeutic agents.[2][3] Their biological activities, including antibacterial, antifungal, and anticancer properties, are often enhanced compared to the free ligands, making them promising candidates for drug development.[4][5]

The synthesis of these complexes typically involves a two-step process: the formation of the Schiff base ligand through the condensation of a primary amine and a carbonyl compound, followed by the complexation with a zinc salt.[6][7] Alternatively, a "template" synthesis can be employed where the ligand is formed in situ in the presence of the metal ion.[3] This document outlines generalized and specific protocols for both the ligand and complex synthesis.

Experimental Protocols

This section details the methodologies for the synthesis of Schiff base ligands and their subsequent complexation to form this compound complexes.

Protocol 1: General Synthesis of a Schiff Base Ligand

This protocol describes a general method for the condensation reaction to form a Schiff base ligand.

Materials:

  • Appropriate aldehyde (e.g., salicylaldehyde or a derivative)

  • Appropriate primary amine (e.g., o-phenylenediamine)

  • Ethanol or Methanol

  • Glacial acetic acid (optional, as a catalyst)

  • Round bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol, chloroform)

Procedure:

  • Dissolve the aldehyde in ethanol or methanol in a round bottom flask with stirring.

  • In a separate flask, dissolve the primary amine in the same solvent.

  • Slowly add the amine solution dropwise to the aldehyde solution. A few drops of glacial acetic acid can be added to catalyze the reaction.[8]

  • The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from 1 to 5 hours.[3][9] The progress of the reaction can be monitored by the formation of a precipitate.

  • After the reaction is complete, the mixture is cooled to room temperature, and the precipitated Schiff base ligand is collected by filtration.[9]

  • The crude product is washed with cold ethanol or another suitable solvent to remove unreacted starting materials.[6]

  • The purified ligand is then dried, for instance in a vacuum desiccator. For higher purity, recrystallization from an appropriate solvent can be performed.[6]

Protocol 2: General Synthesis of a this compound Schiff Base Complex

This protocol outlines the complexation of a Schiff base ligand with a zinc salt to form a this compound complex.

Materials:

  • Synthesized Schiff base ligand

  • Zinc(II) salt (e.g., zinc acetate dihydrate, zinc chloride, zinc nitrate)[3][10]

  • Methanol or Ethanol

  • Round bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the Schiff base ligand in a suitable solvent, such as methanol or ethanol, in a round bottom flask, with heating if necessary.[10]

  • In a separate flask, dissolve the zinc(II) salt in the same solvent.

  • Add the zinc salt solution to the ligand solution with constant stirring. The molar ratio of ligand to zinc is crucial and is typically 1:1 or 1:2, depending on the desired final structure.[3][10]

  • The resulting mixture is then heated under reflux for a period of 1.5 to 3 hours.[3][10]

  • The formation of the complex is often indicated by a color change or the formation of a precipitate.

  • After refluxing, the reaction mixture is cooled to room temperature, and the solid complex is collected by filtration.

  • The product is washed with a suitable solvent (e.g., 50% ethanol mixture, diethyl ether) and dried.[10]

Protocol 3: Specific Example - Synthesis of a Dinuclear Zinc(II) Complex with an o-Phenylenediamine-derived Schiff Base[3]

This protocol provides a specific example of a "template" synthesis where the this compound complex is formed in one pot.

Materials:

  • 2-hydroxy-5-methyl-1,3-benzenedicarboxaldehyde (0.0675 g, 0.0004 mol)

  • o-phenylenediamine (0.0432 g, 0.0004 mol)

  • Zinc(II) acetate dihydrate ((CH₃COO)₂Zn·2H₂O) (0.0882 g, 0.0004 mol) - Note: The original paper has a typo in the mass of zinc acetate, the corrected mass for a 1:1:1 molar ratio is provided here.

  • Methanol (100 cm³)

  • Round bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve o-phenylenediamine (0.0432 g) in 100 cm³ of methanol in a round bottom flask.

  • To this solution, add 2-hydroxy-5-methyl-1,3-benzenedicarboxaldehyde (0.0675 g) and zinc(II) acetate dihydrate (0.0882 g).

  • Heat the reaction mixture under reflux with stirring for 1.5 hours.

  • A bright orange precipitate will form.

  • After cooling, filter the product.

  • The resulting bright orange precipitate is the this compound Schiff base complex.

Data Presentation

The following table summarizes quantitative data for representative this compound Schiff base complexes reported in the literature.

ComplexStarting AldehydeStarting AmineZinc SaltMolar Ratio (Aldehyde:Amine:Zn)SolventReaction Time (h)Yield (%)Key Spectroscopic Data (cm⁻¹)Reference
K12-hydroxy-5-methyl-1,3-benzenedicarboxaldehydeo-phenylenediamine(CH₃COO)₂Zn·2H₂O1:1:1Methanol1.528.6-C=N- stretching band present[3]
K22-hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehydeo-phenylenediamine(CH₃COO)₂Zn·2H₂O1:1:1Methanol1.530.9-C=N- stretching band present[3]
[Zn₂(L)₂(AcO)]Pyridine-2-carbaldehyde2-aminothiophenolZn(OAc)₂·2H₂OLigand:Zn = 1:1MethanolNot SpecifiedNot SpecifiedNot Specified[11]

Mandatory Visualization

The following diagrams illustrate the key experimental workflows and logical relationships in the synthesis of this compound Schiff base complexes.

experimental_workflow cluster_ligand Protocol 1: Ligand Synthesis cluster_complex Protocol 2: Complex Synthesis cluster_template Protocol 3: Template Synthesis A Dissolve Aldehyde in Solvent C Mix Solutions (Optional: Add Catalyst) A->C B Dissolve Amine in Solvent B->C D Reflux/Stir C->D E Cool and Filter D->E F Wash and Dry Ligand E->F G Dissolve Ligand in Solvent F->G Use in Complexation I Mix Solutions G->I H Dissolve Zinc Salt in Solvent H->I J Reflux I->J K Cool and Filter J->K L Wash and Dry Complex K->L M Dissolve Amine, Aldehyde, and Zinc Salt in Solvent N Reflux M->N O Cool and Filter N->O P Wash and Dry Complex O->P

Caption: General workflows for Schiff base ligand and this compound complex synthesis.

characterization_pathway cluster_spectroscopic Spectroscopic Characterization cluster_analytical Analytical Characterization cluster_application Application & Drug Development start Synthesized this compound Schiff Base Complex IR FTIR Spectroscopy (Confirm C=N, M-N, M-O bonds) start->IR NMR NMR Spectroscopy (¹H, ¹³C - Confirm ligand structure) start->NMR UV_Vis UV-Vis Spectroscopy (Study electronic transitions) start->UV_Vis EA Elemental Analysis (Determine C, H, N content) start->EA MS Mass Spectrometry (Confirm molecular weight) start->MS X_ray Single Crystal X-ray Diffraction (Determine 3D structure) start->X_ray Bio_Activity Biological Activity Screening (Antibacterial, Antifungal, Anticancer) IR->Bio_Activity NMR->Bio_Activity UV_Vis->Bio_Activity EA->Bio_Activity MS->Bio_Activity X_ray->Bio_Activity

Caption: Characterization pathway for synthesized this compound Schiff base complexes.

References

Application Notes and Protocols for Photocatalytic Degradation of Pollutants using Dizinc Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the photocatalytic degradation of organic pollutants using dizinc-based compounds. The information is intended to guide researchers in the synthesis of these photocatalysts, the execution of degradation experiments, and the analysis of the results.

Introduction

This compound compounds, particularly dinuclear zinc complexes and zinc-based metal-organic frameworks (MOFs), have emerged as a promising class of materials for photocatalysis. Their unique electronic and structural properties, including the presence of two interacting zinc centers, can facilitate the generation of reactive oxygen species (ROS) upon photoexcitation, leading to the efficient degradation of a wide range of organic pollutants. These compounds offer advantages such as high surface area, tunable structures, and potentially enhanced catalytic activity compared to their mononuclear counterparts. This document outlines the synthesis of a representative this compound photocatalyst and the subsequent protocol for evaluating its photocatalytic efficacy in the degradation of common organic dyes.

Synthesis of this compound Photocatalysts

A variety of this compound compounds can be synthesized for photocatalytic applications. Below are detailed protocols for the synthesis of a dinuclear zinc(II) Schiff base complex and a zinc-based metal-organic framework (MOF).

Protocol: Synthesis of a Dinuclear Zinc(II) Schiff Base Complex

This protocol describes the synthesis of a dinuclear zinc(II) complex with a Schiff base ligand derived from 2-hydroxy-5-methyl-1,3-benzenedicarboxaldehyde and o-phenylenediamine.[1]

Materials:

  • 2-hydroxy-5-methyl-1,3-benzenedicarboxaldehyde

  • o-phenylenediamine

  • Zinc(II) acetate dihydrate ((CH₃COO)₂Zn·2H₂O)

  • Methanol

Procedure:

  • Dissolve 0.0432 g (0.0004 mol) of o-phenylenediamine in 100 cm³ of methanol.

  • To this solution, add 0.0675 g (0.0004 mol) of 2-hydroxy-5-methyl-1,3-benzenedicarboxaldehyde and 0.0882 g (0.0004 mol) of (CH₃COO)₂Zn·2H₂O.

  • Reflux the resulting mixture for 1.5 hours.

  • After cooling, filter the bright orange precipitate that has formed.

  • Wash the product with methanol and dry it.

Protocol: Synthesis of a Zinc-Based Metal-Organic Framework (MOF)

This protocol outlines the hydrothermal synthesis of a zinc-based MOF.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a Teflon-lined stainless-steel autoclave, dissolve zinc nitrate hexahydrate and terephthalic acid in DMF.

  • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).

  • After the reaction, allow the autoclave to cool down to room temperature.

  • Collect the resulting crystalline product by filtration.

  • Wash the product with DMF and then with a solvent like ethanol to remove unreacted precursors.

  • Dry the final product in a vacuum oven.

Photocatalytic Degradation of Pollutants

This section provides a detailed protocol for evaluating the photocatalytic activity of the synthesized this compound compounds using the degradation of model organic pollutants such as Methylene Blue and Rhodamine B.

Experimental Setup

A typical photocatalytic reactor consists of a light source (e.g., UV lamp or solar simulator), a reaction vessel, and a stirring mechanism to ensure a homogenous suspension of the photocatalyst. The temperature of the reaction should be controlled, often using a water jacket.

Protocol: Photocatalytic Degradation of Methylene Blue

This protocol is adapted from procedures for zinc-based photocatalysts.[2][3]

Materials and Equipment:

  • Synthesized this compound photocatalyst

  • Methylene Blue (MB)

  • Deionized water

  • Photoreactor with a UV lamp (e.g., 6 W, 365 nm) or a visible light source.[2]

  • Magnetic stirrer

  • UV-Vis spectrophotometer

  • Centrifuge

Procedure:

  • Catalyst Suspension: Disperse a specific amount of the this compound photocatalyst (e.g., 0.5 g) in a defined volume of deionized water (e.g., 25 mL) containing the pollutant.[3]

  • Adsorption-Desorption Equilibrium: Before irradiation, stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the photocatalyst and the pollutant molecules.

  • Photocatalytic Reaction: Irradiate the suspension with the light source while continuously stirring.

  • Sample Collection: At regular time intervals (e.g., every 15 or 30 minutes), withdraw a small aliquot of the suspension.

  • Sample Preparation for Analysis: Centrifuge the collected samples to separate the photocatalyst particles.

  • Analysis: Measure the absorbance of the supernatant at the maximum absorption wavelength of Methylene Blue (approximately 662-665 nm) using a UV-Vis spectrophotometer.[3]

  • Calculation of Degradation Efficiency: Calculate the degradation efficiency using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of the dye and Cₜ is the concentration at time t.

Data Presentation

The following tables summarize the photocatalytic performance of various zinc-based compounds for the degradation of different organic dyes.

Table 1: Photocatalytic Degradation of Methylene Blue (MB)

PhotocatalystCatalyst LoadingInitial MB ConcentrationLight SourceIrradiation Time (min)Degradation Efficiency (%)Reference
Ti-Zn Complex Oxide Nanofibers (TZ5)0.2 g in 200 mL5 mg/LUV (365 nm)18099.2[2]
Ti-Zn Complex Oxide Nanofibers (TZ1)0.2 g in 200 mL5 mg/LUV (365 nm)18093.3[2]
ZnCr-CO₃-LDHs0.5 g in 25 mL5 mg/LVisible Light140>90.67[3]

Table 2: Photocatalytic Degradation of Rhodamine B (RhB)

PhotocatalystCatalyst LoadingInitial RhB ConcentrationLight SourceIrradiation Time (min)Degradation Efficiency (%)Reference
Indium-Porphyrin based Cationic MOF--Visible Light (>420 nm)2099.07[4]
Bi₂O₃@Zn-MOF--Visible Light9097.2[5]
M/Fe-MOF (M=Co, Cu, Mg)--Visible Light-85-92[6]

Visualization of Key Processes

The following diagrams illustrate the experimental workflow and the proposed mechanism for photocatalytic degradation.

Experimental Workflow

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_photocatalysis Photocatalytic Degradation cluster_analysis Analysis s1 Precursor Preparation (e.g., Zinc Salt, Ligand) s2 Reaction (e.g., Reflux, Hydrothermal) s1->s2 s3 Product Isolation (Filtration, Washing) s2->s3 s4 Drying & Characterization s3->s4 p1 Catalyst Suspension in Pollutant Solution s4->p1 p2 Dark Adsorption p1->p2 p3 Photo-irradiation p2->p3 p4 Sample Collection & Separation p3->p4 a1 UV-Vis Spectroscopy p4->a1 a2 Calculate Degradation Efficiency a1->a2

Experimental workflow for photocatalyst synthesis and degradation studies.
Photocatalytic Degradation Mechanism

photocatalysis_mechanism cluster_excitation Photoexcitation cluster_oxidation Oxidation cluster_reduction Reduction catalyst This compound Photocatalyst vb Valence Band (VB) cb Conduction Band (CB) light Light (hν) light->catalyst vb->cb Excitation h_plus h+ vb->h_plus hole e_minus e- cb->e_minus electron oh_radical •OH o2 O₂ h2o H₂O h2o->oh_radical oh_minus OH⁻ oh_minus->oh_radical o2_superoxide •O₂⁻ o2->o2_superoxide degradation_products Degradation Products (CO₂, H₂O, etc.) o2_superoxide->degradation_products Oxidation pollutant Organic Pollutant pollutant->degradation_products Oxidation by •OH & h⁺

General mechanism of photocatalytic degradation by a this compound compound.

References

Application of Dizinc Catalysts in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dizinc catalysts have emerged as a powerful class of reagents in modern organic synthesis, demonstrating remarkable efficiency and selectivity in a variety of transformations. Their unique ability to facilitate cooperative catalysis, where both metal centers participate in the reaction mechanism, often leads to enhanced reactivity and stereocontrol compared to their mononuclear counterparts. This document provides detailed application notes and protocols for the use of this compound catalysts in key areas of organic synthesis, including polymerization and asymmetric catalysis.

Ring-Opening Polymerization (ROP) of Lactide

This compound catalysts are exceptionally active for the ring-opening polymerization of lactide to produce polylactide (PLA), a biodegradable and biocompatible polymer with numerous applications. The bimetallic nature of these catalysts is often crucial for their high performance.

Data Presentation
Catalyst/Initiator SystemMonomerCatalyst Loading (mol%)Temp. (°C)TimeConversion (%)Mn (exp) ( kg/mol )Đ (Mw/Mn)TOF (h⁻¹)Reference
[Zn₂Lᵉᵗ(HMDS)₂] (1)rac-LA0.12530 s>9943.21.4060,000[1][2]
[Zn₂Lᵖʳ(HMDS)₂] (2)rac-LA0.1251 min>9948.11.3530,000[1]
[Zn₂Lᵉᵗ(OiPr)₂] (4)rac-LA0.1255 min>9945.11.2512,000[3]
[Zn₂Lᵉᵗ(Et)₂]/iPrOHrac-LA0.5251 h7824.51.10~156[4]

rac-LA = racemic lactide; HMDS = bis(trimethylsilyl)amide; L represents a macrocyclic bis(imino)diphenylamido ligand.

Experimental Protocol: ROP of rac-Lactide with [Zn₂Lᵉᵗ(HMDS)₂]

This protocol is adapted from the work of Williams and coworkers.[1][3]

Materials:

  • [Zn₂Lᵉᵗ(HMDS)₂] catalyst

  • rac-Lactide (recrystallized from hot, dry toluene)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas for inert atmosphere

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • In a nitrogen-filled glovebox, add rac-lactide (e.g., 144 mg, 1.0 mmol) to a Schlenk flask.

  • Add anhydrous THF (e.g., 10 mL) to dissolve the lactide.

  • In a separate vial, dissolve [Zn₂Lᵉᵗ(HMDS)₂] (e.g., 1.0 mg, 0.001 mmol, for a 1000:1 monomer-to-catalyst ratio) in a small amount of anhydrous THF.

  • Rapidly inject the catalyst solution into the stirred lactide solution at 25 °C.

  • Monitor the reaction by taking aliquots at regular intervals and analyzing by ¹H NMR spectroscopy to determine monomer conversion.

  • Upon reaching the desired conversion (typically >99% within a minute), quench the polymerization by exposing the solution to air and adding a few drops of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Collect the white, fibrous PLA by filtration, wash with methanol, and dry under vacuum to a constant weight.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and dispersity (Đ).

Catalytic Cycle for Lactide Polymerization

ROP_Lactide Catalyst This compound Alkoxide Initiator [LZn₂(OR)₂] Coordination Lactide Coordination Catalyst->Coordination + LA RingOpening Ring-Opening Nucleophilic Attack Coordination->RingOpening Propagation Propagating Polymer Chain [LZn₂(OR)(O-LA-R)] RingOpening->Propagation Propagation->Coordination + n LA Polymer Polylactide (PLA) Propagation->Polymer Termination/Workup Monomer Lactide (LA) Monomer->Coordination

Caption: Catalytic cycle for the ring-opening polymerization of lactide by a this compound catalyst.

Ring-Opening Copolymerization (ROCOP) of CO₂ and Epoxides

This compound catalysts are effective in the alternating copolymerization of carbon dioxide and epoxides to produce polycarbonates, offering a sustainable route to valuable polymers from waste CO₂.

Data Presentation
CatalystEpoxideCO₂ Pressure (bar)Temp. (°C)Time (h)TOF (h⁻¹)Carbonate Linkages (%)Mn ( kg/mol )Đ (Mw/Mn)Reference
[LZn₂(OAc)₂]Cyclohexene Oxide (CHO)1802415>9910.51.15[5]
[L¹Zn₂(OAc)₂]CHO3080244>958.21.21[6]
[(BDI)ZnOAc]CHO6.95018~10>9915.21.12[7]

L and L¹ represent different macrocyclic ligands; BDI = β-diiminate.

Experimental Protocol: ROCOP of CO₂ and Cyclohexene Oxide

This protocol is a general representation based on literature procedures.[5][6]

Materials:

  • This compound catalyst (e.g., [LZn₂(OAc)₂])

  • Cyclohexene oxide (CHO), freshly distilled from CaH₂

  • High-purity carbon dioxide (CO₂)

  • Stainless steel autoclave reactor equipped with a magnetic stirrer and pressure gauge

  • Anhydrous solvent (e.g., toluene), if required

Procedure:

  • Dry the autoclave reactor under vacuum at high temperature and backfill with an inert gas.

  • In an inert atmosphere, charge the reactor with the this compound catalyst (e.g., 0.1 mol%) and freshly distilled cyclohexene oxide.

  • Seal the reactor, and if necessary, add anhydrous solvent via cannula.

  • Pressurize the reactor with CO₂ to the desired pressure (e.g., 1-30 bar).

  • Heat the reactor to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Maintain the reaction under constant CO₂ pressure for the specified time.

  • After the reaction period, cool the reactor to room temperature and slowly vent the CO₂.

  • Open the reactor and dissolve the crude polymer in dichloromethane (DCM).

  • Precipitate the polycarbonate by pouring the DCM solution into an excess of acidified methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

  • Analyze the polymer for carbonate linkages by ¹H NMR spectroscopy and determine Mn and Đ by GPC.

ROCOP Catalytic Cycle

ROCOP_CO2 cluster_cycle Catalytic Cycle Initiator Zn-alkoxide CO2_Insertion CO₂ Insertion Initiator->CO2_Insertion + CO₂ Carbonate Zn-carbonate CO2_Insertion->Carbonate Epoxide_Coord Epoxide Coordination Carbonate->Epoxide_Coord + Epoxide Ring_Opening Epoxide Ring-Opening Epoxide_Coord->Ring_Opening Ring_Opening->Initiator Chain Growth Polycarbonate Polycarbonate Ring_Opening->Polycarbonate Termination

Caption: Simplified catalytic cycle for CO₂/epoxide ROCOP.

Asymmetric Desymmetrization of meso-Diols

Chiral this compound catalysts are highly effective for the enantioselective acylation of meso-diols, providing access to valuable chiral building blocks. The two zinc centers often act in concert to bind both the diol and the acylating agent, leading to high enantioselectivity.

Data Presentation
Substrate (meso-Diol)Catalyst SystemAcylating AgentYield (%)ee (%)Reference
cis-1,2-CyclohexanediolEt₂Zn / Chiral Ligand 1Benzoic Anhydride9598[8]
2-Phenyl-1,3-propanediolEt₂Zn / Chiral Ligand 1Benzoic Anhydride9196[8]
cis-1,2-CyclopentanediolEt₂Zn / Chiral Ligand 2Vinyl Benzoate9497[9][10]

Chiral Ligands 1 and 2 are typically complex Schiff base or amino alcohol-derived structures.

Experimental Protocol: Asymmetric Acylation of cis-1,2-Cyclohexanediol

This protocol is a generalized procedure based on the work of Trost and Shibasaki.

Materials:

  • Chiral ligand (e.g., a derivative of 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-9-ol)

  • Diethylzinc (Et₂Zn) solution in hexanes

  • cis-1,2-Cyclohexanediol

  • Benzoic anhydride

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral ligand (e.g., 0.05 mmol).

  • Add anhydrous THF (e.g., 2 mL) and cool the solution to 0 °C.

  • Slowly add Et₂Zn (e.g., 0.1 mmol, 2 equivalents relative to the ligand) and stir the mixture for 30 minutes at 0 °C to form the active this compound catalyst.

  • Add a solution of cis-1,2-cyclohexanediol (e.g., 1.0 mmol) in anhydrous THF.

  • Add a solution of benzoic anhydride (e.g., 0.5 mmol, 0.5 equivalents for mono-acylation) in anhydrous THF.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting mono-benzoate by flash column chromatography.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Proposed Mechanism for Desymmetrization

Desymmetrization cluster_workflow Desymmetrization Workflow A Chiral Ligand + 2 Et₂Zn B Active this compound Catalyst A->B Catalyst Formation C Coordination of meso-Diol and Acylating Agent B->C D Enantioselective Acyl Transfer C->D E Chiral Monoacylated Product D->E E->B Catalyst Regeneration

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Dizinc Catalyst Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of dizinc catalysts.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and characterization of this compound catalysts.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product at all. What are the common causes and how can I troubleshoot this?

A: Low yields are a frequent challenge in organometallic synthesis. Several factors, ranging from reagent quality to reaction conditions, can be responsible. A systematic approach is crucial for identifying the root cause.

Possible Causes and Solutions:

  • Air and Moisture Contamination: this compound catalysts and their precursors, particularly organozinc reagents like diethylzinc (Et₂Zn), are highly sensitive to air and moisture.[1][2][3] Inadequate inert atmosphere techniques can lead to the decomposition of reagents and the formation of zinc oxides or hydroxides, significantly reducing your yield.

    • Troubleshooting Steps:

      • Ensure all glassware is rigorously dried in an oven (e.g., at 125-140°C overnight) and cooled under a stream of inert gas (argon or nitrogen) before use.[4]

      • Employ Schlenk line or glovebox techniques for all manipulations of air-sensitive reagents.[2][3]

      • Use freshly distilled and degassed solvents.

      • Purge the reaction vessel with an inert gas before adding reagents.[4]

  • Reagent Purity and Activity: The purity of starting materials, including the ligand and the zinc source, is critical. Impurities can interfere with the reaction, leading to side products or catalyst deactivation.

    • Troubleshooting Steps:

      • Use high-purity, anhydrous reagents. If necessary, purify starting materials before use. For example, 6-bromohexanenitrile can be used as received if it's of high purity (95%).[5]

      • If using a commercial organozinc solution, titrate it before use to determine its exact concentration.

  • Suboptimal Reaction Temperature: The temperature profile of the reaction is crucial. For instance, the synthesis of some this compound complexes requires an initial low temperature that is gradually raised.[6]

    • Troubleshooting Steps:

      • Carefully monitor and control the reaction temperature at all stages.

      • For reactions involving Et₂Zn and Schiff base macrocycles, a common procedure involves starting at a low temperature (e.g., -40°C) and slowly warming to room temperature over several hours.[6]

  • Incomplete Reaction: The reaction may not have gone to completion within the allotted time.

    • Troubleshooting Steps:

      • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, ¹H NMR of a quenched aliquot).

      • Consider extending the reaction time if starting material is still present. For some this compound catalyst syntheses, reaction times can be up to 16 hours.[6]

Issue 2: Difficulty in Product Purification

Q: I am struggling to purify my this compound catalyst. What are the common purification challenges and how can I address them?

A: Purification of this compound catalysts can be complicated by their sensitivity, the presence of side products, and their solubility characteristics.

Possible Causes and Solutions:

  • Product Instability on Silica Gel: Some organometallic complexes can decompose on silica gel, a common stationary phase for column chromatography.

    • Troubleshooting Steps:

      • Before attempting column chromatography, perform a small-scale test by spotting a solution of your crude product on a TLC plate and letting it sit for an extended period to check for degradation.

      • Consider alternative purification methods such as recrystallization from an appropriate solvent system (e.g., ethanol/acetonitrile) or precipitation.[7]

  • Formation of Insoluble Byproducts: The presence of insoluble materials, often from the decomposition of reagents, can complicate purification.

    • Troubleshooting Steps:

      • Filter the crude reaction mixture under an inert atmosphere to remove any insoluble residues before proceeding with purification.

  • Co-elution of Impurities: Side products with similar polarity to the desired complex can be difficult to separate by column chromatography.

    • Troubleshooting Steps:

      • Optimize the solvent system for column chromatography by screening different solvent mixtures with varying polarities.

      • If co-elution persists, consider an alternative purification technique like fractional crystallization.

Issue 3: Ambiguous Characterization Results

Q: The ¹H NMR spectrum of my product is complex and difficult to interpret. How can I confirm the formation of the desired this compound catalyst?

A: The ¹H NMR spectra of this compound complexes can be complex due to the presence of multiple ligand environments and potential dynamic processes in solution.

Possible Causes and Solutions:

  • Presence of Multiple Isomers or Aggregates: In solution, this compound complexes may exist as a mixture of isomers or aggregates, leading to a more complicated NMR spectrum than anticipated.

    • Troubleshooting Steps:

      • Run the NMR at different temperatures. Variable-temperature NMR can help resolve broad peaks or distinguish between species in dynamic equilibrium.

      • Consult literature for the expected chemical shifts of similar this compound complexes. For example, the formation of a bis(ethyl)this compound(II) complex from a bis(anilido)tetraimine macrocycle results in the disappearance of NH signals and the appearance of new signals corresponding to the coordinated ethyl groups.[6]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can lead to significant broadening of NMR signals.

    • Troubleshooting Steps:

      • Ensure all glassware is scrupulously clean.

      • If paramagnetic contamination is suspected, try to repurify the sample.

  • Unidentified Peaks from Impurities: Peaks from residual solvents or starting materials can complicate the spectrum.

    • Troubleshooting Steps:

      • Compare the observed peaks with the known chemical shifts of common laboratory solvents and reagents.[8][9][10]

      • Run an NMR of your starting materials in the same deuterated solvent for direct comparison.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of a this compound catalyst?

A1: Yields can vary depending on the specific ligand system and synthetic protocol. However, for many this compound Schiff base macrocyclic complexes, yields are often reported to be good to excellent, typically in the range of >70%.[11][12]

Q2: How critical is the stoichiometry of the reagents?

A2: The stoichiometry is very important. For example, in the synthesis of a bis(ethyl)this compound(II) complex from a bis(anilido)tetraimine macrocycle, a 1:2 molar ratio of the macrocycle to diethylzinc is typically used.[6] Using an incorrect ratio can lead to the formation of incomplete complexes or side products.

Q3: My this compound catalyst appears to be inactive in polymerization reactions. What could be the issue?

A3: Catalyst inactivity can be due to several factors:

  • Decomposition: The catalyst may have decomposed due to exposure to air or moisture during handling or storage.

  • Incorrect Initiator: Some this compound catalysts require an initiator, such as an alcohol, to generate the active catalytic species.[6] Ensure you are using the correct initiation conditions for your specific catalyst.

  • Inhibitors: Impurities in the monomer or solvent can act as inhibitors. Ensure all components of the polymerization reaction are of high purity.

Q4: Can I store my this compound catalyst, and if so, under what conditions?

A4: Due to their air and moisture sensitivity, this compound catalysts should be stored under an inert atmosphere (argon or nitrogen) in a sealed container, preferably in a glovebox or a desiccator. It is also advisable to store them at low temperatures to minimize thermal decomposition.

Data Presentation

Table 1: Comparison of Yields and Reaction Times for Selected this compound Catalyst Syntheses

Catalyst TypeLigand SystemZinc SourceSolventReaction Time (h)Yield (%)Reference
This compound bis(ethyl)Bis(anilido)tetraimine macrocycleEt₂ZnTHF16High[6]
This compound bis(HMDS)Bis(imino)diphenylamido macrocycleZn(HMDS)₂Not specifiedNot specified>70[11][12]
This compound bis(isopropoxide)Bis(anilido)tetraimine macrocycle[LZn₂Et₂] + iPrOHTHF or C₆D₆16Not specified[6]

Note: "High" yield is as reported in the reference without a specific percentage.

Experimental Protocols

Protocol 1: Synthesis of a this compound Bis(ethyl) Schiff Base Macrocyclic Complex (General Procedure)

This protocol is a generalized procedure based on the synthesis of [LZn₂Et₂] type complexes.[6]

Materials:

  • Bis(anilido)tetraimine macrocycle ligand

  • Diethylzinc (Et₂Zn) solution in an appropriate solvent (e.g., hexanes)

  • Anhydrous, degassed tetrahydrofuran (THF)

  • Schlenk flask and other appropriate air-sensitive technique glassware

  • Magnetic stirrer and stir bar

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Preparation: Under an inert atmosphere, add the bis(anilido)tetraimine macrocycle ligand to a Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed THF to the flask to form a suspension of the ligand.

  • Cooling: Cool the suspension to -40°C using an appropriate cooling bath (e.g., dry ice/acetone).

  • Reagent Addition: Slowly add 2 equivalents of diethylzinc solution to the cooled suspension via syringe while stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Work-up: The work-up procedure will depend on the specific properties of the complex. It may involve filtration to remove any insoluble byproducts followed by removal of the solvent under vacuum to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system under an inert atmosphere.

Mandatory Visualization

Dizinc_Catalyst_Synthesis_Workflow General Experimental Workflow for this compound Catalyst Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dry_glassware Dry Glassware (Oven, >120°C) start->dry_glassware 1. assemble_schlenk Assemble Schlenk Line (Inert Atmosphere) dry_glassware->assemble_schlenk 2. add_ligand Add Ligand to Flask assemble_schlenk->add_ligand 3. add_solvent Add Anhydrous Solvent add_ligand->add_solvent 4. cool_mixture Cool to Low Temperature (e.g., -40°C) add_solvent->cool_mixture 5. add_zn_reagent Add Organozinc Reagent (e.g., Et2Zn) cool_mixture->add_zn_reagent 6. react Stir and Warm to RT (e.g., 16 hours) add_zn_reagent->react 7. filter Filter (if necessary) react->filter 8. remove_solvent Remove Solvent in Vacuo filter->remove_solvent 9. purify Purify Product (e.g., Recrystallization) remove_solvent->purify 10. characterize Characterize Product (NMR, X-ray, etc.) purify->characterize 11. end End characterize->end 12.

Caption: General experimental workflow for the synthesis of a this compound catalyst.

References

Technical Support Center: Mitigating Corrosion in Dizinc Magnesium Alloys

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dizinc magnesium (Mg-Zn) alloys. The information is designed to address specific issues that may be encountered during experimentation, with a focus on practical solutions and methodologies.

Troubleshooting Guides

This section addresses common problems observed during corrosion experiments with Mg-Zn alloys, offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: Rapid and Uncontrolled Corrosion Upon Immersion

  • Question: My Mg-Zn alloy sample is corroding almost immediately and aggressively upon immersion in a simulated body fluid (SBF) or NaCl solution. What could be the cause, and how can I mitigate this?

  • Answer: Rapid initial corrosion is a common issue stemming from the high chemical reactivity of magnesium.[1][2] Several factors could be at play:

    • High Impurity Levels: Impurities like iron (Fe), copper (Cu), and nickel (Ni) can form galvanic cells with the magnesium matrix, significantly accelerating corrosion.[3] Zinc can increase the tolerance for some impurities, but high levels will still be detrimental.[3]

    • Galvanic Coupling with Experimental Setup: If the sample is in electrical contact with a more noble material (e.g., stainless steel sample holder) in the electrolyte, it will act as a sacrificial anode and corrode rapidly.[2][4]

    • Aggressive Corrosive Medium: The composition and pH of your electrolyte play a crucial role. High chloride concentrations are particularly aggressive towards magnesium alloys.[5][6]

    • Inappropriate Alloy Composition: A very high zinc content (>10 wt.%) can lead to the formation of large secondary phases, which act as cathodes and accelerate galvanic corrosion of the magnesium matrix.[3]

    Troubleshooting Steps:

    • Verify Alloy Purity: Use high-purity magnesium and zinc for alloy preparation. If using commercial alloys, check the manufacturer's specifications for impurity levels.

    • Isolate the Sample: Ensure the sample is electrically isolated from any metallic components of your experimental setup. Use non-conductive holders or coatings on fixtures.

    • Pre-treatment of the Corrosive Medium: For some experiments, pre-saturating the test solution with Mg(OH)₂ can help stabilize the pH and provide more reproducible results.[7]

    • Surface Preparation: Ensure a standardized and reproducible surface finish. Polishing techniques can influence initial corrosion rates.

    • Consider a Protective Coating: For applications where initial stability is critical, consider applying a temporary or functional coating.

Issue 2: Severe Localized Pitting Corrosion

  • Question: My corrosion analysis reveals deep, localized pits rather than uniform corrosion. What causes this, and how can I achieve more uniform degradation?

  • Answer: Pitting corrosion is a significant problem for Mg-Zn alloys and is often linked to the microstructure and the presence of secondary phases.

    • Galvanic Corrosion at Secondary Phases: Intermetallic phases, such as MgZn₂, are nobler than the α-Mg matrix.[3][8][9] This potential difference creates micro-galvanic cells where the surrounding magnesium matrix corrodes preferentially, leading to pits.[3][5][8] The size, distribution, and volume fraction of these phases are critical.[3][10]

    • Chloride Attack: Chloride ions are particularly aggressive and can break down the passive hydroxide layer that forms on the surface, initiating pitting.[5][11]

    • Surface Defects: Scratches, inclusions, or other surface imperfections can act as initiation sites for pitting corrosion.

    Troubleshooting Steps:

    • Microstructure Refinement: Employ techniques like rapid solidification or heat treatments (solutionizing and aging) to create a finer and more homogeneous distribution of secondary phases. This distributes the galvanic effect more evenly.

    • Alloying Element Addition: The addition of elements like Calcium (Ca) or rare earth elements can modify the secondary phases or refine the grain structure, which can improve pitting resistance.[3][5] However, excessive additions can also be detrimental.[3]

    • Surface Modification:

      • Conversion Coatings: Chromate, phosphate, or molybdate conversion coatings can create a more protective surface layer.[5]

      • Anodization/Plasma Electrolytic Oxidation (PEO): These processes create a thick, ceramic-like oxide layer that significantly enhances corrosion resistance.[1][12][13] PEO has been shown to be particularly effective.[13]

    • Control of Corrosive Environment: If possible, reduce the chloride concentration in your test environment or use inhibitors.

Issue 3: Inconsistent and Non-Reproducible Corrosion Rates

  • Question: I am getting widely varying corrosion rates in supposedly identical experiments. What are the likely sources of this variability?

  • Answer: Inconsistency in corrosion testing of Mg-Zn alloys is a common challenge. Several experimental parameters must be strictly controlled.

    • Inconsistent Surface Preparation: The method of grinding, polishing, and cleaning samples before testing can significantly impact the surface state and initial corrosion behavior.

    • Variable Environmental Conditions: Small changes in temperature, pH, and dissolved gas concentration (especially O₂ and CO₂) in the electrolyte can alter corrosion rates.

    • Electrolyte Degradation: During long-term immersion tests, the electrolyte composition can change due to the dissolution of the alloy and the formation of corrosion products, altering its corrosivity.

    • Microstructural Inhomogeneity: If your alloy samples are taken from different locations of a casting, they may have variations in grain size and secondary phase distribution, leading to different corrosion behaviors.

    Troubleshooting Steps:

    • Standardize Sample Preparation: Develop and strictly follow a standard operating procedure (SOP) for sample preparation, including grinding paper grits, polishing compounds, sonication times, and cleaning solvents.

    • Control the Environment: Use a temperature-controlled water bath and monitor the pH of your solution throughout the experiment. For electrochemical testing, de-aeration with nitrogen or argon may be necessary for specific protocols.

    • Refresh the Electrolyte: For long-term immersion tests, consider periodically refreshing the test solution to maintain a consistent corrosive environment.

    • Characterize Your Starting Material: Before corrosion testing, characterize the microstructure of your samples (e.g., using SEM) to ensure consistency.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal zinc content for corrosion resistance in a binary Mg-Zn alloy?

    • A1: The effect of zinc content is complex and can be contradictory depending on the study and testing conditions.[3] Generally, small additions of Zn (up to ~3-4 wt.%) can improve corrosion resistance by refining the grain size and facilitating the formation of a more protective surface film.[3] However, higher Zn concentrations often lead to an increased volume of nobler secondary phases, which accelerates galvanic corrosion and decreases overall corrosion resistance.[3][9]

  • Q2: How can I effectively coat a Mg-Zn alloy to prevent corrosion?

    • A2: Several coating strategies are effective. The choice depends on the application's requirements (e.g., biocompatibility, durability).

      • Plasma Electrolytic Oxidation (PEO): Creates a thick, hard, and well-adhered ceramic-like oxide layer, offering excellent corrosion protection.[13]

      • Conversion Coatings: Chemical treatments that form a protective surface film, such as phosphate or molybdate coatings.[5] They are often used as a pretreatment before painting or sealing.[1]

      • Sol-Gel Coatings: A wet-chemical method to deposit a thin layer of glass-like material. These can be loaded with corrosion inhibitors.[1][11]

      • Organic/Polymer Coatings: Act as a physical barrier to the environment. Good adhesion is critical, often requiring a conversion coating as a primer.[1][14]

  • Q3: Are there effective and environmentally friendly corrosion inhibitors for Mg-Zn alloys?

    • A3: Yes, research is moving towards "green" corrosion inhibitors. Plant extracts (e.g., from Acacia nilotica or Artocarpus altilis leaves), essential oils, and biopolymers like chitosan have shown significant inhibition efficiency by adsorbing onto the alloy surface and forming a protective layer.[15] Organic salts like sodium benzoate have also been investigated as environmentally friendly alternatives to traditional chromate inhibitors.[16]

  • Q4: What is the role of secondary phases in the corrosion process?

    • A4: In Mg-Zn alloys, secondary phases (intermetallics) like MgZn, MgZn₂, and more complex phases with other alloying elements (e.g., Ca₂Mg₆Zn₃) are typically nobler (have a higher electrochemical potential) than the α-Mg matrix.[3][8] This creates microscopic galvanic cells where the Mg matrix acts as the anode and preferentially dissolves, while the secondary phases act as cathodes. This process is a primary driver for localized and intergranular corrosion in these alloys.[3][5]

  • Q5: Can heat treatment improve the corrosion resistance of Mg-Zn alloys?

    • A5: Yes, heat treatment can significantly influence corrosion behavior. Solution heat treatment can dissolve the secondary phases into the magnesium matrix, creating a more homogeneous microstructure and reducing galvanic corrosion.[9][10] However, this can also lead to other issues like microporosity if not done correctly.[9] Subsequent aging treatments can re-precipitate the secondary phases in a finer, more controlled manner, which can sometimes offer a better balance of mechanical properties and corrosion resistance compared to the as-cast state.

Data Presentation

Table 1: Influence of Zn Content on Corrosion Current Density of Mg-Zn Alloys

Alloy Composition (wt.%)Corrosion Current Density (i_corr) (μA/cm²)Test ConditionSource
Mg-6Zn16.9Not Specified[3]
Mg-14.5Zn54.2Not Specified[3]
Mg-20.3Zn80.3Not Specified[3]
Mg-40.3Zn132.2Not Specified[3]

Table 2: Corrosion Rates of Various Mg Alloys in 3.5 wt.% NaCl Solution

AlloyCorrosion Rate (mm/year)Test MethodSource
Pure Mg~0.3Immersion[7]
ZE41~3.9 (13x Pure Mg)Immersion in 1M NaCl[3][7]
WE43B< 0.3Immersion[7]
EV31A> 0.3Immersion[7]
Mg-0.5Ca-2.0Zn-1.0Sn~0.92Immersion in HBSS (21 days)[17]
Mg-Y-Zn (unalloyed)2.67Not Specified[17]
Mg-Y-Zn-Ca1.65Not Specified[17]
Mg-Y-Zn-Mn1.02Not Specified[17]

Experimental Protocols

1. Potentiodynamic Polarization (PDP) Test

  • Objective: To determine the corrosion potential (E_corr), corrosion current density (i_corr), and pitting potential of a Mg-Zn alloy in a specific electrolyte.

  • Methodology:

    • Sample Preparation: The Mg-Zn alloy sample is embedded in an insulating resin, leaving a defined surface area (e.g., 1 cm²) exposed. The exposed surface is ground with SiC papers (e.g., up to 2000 grit), polished with a diamond suspension (e.g., 1 µm), cleaned ultrasonically in ethanol, and dried.

    • Electrochemical Cell Setup: A standard three-electrode cell is used, containing the Mg-Zn alloy as the working electrode (WE), a platinum or graphite plate as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).[18]

    • Electrolyte: The cell is filled with the chosen electrolyte (e.g., Hank's solution, SBF, or 3.5% NaCl solution). The temperature should be maintained at a constant value (e.g., 37 ± 1 °C for biomedical applications).[18]

    • OCP Measurement: The open-circuit potential (OCP) is monitored for a period (e.g., 1 hour) until a stable potential is reached.[18]

    • Polarization Scan: The potential is scanned from a cathodic value relative to the OCP (e.g., -250 mV vs. OCP) to an anodic value (e.g., +500 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

    • Data Analysis: The resulting polarization curve (log(current density) vs. potential) is analyzed using Tafel extrapolation to determine E_corr and i_corr.

2. Immersion Test with Hydrogen Evolution Measurement

  • Objective: To determine the average corrosion rate of a Mg-Zn alloy over a period of time by measuring the volume of hydrogen gas evolved.

  • Methodology:

    • Sample Preparation: Samples of known surface area and initial weight are prepared.

    • Test Setup: The sample is immersed in the chosen corrosive medium in a beaker. A funnel is placed over the sample, connected to an inverted burette filled with the same solution. This setup captures the hydrogen gas evolved from the cathodic reaction (2H₂O + 2e⁻ → H₂ + 2OH⁻).

    • Measurement: The volume of hydrogen collected in the burette is recorded at regular intervals over the desired test duration (e.g., 72 hours).

    • Calculation: The corrosion rate can be calculated from the volume of hydrogen evolved, as the production of 1 mole of H₂ corresponds to the dissolution of 1 mole of Mg.

    • Weight Loss Correlation: At the end of the test, the sample is removed, cleaned of corrosion products (e.g., using a chromic acid solution), dried, and re-weighed to determine the mass loss, which provides a complementary corrosion rate measurement.

Visualizations

Experimental_Workflow_Corrosion_Testing cluster_prep 1. Sample Preparation Alloy Mg-Zn Alloy Ingot Sectioning Sectioning & Mounting Alloy->Sectioning Grinding Grinding (SiC Papers) Sectioning->Grinding Polishing Polishing (Diamond Paste) Grinding->Polishing Cleaning Ultrasonic Cleaning & Drying Polishing->Cleaning PDP Potentiodynamic Polarization (PDP) Cleaning->PDP Immersion Immersion Test (H2 Evolution / Weight Loss) Cleaning->Immersion SEM SEM/EDS Analysis of Corroded Surface Tafel Tafel Analysis (i_corr, E_corr) PDP->Tafel WeightLoss Weight Loss Calculation Immersion->WeightLoss XRD XRD of Corrosion Products

Caption: Workflow for corrosion testing of Mg-Zn alloys.

Galvanic_Corrosion_Mechanism cluster_alloy Mg-Zn Alloy Microstructure Matrix α-Mg Matrix (Anode) Potential: Low SecondPhase MgZn₂ Phase (Cathode) Potential: High Matrix->SecondPhase Electrolyte Electrolyte (e.g., NaCl Solution) Matrix->Electrolyte Mg → Mg²⁺ + 2e⁻ (Anodic Dissolution) Electrolyte->SecondPhase 2H₂O + 2e⁻ → H₂ + 2OH⁻ (Cathodic Reaction)

Caption: Galvanic corrosion mechanism in Mg-Zn alloys.

Mitigation_Strategies cluster_strategies Mitigation Strategies cluster_surfmod Surface Modification Techniques Corrosion Corrosion of Mg-Zn Alloy Alloying Alloying Design (e.g., add Ca, RE) Corrosion->Alloying Microstructure Microstructure Control (Heat Treatment) Corrosion->Microstructure SurfaceMod Surface Modification Corrosion->SurfaceMod Inhibitors Corrosion Inhibitors (e.g., Green Inhibitors) Corrosion->Inhibitors PEO PEO / Anodization SurfaceMod->PEO Conversion Conversion Coating SurfaceMod->Conversion Organic Organic Coating SurfaceMod->Organic

Caption: Strategies for mitigating corrosion in Mg-Zn alloys.

References

Technical Support Center: Enhancing the Efficiency of Hexaboron Dizinc Undecaoxide Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for hexaboron dizinc undecaoxide (also known as zinc borate, ZB) flame retardants. This resource is designed for researchers, scientists, and professionals in materials science and drug development to address common challenges and improve the efficiency of ZB in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which hexaboron this compound undecaoxide acts as a flame retardant?

A1: Hexaboron this compound undecaoxide functions through a multi-faceted mechanism in both the condensed and gas phases. Upon heating (typically above 290°C), it undergoes endothermic dehydration, releasing water vapor that cools the polymer substrate and dilutes flammable gases.[1][2] Subsequently, it forms a protective, glassy borosilicate layer on the polymer surface.[1] This char layer acts as a physical barrier, hindering heat transfer and the diffusion of flammable volatiles to the combustion zone.[1]

Q2: How can the efficiency of hexaboron this compound undecaoxide be improved?

A2: The efficiency of hexaboron this compound undecaoxide can be significantly enhanced through several strategies:

  • Synergistic Formulations: Combining ZB with other flame retardants, such as magnesium hydroxide (MH), ammonium polyphosphate (APP), or antimony trioxide, can lead to synergistic effects, improving overall flame retardant performance.[1][3][4]

  • Optimizing Particle Size: The particle size of ZB plays a crucial role. Nanosized or sub-micron particles generally offer superior flame retardancy due to better dispersion and a larger surface area, leading to more effective char formation.[5][6][7][8]

  • Improving Dispersion: Ensuring uniform dispersion of ZB within the polymer matrix is critical. Poor dispersion can lead to inconsistent flame retardant performance.[9] The use of dispersants or surface modifiers can aid in achieving a homogeneous mixture.

Q3: What is the effect of hexaboron this compound undecaoxide's particle size on its flame retardant properties?

A3: Studies have shown that nanosized zinc borate particles can provide superior flame retardancy compared to microsized particles.[6][8] Nanosized flame retardants disperse more homogeneously within the polymer matrix, and even small quantities can be sufficient to achieve high flame resistance.[6][7][8] For instance, in intumescent flame retardant (IFR) coatings, a particle size range of 2-5 μm has been shown to be highly effective in reducing heat release and smoke production due to efficient char formation.[5][10]

Troubleshooting Guides

Issue 1: Poor or Inconsistent Flame Retardant Performance

Symptoms:

  • Failure to meet desired UL-94 classification (e.g., V-2 instead of V-0).

  • Lower than expected Limiting Oxygen Index (LOI) values.

  • High peak Heat Release Rate (pHRR) in cone calorimetry tests.

Possible Causes and Solutions:

CauseRecommended Solution
Poor Dispersion of ZB - Ensure thorough mixing during compounding. Consider using a twin-screw extruder with an optimized screw design for better homogenization.[9] - Utilize a dispersing agent or surfactant to improve the compatibility between ZB and the polymer matrix.
Inadequate Loading Level - Gradually increase the weight percentage of ZB in the formulation. - Consider incorporating a synergistic flame retardant like magnesium hydroxide or ammonium polyphosphate to enhance performance without excessively high loading of a single additive.[1]
Incorrect Particle Size - Evaluate the effect of different ZB particle sizes. Nanosized or fine-grade ZB may offer improved performance.[6][8]
Thermal Decomposition of ZB - Ensure that the processing temperatures during extrusion or molding do not exceed the decomposition temperature of the specific hydrated form of zinc borate being used. Anhydrous zinc borate can be used for higher processing temperatures.[11]
Issue 2: Challenges During Polymer Compounding (Extrusion)

Symptoms:

  • Surging or fluctuations in melt pressure.

  • Unmelted particles in the extrudate.

  • Discolored extrudate.

Possible Causes and Solutions:

CauseRecommended Solution
Inconsistent Feeding - Use a calibrated feeder (e.g., loss-in-weight) to ensure a uniform feed rate of the polymer and ZB.[9]
Improper Screw Configuration - Optimize the screw design, particularly the kneading block arrangement, to improve mixing and dispersion.[9]
Incorrect Temperature Profile - Adjust the barrel zone temperatures to ensure complete melting and homogenous mixing without causing polymer or ZB degradation.[9][12][13]
Material Degradation - Lower the barrel temperatures or reduce the screw speed to minimize shear heating.[9][14]

Quantitative Data

Table 1: Limiting Oxygen Index (LOI) and UL-94 Ratings for Polypropylene (PP) Composites

Formulation (wt.%)LOI (%)UL-94 RatingChar Residue (%)
Pure PP18.5Not Rated<1
PP + 20% MH24.2V-215.8
PP + 20% ZB23.1V-212.5
PP + 10% MH + 10% ZB29.4V-047.2
PP + 20% APP28.5V-035.2

Data synthesized from typical results presented in the literature.[1]

Table 2: Cone Calorimeter Data for Ethylene-Vinyl Acetate (EVA) Composites at 35 kW/m²

FormulationTTI (s)pHRR (kW/m²)THR (MJ/m²)
Pure EVA58125095.3
EVA + 40% MH7548062.1
EVA + 35% MH + 5% ZB8235055.7
EVA + 40% ATH7842058.9

TTI: Time to Ignition; pHRR: Peak Heat Release Rate; THR: Total Heat Release; ATH: Aluminum Trihydrate. Data is synthesized from typical results presented in the literature.[1]

Experimental Protocols

Limiting Oxygen Index (LOI) Test (ASTM D2863)

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Methodology:

  • Specimen Preparation: Prepare specimens of the material to the specified dimensions (typically self-supporting sticks of 120mm x 7mm x 3mm or sheet material of 120mm x 50mm).[15]

  • Apparatus Setup: Place the specimen vertically in the center of a heat-resistant glass column.

  • Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the column at a controlled flow rate.

  • Ignition: Ignite the top of the specimen with an ignition flame.

  • Observation: Observe the burning behavior of the specimen.

  • Oxygen Concentration Adjustment: Adjust the oxygen concentration in the gas mixture and repeat the test until the minimum concentration that supports continuous combustion for a specified time or length is determined.[16]

UL-94 Vertical Burn Test

Objective: To classify the flammability of plastic materials.

Methodology:

  • Specimen Preparation: Condition five specimens of the material (125mm x 13mm) at specified temperature and humidity.[17]

  • Test Setup: Suspend a specimen vertically. Place a layer of dry cotton batting 300mm below the specimen.[17]

  • First Flame Application: Apply a specified flame to the bottom of the specimen for 10 seconds and then remove it. Record the afterflame time.[17][18]

  • Second Flame Application: Immediately after the afterflame from the first application ceases, reapply the flame for another 10 seconds. Record the afterflame and afterglow times.[17][18]

  • Observation: Note if any flaming drips ignite the cotton below.

  • Classification: Classify the material as V-0, V-1, or V-2 based on the afterflame times, afterglow times, and whether flaming drips ignite the cotton.[17]

Cone Calorimeter Test (ISO 5660-1)

Objective: To measure the heat release rate, smoke production, and mass loss rate of a material when exposed to a controlled level of radiant heat.

Methodology:

  • Specimen Preparation: Condition specimens (100mm x 100mm) to a constant mass at 23°C and 50% relative humidity.[19][20]

  • Apparatus Setup: Place the specimen in a holder on a load cell under a conical radiant heater.

  • Irradiance: Expose the specimen to a specified heat flux (e.g., 35 or 50 kW/m²).[1][19]

  • Ignition: Use a spark igniter to ignite the gases emitted from the specimen's surface.

  • Data Collection: Continuously measure the oxygen concentration in the exhaust gas, smoke density, and the mass of the specimen throughout the test to calculate the heat release rate, smoke production rate, and mass loss rate.[19][21]

Visualizations

flame_retardant_mechanism cluster_polymer Polymer Matrix cluster_heat Heat Application cluster_gas_phase Gas Phase Action cluster_condensed_phase Condensed Phase Action Polymer_ZB Polymer + ZB Heat Heat (>290°C) Water_Vapor Release of Water Vapor Heat->Water_Vapor Endothermic Dehydration Glassy_Layer Formation of Borosilicate Glassy Layer Heat->Glassy_Layer Decomposition Dilution Dilution of Flammable Gases Water_Vapor->Dilution Cooling Cooling Effect Water_Vapor->Cooling Char_Formation Promotes Char Formation Glassy_Layer->Char_Formation Barrier Heat & Mass Transfer Barrier Char_Formation->Barrier

Caption: Mechanism of hexaboron this compound undecaoxide flame retardancy.

experimental_workflow Start Start: Formulate Polymer Composite Compounding Melt Compounding (e.g., Twin-Screw Extrusion) Start->Compounding Specimen_Prep Specimen Preparation (Injection/Compression Molding) Compounding->Specimen_Prep Conditioning Specimen Conditioning (Temp & Humidity Control) Specimen_Prep->Conditioning Testing Flammability Testing Conditioning->Testing LOI LOI Test (ASTM D2863) Testing->LOI UL94 UL-94 Test Testing->UL94 Cone Cone Calorimeter (ISO 5660) Testing->Cone Analysis Data Analysis & Performance Evaluation LOI->Analysis UL94->Analysis Cone->Analysis End End: Optimized Formulation Analysis->End

Caption: Workflow for evaluating flame retardant polymer composites.

troubleshooting_logic Problem Poor Flame Retardant Performance Dispersion Check Dispersion Problem->Dispersion Loading Check Loading Level Problem->Loading Particle_Size Check Particle Size Problem->Particle_Size Improve_Mixing Improve Mixing Protocol (e.g., optimize screw design) Dispersion->Improve_Mixing Poor Add_Dispersant Add Dispersing Agent Dispersion->Add_Dispersant Poor Increase_Loading Increase ZB Loading Loading->Increase_Loading Low Add_Synergist Add Synergist (e.g., MH) Loading->Add_Synergist Low Use_Finer_Grade Use Finer/Nano Grade ZB Particle_Size->Use_Finer_Grade Coarse

Caption: Troubleshooting logic for poor flame retardant performance.

References

Technical Support Center: Enhancing the Stability of Dizinc Metalloenzyme Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with dizinc metalloenzyme models. Our aim is to help you address common stability issues encountered during your experiments.

Troubleshooting Guides

This section addresses specific problems you may encounter during the synthesis, purification, and handling of this compound metalloenzyme models.

Problem ID Issue Potential Causes Suggested Solutions
DZ-S01 Precipitation of the this compound complex during synthesis or purification. 1. Low solubility of the ligand or complex in the chosen solvent. 2. Unfavorable pH leading to protonation/deprotonation events that affect solubility.[1] 3. Aggregation of the complex.1. Screen a range of polar and non-polar organic solvents (e.g., DMF, DMSO, CH3CN).[2] 2. Adjust the pH of the solution. The acid-base properties of zinc aquo complexes are critical and pH can influence species distribution.[1] 3. Consider the use of a stabilizing agent like a polymer to prevent aggregation.[3]
DZ-S02 Incomplete metal incorporation or formation of mononuclear species. 1. Stoichiometry of metal to ligand is incorrect. 2. The ligand design does not favor dinuclear complex formation. 3. Competition from other coordinating species in the reaction mixture.1. Carefully control the metal-to-ligand ratio during synthesis, often a 2:1 ratio is required.[2] 2. Utilize compartmental ligands designed to bind two metal ions in close proximity.[2] 3. Use anhydrous solvents and inert atmosphere techniques to exclude water and other competing ligands.
DZ-S03 The this compound complex is unstable in aqueous solution, leading to metal leaching or ligand degradation. 1. Hydrolysis of the complex. 2. Ester hydrolysis of the ligand if it contains such functional groups.[4] 3. Rapid ligand exchange with water molecules.[5]1. Modify the ligand to increase its hydrophobicity, which can protect the metal centers from water. 2. If applicable, replace ester functionalities on the ligand with more stable groups.[4] 3. Increase the denticity of the ligand to create a more stable, chelated structure.
DZ-S04 Low or no catalytic activity of the this compound metalloenzyme model. 1. Incorrect coordination geometry around the zinc centers. 2. The active site is blocked or inaccessible to the substrate. 3. The redox potential of the zinc ions is not suitable for the desired reaction.1. Characterize the coordination geometry using techniques like X-ray crystallography to ensure it mimics the native enzyme.[5][6] 2. Modify the ligand to create a more open coordination site or a substrate-binding pocket.[7] 3. While Zn(II) is redox-stable, the Lewis acidity can be tuned through ligand design. Consider ligands with different electron-donating/withdrawing groups.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors in designing a stable this compound metalloenzyme model?

A1: The stability of this compound metalloenzyme models is primarily influenced by the ligand design and the coordination environment of the zinc ions. Key factors include:

  • Ligand Rigidity and Preorganization: A rigid ligand that is pre-organized to bind two zinc ions in the desired geometry will lead to a more stable complex.

  • Chelate Effect: Multidentate ligands that form multiple bonds to each zinc ion (high denticity) result in a more stable complex due to the chelate effect.

  • Coordination Number and Geometry: While Zn(II) is flexible in its coordination geometry, most stable models mimic the tetrahedral or five-coordinate geometries found in native enzymes.[5] The protein scaffold in natural enzymes often enforces a lower coordination number, which contributes to stability.[5]

  • Second Coordination Sphere: Interactions beyond the directly coordinating atoms, such as hydrogen bonding and hydrophobic interactions, play a crucial role in stabilizing the overall structure and modulating reactivity.[8]

Q2: How can I experimentally assess the stability of my this compound complex?

A2: Several techniques can be employed to evaluate the stability of your this compound metalloenzyme model:

  • UV-Vis Spectroscopy: Monitor changes in the absorption spectrum over time, in different solvents, or at various temperatures to detect complex degradation or ligand dissociation.

  • NMR Spectroscopy: 1H and 13C NMR can confirm the structure of the complex in solution and detect changes that indicate instability, such as ligand exchange or decomposition.[3]

  • ESI Mass Spectrometry: This technique can be used to study the behavior of the complex in solution, including its reactivity with small molecules and potential fragmentation, which can indicate instability.[4]

  • Thermal Denaturation Assays: By monitoring a property (e.g., UV absorbance, fluorescence) as a function of temperature, you can determine a melting temperature (Tm), which is an indicator of thermal stability.

  • Conductivity Measurements: Molar conductivity measurements in solution can indicate whether the complex is stable or dissociates into charged species.[2]

Q3: What role does the solvent play in the stability of this compound metalloenzyme models?

A3: The solvent is a critical factor influencing stability. Protic solvents, especially water, can compete with the ligand for coordination to the zinc ions, leading to ligand exchange and complex dissociation.[5] The pH of aqueous solutions is also crucial, as it can affect the protonation state of the ligand and the formation of various zinc aquo-hydroxo species.[1] Using anhydrous organic solvents such as DMF, DMSO, or acetonitrile can often enhance stability by minimizing these effects.[2] The polarity of the solvent can also influence the solubility and aggregation state of the complex.

Q4: Can chemical modification or immobilization improve the stability of my this compound model?

A4: Yes, both strategies are widely used to enhance enzyme and catalyst stability.

  • Chemical Modification: Modifying the ligand by adding bulky groups can sterically protect the metal centers. Introducing cross-linking agents can increase the rigidity of the model.[9]

  • Immobilization: Attaching the this compound complex to a solid support (e.g., polymers, beads, or other inert materials) can improve its stability against changes in pH or temperature and allows for easier separation from reaction products.[10][11]

Experimental Protocols

Protocol 1: General Synthesis of a this compound Complex with a Schiff Base Ligand

This protocol is a general guideline for the template synthesis of a this compound(II) complex.

  • Ligand Precursor Synthesis:

    • Synthesize the Schiff base ligand by condensation of an appropriate dialdehyde (e.g., 2,6-diformyl-p-cresol) and a primary amine (e.g., an amino acid derivative or another functionalized amine).

    • The reaction is typically carried out in a suitable solvent like methanol or ethanol under reflux for several hours.

    • Characterize the resulting ligand using standard techniques such as NMR, IR, and mass spectrometry.

  • Complexation Reaction:

    • Dissolve the Schiff base ligand in a suitable solvent (e.g., methanol).

    • In a separate flask, dissolve two equivalents of a zinc(II) salt (e.g., zinc(II) acetate dihydrate) in the same solvent.[4]

    • Slowly add the zinc(II) salt solution to the ligand solution with constant stirring.

    • The reaction mixture may be stirred at room temperature or gently heated for a period ranging from a few hours to overnight.

    • The formation of the complex is often indicated by a color change or precipitation.

  • Isolation and Purification:

    • If a precipitate forms, collect it by filtration.

    • Wash the solid with a cold solvent in which the complex is insoluble to remove any unreacted starting materials.

    • If the complex is soluble, the solvent can be removed under reduced pressure.

    • Recrystallization from a suitable solvent system can be performed to obtain pure crystals.

  • Characterization:

    • Confirm the formation and purity of the this compound complex using elemental analysis, IR, UV-Vis, and NMR spectroscopy.[2][3]

    • Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure.

Protocol 2: Assessing Complex Stability using UV-Vis Spectroscopy
  • Preparation of Stock Solution:

    • Prepare a stock solution of the purified this compound complex of a known concentration in a suitable solvent (e.g., DMF or a buffered aqueous solution).

  • Time-Dependent Stability:

    • Dilute the stock solution to a working concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

    • Record the UV-Vis spectrum of the solution at time zero.

    • Incubate the solution at a constant temperature.

    • Record the UV-Vis spectrum at regular time intervals (e.g., every hour for 24 hours).

    • Analyze the spectra for changes in the absorbance maxima or the appearance of new peaks, which would indicate decomposition or ligand dissociation.

  • pH-Dependent Stability:

    • Prepare a series of buffer solutions with a range of pH values.

    • Add a small aliquot of the complex stock solution to each buffer to the same final concentration.

    • Record the UV-Vis spectrum for each sample immediately after mixing and after a set incubation period.

    • Plot the change in absorbance versus pH to determine the pH stability range of the complex.

Visualizations

Troubleshooting_Workflow start Low Stability Observed issue Identify Symptom start->issue precipitate Precipitation (DZ-S01) issue->precipitate Precipitate mono_species Incomplete Metalation (DZ-S02) issue->mono_species Mononuclear Species degradation Degradation in Solution (DZ-S03) issue->degradation Decomposition no_activity Low/No Activity (DZ-S04) issue->no_activity Inactive sol_precipitate Check Solubility & pH precipitate->sol_precipitate ratio_mono Verify Stoichiometry mono_species->ratio_mono solvent_degrade Analyze Solvent Effects degradation->solvent_degrade geometry_activity Confirm Coordination Geometry no_activity->geometry_activity solution Implement Solution sol_precipitate->solution ligand_mono Assess Ligand Design ratio_mono->ligand_mono ligand_mono->solution ligand_degrade Evaluate Ligand Stability solvent_degrade->ligand_degrade ligand_degrade->solution access_activity Check Active Site Access geometry_activity->access_activity access_activity->solution end Stability Enhanced solution->end

Caption: Troubleshooting workflow for low stability in this compound models.

Stability_Factors center This compound Model Stability ligand Ligand Design center->ligand coord Coordination Sphere center->coord env Environmental Factors center->env rigidity Rigidity ligand->rigidity chelate Chelate Effect ligand->chelate denticity Denticity ligand->denticity geometry Coordination Geometry coord->geometry second_sphere Second Sphere Interactions coord->second_sphere solvent Solvent env->solvent ph pH env->ph temp Temperature env->temp

Caption: Key factors influencing the stability of this compound metalloenzyme models.

References

Technical Support Center: Characterization of Dizinc Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the characterization of dizinc complexes.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in the ¹H NMR spectrum of my this compound complex broad?

A1: Broad peaks in the ¹H NMR spectrum of a this compound complex can arise from several factors:

  • Chemical Exchange: Your complex may be undergoing dynamic exchange processes in solution, such as ligand association/dissociation or conformational changes. Variable temperature (VT) NMR studies can help investigate this. At higher temperatures, exchange processes may become faster on the NMR timescale, leading to sharper, averaged signals. Conversely, lowering the temperature can slow down the exchange, potentially allowing for the observation of distinct species.[1]

  • Paramagnetism: Although Zn(II) is diamagnetic (d¹⁰), the presence of paramagnetic impurities (e.g., other transition metals) can lead to significant line broadening.[2][3] Ensure high purity of your starting materials and use metal-free glassware.

  • Aggregation: this compound complexes can sometimes form aggregates or oligomers in solution, leading to broader signals due to the slower tumbling of larger species. Concentration-dependent NMR studies can help identify aggregation.

  • Poor Shimming: As with any NMR experiment, improper shimming of the magnetic field will result in broad peaks.[4]

Q2: My elemental analysis results for a new this compound complex are consistently outside the acceptable ±0.4% range. What should I do?

A2: Discrepancies in elemental analysis are a common issue in coordination chemistry.[5][6] Here are some steps to troubleshoot this problem:

  • Sample Purity: The most common reason for inaccurate elemental analysis is the presence of impurities, such as residual solvents or byproducts. Ensure your sample is thoroughly dried under high vacuum. Recrystallization or other purification methods may be necessary. Even trace amounts of solvents can significantly affect the results.[7]

  • Hygroscopic Nature: this compound complexes can be hygroscopic. Handle your sample in a glovebox or dry environment to prevent water absorption.

  • Incomplete Combustion: Some metal complexes, including those with zinc, can be difficult to combust completely, leading to inaccurate results. Consult with the analytical service provider about the combustion method used.

  • Provider Variability: Results from commercial elemental analysis providers can be inconsistent.[5] If possible, submit your sample to multiple providers for comparison.

  • Incorrect Formula: Double-check the molecular formula used for the calculation, ensuring it accounts for all ligands and counter-ions.

Q3: I am having trouble obtaining a clear molecular ion peak for my this compound complex in the ESI-MS spectrum. What could be the issue?

A3: Observing the intact molecular ion of a non-covalently bound this compound complex can be challenging with electrospray ionization-mass spectrometry (ESI-MS).[8][9] Potential issues include:

  • In-source Fragmentation: The complex may be fragmenting in the ion source. This can be due to a high cone voltage or other source parameters being too harsh.[9] Try optimizing the ESI source conditions, using a lower cone voltage and temperature, to favor the observation of the intact complex.

  • Loss of a Zinc Ion: The this compound core may not be stable under the ESI-MS conditions, leading to the observation of species with only one zinc ion or just the ligand.

  • Zinc Deposition: In some cases, zinc ions can deposit on the ESI emitter, which can alter the concentration of zinc in the solution being analyzed and affect the observed spectra.[10] Using glass emitters instead of stainless steel may mitigate this issue.[10]

  • Formation of Adducts: The observed peaks may correspond to adducts with solvent molecules or salts from the buffer.

Q4: The X-ray crystal structure of my this compound complex shows disorder in one of the ligands. How does this affect the interpretation of the structure?

A4: Ligand disorder is a common phenomenon in the crystallography of coordination complexes. It means that the ligand occupies multiple positions in the crystal lattice. This can make it difficult to determine precise bond lengths and angles for the disordered part of the molecule.[11] However, the overall coordination geometry and the positions of the well-ordered atoms, including the this compound core, can still be determined with high accuracy. It is important to carefully analyze the refinement statistics and the electron density map to understand the extent of the disorder.

Troubleshooting Guides

Guide 1: Troubleshooting Elemental Analysis Discrepancies
Symptom Possible Cause Suggested Action
All elemental percentages are consistently low.Presence of a high molecular weight, non-combustible impurity (e.g., silicone grease).Ensure all glassware is scrupulously clean.
Carbon percentage is high, hydrogen is low.Incomplete combustion.Discuss combustion conditions with the analytical service.
All percentages are off by a consistent factor.Incorrect molecular formula used for calculation.Re-verify the molecular formula, including any counter-ions or solvent molecules in the crystal lattice.
Results are inconsistent between different batches or providers.Sample inhomogeneity or provider-specific procedural differences.Ensure the sample is homogeneous. Consider sending the same batch to multiple providers for a comparative analysis.[5]
Guide 2: Optimizing ESI-MS for this compound Complexes
Symptom Possible Cause Suggested Action
No molecular ion peak is observed, only fragments.In-source fragmentation.Decrease the cone/orifice voltage and source temperature. Use a "gentler" ionization source if available.[9]
Peaks corresponding to the ligand and a mono-zinc species are observed.Instability of the this compound core.Infuse the sample at a lower temperature. Consider using a different solvent system that may better stabilize the complex.
Signal intensity decreases over time.Zinc deposition on the emitter.Use a glass nano-ESI emitter.[10] Clean the emitter frequently.
Unexpected m/z values are present.Formation of adducts with solvent or buffer salts.Use high-purity solvents and volatile buffers (e.g., ammonium acetate).

Experimental Protocols

Protocol 1: Variable Temperature (VT) ¹H NMR Spectroscopy

Objective: To investigate dynamic processes (e.g., chemical exchange, fluxionality) in a this compound complex.

Methodology:

  • Sample Preparation: Prepare a solution of the this compound complex in a suitable deuterated solvent with a high boiling point (e.g., toluene-d₈, DMSO-d₆). The concentration should be optimized to give a good signal-to-noise ratio without causing aggregation.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Temperature Increments: Gradually increase the temperature in increments of 10-20 K, allowing the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum.

  • Observe Changes: Monitor the chemical shifts, line widths, and coupling patterns of the signals as the temperature changes. Look for coalescence of peaks, which indicates that an exchange process is becoming fast on the NMR timescale.[1]

  • Low-Temperature Analysis: If the exchange is fast at room temperature, perform the experiment at successively lower temperatures to try and slow down the process and resolve the individual species.

  • Data Analysis: Analyze the spectra to determine the coalescence temperature and calculate the energy barrier for the dynamic process.

Protocol 2: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Objective: To determine the accurate mass of a this compound complex and confirm its elemental composition.

Methodology:

  • Sample Preparation: Prepare a dilute solution (typically 1-10 µM) of the purified this compound complex in a high-purity, volatile solvent (e.g., acetonitrile, methanol). Avoid non-volatile buffers or salts.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard that covers the mass range of interest.

  • Infusion: Infuse the sample into the ESI source at a low flow rate (e.g., 1-5 µL/min).

  • Source Optimization: Optimize the ESI source parameters to achieve a stable signal and minimize in-source fragmentation. This typically involves using the lowest possible cone/orifice voltage and source temperature that still provide good ionization.[9]

  • Data Acquisition: Acquire the mass spectrum in high-resolution mode.

  • Data Analysis: Process the spectrum to determine the experimental m/z values of the observed ions. Compare the experimental mass of the molecular ion with the calculated theoretical mass to confirm the elemental composition. The mass accuracy should ideally be within 5 ppm.

Visualizations

troubleshooting_elemental_analysis start Elemental Analysis Results Outside ±0.4% Range check_purity Is the sample pure? (NMR, etc.) start->check_purity purify Purify Sample (Recrystallization, etc.) check_purity->purify No check_drying Is the sample thoroughly dry? check_purity->check_drying Yes resubmit Resubmit Purified, Dry Sample purify->resubmit dry Dry under High Vacuum check_drying->dry No check_formula Is the molecular formula correct? check_drying->check_formula Yes dry->resubmit correct_formula Correct the Molecular Formula check_formula->correct_formula No consult_provider Consult Analytical Service Provider check_formula->consult_provider Yes correct_formula->resubmit consult_provider->resubmit resolved Problem Resolved resubmit->resolved

Caption: Troubleshooting workflow for this compound complex elemental analysis.

esims_optimization_workflow start Goal: Observe Intact This compound Complex by ESI-MS prepare_sample Prepare Dilute Solution in Volatile Solvent start->prepare_sample infuse Infuse at Low Flow Rate prepare_sample->infuse observe_spectrum Observe Initial Spectrum infuse->observe_spectrum check_molecular_ion Is Molecular Ion Present and Stable? observe_spectrum->check_molecular_ion optimize_source Optimize Source Conditions (Lower Voltage/Temp) check_molecular_ion->optimize_source No success Successful Characterization check_molecular_ion->success Yes check_fragments Are Fragments Still Dominant? optimize_source->check_fragments change_solvent Change Solvent System check_fragments->change_solvent Yes check_adducts Are there unexpected adducts? check_fragments->check_adducts No change_solvent->infuse use_volatile_buffer Use Volatile Buffer (e.g., Ammonium Acetate) check_adducts->use_volatile_buffer Yes check_adducts->success No use_volatile_buffer->infuse

Caption: Workflow for optimizing ESI-MS analysis of this compound complexes.

References

Technical Support Center: Optimization of Ligand Design for Dizinc Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working on the optimization of ligand design for dizinc catalysts. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis, characterization, and application of this compound catalysts.

Section 1: Catalyst Synthesis and Handling

Q1: My this compound complex has poor solubility in common organic solvents. How can I improve this?

A1: Poor solubility is a common challenge. Here are several strategies to address it:

  • Ligand Modification: Introduce solubilizing groups onto the ligand backbone. Long alkyl chains or polyether fragments can significantly enhance solubility in nonpolar and polar solvents, respectively.

  • Counter-ion Exchange: If your complex is ionic, exchanging the counter-ion for a larger, more lipophilic one (e.g., BArF₄⁻) can improve solubility in less polar organic solvents.

  • Solvent Screening: Systematically screen a wider range of solvents. Dichloromethane, chloroform, toluene, and THF are common starting points. For particularly stubborn complexes, consider more coordinating solvents like acetonitrile or DMF, but be mindful of potential ligand displacement.

Q2: The synthesis of my Schiff base ligand results in a low yield and multiple side products. What are the common pitfalls?

A2: Low yields in Schiff base condensations often stem from suboptimal reaction conditions. Consider the following:

  • Purity of Reagents: Ensure your amine and aldehyde/ketone starting materials are pure. Impurities can lead to side reactions.

  • Reaction Conditions:

    • Solvent: Use an appropriate solvent that allows for the removal of water, which is a byproduct of the reaction. Refluxing in ethanol or methanol is common. For sluggish reactions, toluene with a Dean-Stark trap can be effective.

    • Catalyst: While many Schiff base formations proceed without a catalyst, a catalytic amount of a weak acid (e.g., acetic acid) can accelerate the reaction.

    • Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidation of sensitive starting materials.

  • Work-up Procedure: Ensure the work-up procedure is suitable for your product. Some Schiff bases are sensitive to hydrolysis, so avoid prolonged exposure to aqueous acidic conditions. Recrystallization from an appropriate solvent is often the best method for purification.

Q3: My this compound catalyst is air and moisture sensitive, leading to decomposition. How should I handle and store it?

A3: this compound complexes, particularly those with reactive Zn-C or Zn-N bonds, are often sensitive to air and moisture.[1] Rigorous anhydrous and anaerobic techniques are crucial:

  • Synthesis and Handling: All manipulations should be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Solvents: Use freshly distilled and thoroughly dried solvents.

  • Storage: Store the final complex in a sealed vial under an inert atmosphere in a freezer (-20 °C or lower) to minimize thermal decomposition.

Section 2: Catalyst Characterization

Q1: The ¹H NMR spectrum of my this compound complex shows broad or uninterpretable peaks. What could be the cause?

A1: Broad NMR signals in diamagnetic this compound complexes can arise from several factors:

  • Fluxional Processes: The ligand may be undergoing dynamic exchange on the NMR timescale at room temperature. Try acquiring the spectrum at a lower temperature to slow down the exchange and potentially resolve the signals.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic impurities can cause significant line broadening. Ensure your glassware is scrupulously clean and that your starting materials are free from paramagnetic metals.

  • Aggregation: The complex may be aggregating in solution. Try acquiring the spectrum at different concentrations to see if the line shape is concentration-dependent. Using a more coordinating solvent might also break up aggregates.

  • Incomplete Complexation: The presence of unreacted ligand or multiple complex species in solution can lead to a complicated and poorly resolved spectrum. Re-purify your complex, for example by recrystallization.

Q2: I am having difficulty confirming the formation of a bimetallic complex over a monometallic one. What characterization techniques are most effective?

A2: Differentiating between mono- and this compound complexes requires a combination of characterization techniques:

  • Single-Crystal X-ray Diffraction: This is the most definitive method to confirm the nuclearity and coordination environment of your complex.

  • Mass Spectrometry: Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) can provide evidence for the dimeric structure through the observation of the parent ion peak.

  • NMR Spectroscopy: In some cases, the symmetry of the ligand in the ¹H and ¹³C NMR spectra can provide strong evidence for a bimetallic structure. For example, a C₂-symmetric ligand might show half the expected number of signals in a bimetallic complex where both metal centers are in equivalent environments.

  • Elemental Analysis: While not definitive on its own, elemental analysis can support the proposed bimetallic formula if the results are in good agreement with the calculated values.

Section 3: Catalytic Activity and Optimization

Q1: My this compound catalyst is inactive or shows very low activity in polymerization reactions. What are the likely causes?

A1: Catalyst inactivity can be a frustrating issue. Here is a systematic troubleshooting approach:

  • Catalyst Purity: Impurities in the catalyst can poison the active sites. Ensure your catalyst is pure and has been properly characterized.

  • Catalyst Activation: Some this compound precatalysts require an activation step to generate the active species. For example, this compound alkyl complexes may need to react with an alcohol to form the active alkoxide species for ring-opening polymerization.[1]

  • Reaction Conditions:

    • Purity of Monomer and Solvent: Traces of water or other protic impurities in the monomer or solvent can react with and deactivate the catalyst. Ensure all reagents are rigorously purified and dried.

    • Temperature: The reaction may require a higher temperature to overcome the activation energy. Conversely, some catalysts may decompose at elevated temperatures.

    • Cocatalyst: Some catalytic systems require a cocatalyst to achieve optimal activity. Review the literature for similar systems to see if a cocatalyst is necessary.[2][3][4][5][6]

  • Ligand Design: The electronic and steric properties of the ligand play a crucial role in catalyst activity. An inappropriate ligand design can lead to an inactive catalyst.

Q2: How do steric and electronic effects of the ligand influence the catalyst's performance?

A2: The steric and electronic properties of the ancillary ligand are critical for tuning the reactivity and selectivity of this compound catalysts.

  • Electronic Effects: Electron-donating groups on the ligand can increase the electron density at the zinc centers, which may enhance the nucleophilicity of the initiating group and accelerate the reaction. Conversely, electron-withdrawing groups can decrease the catalytic activity.

  • Steric Effects: The steric bulk of the ligand can influence the coordination geometry at the zinc centers, the accessibility of the substrate to the active site, and the stereoselectivity of the reaction. For example, bulky substituents can create a chiral pocket around the active site, leading to enantioselective catalysis.

  • Ligand Conformation: The overall conformation of the ligand is crucial. For some this compound catalysts used in lactide polymerization, a "folded" ligand conformation that brings the two zinc centers into close proximity is significantly more active than a "planar" conformation.[1][7]

Q3: My polymerization reaction shows poor control, with a broad molecular weight distribution. What can I do to improve it?

A3: Poor control in polymerization is often due to side reactions or issues with the initiation process.

  • Chain Transfer Reactions: Chain transfer to monomer or solvent can lead to a broadening of the molecular weight distribution. Ensure the purity of your monomer and solvent.

  • Transesterification: In polyester synthesis, transesterification can occur, leading to a scrambling of the polymer chains. This can sometimes be suppressed by running the reaction at a lower temperature or for a shorter time.

  • Initiation Efficiency: If the initiation is slow compared to propagation, the polymer chains will not all grow at the same rate. This can be addressed by using a more efficient initiating group or by optimizing the reaction conditions to favor rapid initiation.

  • "Immortal" Polymerization: The addition of a chain transfer agent, such as an alcohol, can sometimes lead to better control over the polymerization, a technique known as "immortal" polymerization.[1][7] This allows for the production of multiple polymer chains per catalyst molecule.

Quantitative Data Summary

The following tables summarize key performance data for selected this compound catalysts in polymerization reactions.

Table 1: Performance of this compound Catalysts in Racemic Lactide (rac-LA) Ring-Opening Polymerization (ROP)

Catalyst/Ligand TypeInitiating GroupTemperature (°C)Monomer/Catalyst RatioTimeConversion (%)TOF (h⁻¹)PDI (Mw/Mn)Reference
This compound bis(imino)diphenylamido (Folded)HMDS251000:1< 1 min>99~60,0001.09[1][7]
This compound bis(imino)diphenylamido (Planar)OiPr251000:18 h50~301.05[1][7]
This compound Schiff base macrocycleEthyl25100:124 h95~41.15[1]
This compound Schiff base macrocycleOiPr25100:11 h98~981.10

*TOF (Turnover Frequency) is a measure of catalyst activity. PDI (Polydispersity Index) is a measure of the breadth of the molecular weight distribution.

Table 2: Performance of this compound Catalysts in CO₂/Cyclohexene Oxide (CHO) Copolymerization

Catalyst/Ligand TypeCO₂ Pressure (atm)Temperature (°C)Time (h)TONTOF (h⁻¹)PDI (Mw/Mn)Reference
This compound macrocyclic180241054.41.12[8][9]
This compound macrocyclic101003140471.10
This compound β-diiminate6.85024-~151.1

*TON (Turnover Number) is the number of moles of substrate that a mole of catalyst can convert.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a common ligand type, the formation of the this compound catalyst, and a general procedure for assessing catalytic activity.

Protocol 1: Synthesis of a Salen-type Schiff Base Ligand

Objective: To synthesize N,N'-bis(salicylidene)ethylenediamine (SalenH₂).

Materials:

  • Salicylaldehyde (2.44 g, 20 mmol)

  • Ethylenediamine (0.60 g, 10 mmol)

  • Absolute Ethanol (50 mL)

Procedure:

  • Dissolve salicylaldehyde (2.44 g, 20 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • In a separate beaker, dissolve ethylenediamine (0.60 g, 10 mmol) in 30 mL of absolute ethanol.

  • Slowly add the ethylenediamine solution to the salicylaldehyde solution with vigorous stirring at room temperature.

  • A yellow precipitate should form immediately.

  • Heat the mixture to reflux for 1 hour to ensure the reaction goes to completion.

  • Allow the mixture to cool to room temperature, and then cool further in an ice bath for 30 minutes.

  • Collect the yellow crystalline product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum.

  • Characterize the product by ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol 2: Synthesis of a this compound Salen Complex

Objective: To synthesize a this compound complex using the SalenH₂ ligand.

Materials:

  • SalenH₂ (from Protocol 1) (0.536 g, 2 mmol)

  • Diethylzinc (ZnEt₂) (4 mmol, 4.0 mL of a 1.0 M solution in hexanes)

  • Anhydrous Toluene (40 mL)

Procedure (to be conducted under an inert atmosphere):

  • In a glovebox or using a Schlenk line, add SalenH₂ (0.536 g, 2 mmol) to an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar.

  • Add 20 mL of anhydrous toluene to the flask to dissolve the ligand.

  • In a separate Schlenk flask, add 4.0 mL of a 1.0 M solution of diethylzinc in hexanes (4 mmol).

  • Cool the SalenH₂ solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution to the ligand solution via syringe with vigorous stirring. Gas evolution (ethane) should be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Remove the solvent under vacuum to yield the this compound complex as a solid.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

  • Characterize the product by ¹H NMR, ¹³C NMR, and elemental analysis.

Protocol 3: General Procedure for Assessing Catalytic Activity in Lactide Polymerization

Objective: To determine the catalytic activity of a this compound complex for the ring-opening polymerization of lactide.

Materials:

  • This compound catalyst (e.g., from Protocol 2)

  • Racemic lactide (rac-LA), recrystallized from ethyl acetate and dried under vacuum.

  • Anhydrous toluene

  • Benzyl alcohol (as an initiator/chain transfer agent, if applicable)

Procedure (to be conducted under an inert atmosphere):

  • In a glovebox, prepare a stock solution of the this compound catalyst in anhydrous toluene of a known concentration (e.g., 10 mg/mL).

  • In a separate vial, dissolve a known amount of rac-lactide (e.g., 144 mg, 1 mmol) in anhydrous toluene to achieve the desired monomer concentration (e.g., 1 M).

  • Add the desired amount of the catalyst stock solution to the monomer solution to achieve the target monomer-to-catalyst ratio (e.g., 100:1). If using an initiator like benzyl alcohol, add it to the monomer solution before the catalyst.

  • Stir the reaction mixture at the desired temperature (e.g., 25 °C or 80 °C).

  • Monitor the reaction progress by taking aliquots at specific time intervals and quenching them with a small amount of wet solvent.

  • Determine the monomer conversion by ¹H NMR spectroscopy by comparing the integration of the monomer and polymer peaks.

  • After the desired reaction time or conversion, quench the polymerization by adding a few drops of acetic acid or by precipitating the polymer in a non-solvent like cold methanol.

  • Isolate the polymer by filtration, wash with the non-solvent, and dry under vacuum.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Calculate the Turnover Frequency (TOF) using the formula: TOF = (moles of converted monomer) / (moles of catalyst × time).

Visualizations

The following diagrams illustrate key concepts and workflows in the optimization of ligand design for this compound catalysts.

Ligand_Design_Optimization_Workflow Ligand Design Optimization Workflow cluster_design Design & Synthesis cluster_characterization Characterization cluster_testing Catalytic Testing cluster_analysis Analysis & Iteration start Define Catalytic Goal (e.g., ROP, CO2 copolymerization) design Computational Modeling (DFT, Steric Maps) start->design ligand_synthesis Ligand Synthesis (e.g., Schiff Base, N-heterocyclic) design->ligand_synthesis complex_synthesis This compound Complex Synthesis ligand_synthesis->complex_synthesis nmr NMR Spectroscopy (¹H, ¹³C) complex_synthesis->nmr ms Mass Spectrometry (ESI-MS, MALDI-MS) complex_synthesis->ms xrd X-ray Crystallography complex_synthesis->xrd activity_screen Initial Activity Screening nmr->activity_screen ms->activity_screen structure_activity Structure-Activity Relationship xrd->structure_activity optimization Reaction Condition Optimization (Temp, Pressure, Concentration) activity_screen->optimization kinetics Kinetic Studies optimization->kinetics data_analysis Data Analysis (TOF, TON, Selectivity, PDI) kinetics->data_analysis data_analysis->structure_activity iteration Iterate Ligand Design structure_activity->iteration iteration->design

Caption: A typical workflow for the rational design and optimization of this compound catalysts.

Troubleshooting_Inactive_Catalyst Troubleshooting an Inactive this compound Catalyst cluster_catalyst Catalyst Integrity cluster_conditions Reaction Conditions cluster_ligand Ligand Design start Catalyst Inactive or Low Activity Observed purity Verify Catalyst Purity (NMR, Elemental Analysis) start->purity reagent_purity Purify Monomer and Solvent (Remove H₂O, O₂, inhibitors) start->reagent_purity handling Check Handling Procedures (Inert atmosphere, dry solvents) purity->handling activation Confirm Catalyst Activation Step handling->activation electronics Modify Ligand Electronics (Electron-donating/-withdrawing groups) activation->electronics end Active Catalyst activation->end If successful temperature Optimize Reaction Temperature reagent_purity->temperature cocatalyst Investigate Need for Cocatalyst temperature->cocatalyst sterics Adjust Ligand Steric Bulk cocatalyst->sterics cocatalyst->end If successful electronics->end If successful sterics->end If successful

Caption: A logical guide for troubleshooting an inactive or poorly performing this compound catalyst.

Bimetallic_Cooperativity Factors Influencing this compound Catalyst Cooperativity center This compound Catalyst Cooperativity & Activity ligand_backbone Ligand Backbone (Flexibility/Rigidity) zn_zn_dist Zn-Zn Distance ligand_backbone->zn_zn_dist ligand_conformation Ligand Conformation ('Folded' vs. 'Planar') ligand_backbone->ligand_conformation zn_zn_dist->center ligand_conformation->center donor_atoms Donor Atoms (N, O, P, S) electronics Electronic Effects (Substituents on Ligand) donor_atoms->electronics bite_angle Ligand Bite Angle bite_angle->zn_zn_dist electronics->center substrate_binding Substrate Binding Mode substrate_binding->center

Caption: Key ligand design parameters that influence the cooperativity and activity of this compound catalysts.

References

Technical Support Center: Dizinc Orthosilicate (Zn₂SiO₄) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dizinc orthosilicate (also known as willemite) synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals improve their synthesis yield and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound orthosilicate?

A1: The most common methods for synthesizing this compound orthosilicate are the solid-state reaction, hydrothermal synthesis, and sol-gel method. Each method offers different advantages regarding scalability, cost-effectiveness, and control over particle morphology.[1][2]

Q2: What is the optimal calcination temperature for this compound orthosilicate synthesis?

A2: The optimal calcination temperature can vary depending on the synthesis method and precursors used. Generally, for solid-state reactions, temperatures between 700°C and 1100°C are reported to be effective for the formation of the desired α-Zn₂SiO₄ phase.[1][3] It is crucial to optimize the temperature for your specific protocol, as insufficient temperatures may lead to incomplete reactions, while excessive temperatures can cause unwanted phase changes or particle agglomeration.[4]

Q3: How does the precursor ratio affect the synthesis of this compound orthosilicate?

A3: The molar ratio of zinc to silicon precursors is a critical parameter. A stoichiometric ratio of 2:1 (Zn:Si) is typically the starting point. However, slight variations can be introduced to influence the reaction kinetics and final product characteristics. For instance, a surplus of SiO₂ may be used in some cases to ensure the complete conversion of ZnO.[3]

Q4: Can doping improve the properties of this compound orthosilicate?

A4: Yes, doping with elements like manganese (Mn²⁺) or europium (Eu³⁺) is a common practice to enhance the luminescent properties of this compound orthosilicate for applications in phosphors and optoelectronics.[3] Doping can also influence the crystal structure and dielectric properties.

Troubleshooting Guide

Issue 1: Low Yield of this compound Orthosilicate

  • Possible Cause: Incomplete reaction between zinc and silicon precursors.

  • Solution:

    • Optimize Calcination Temperature and Time: Ensure the calcination temperature is within the optimal range for the chosen synthesis method and that the duration is sufficient for the reaction to go to completion.[1][3] Refer to the data in Table 1 for guidance.

    • Improve Mixing of Precursors: In solid-state synthesis, ensure intimate mixing of the zinc oxide and silicon dioxide powders. This can be achieved by thorough grinding or ball milling.[2]

    • Precursor Reactivity: The reactivity of the silica precursor can significantly impact the reaction. Amorphous silica is generally more reactive than crystalline quartz and may lead to a higher yield at lower temperatures.[1]

Issue 2: Presence of Impurity Phases (e.g., ZnO, SiO₂) in the Final Product

  • Possible Cause: Non-stoichiometric precursor ratio or insufficient reaction conditions.

  • Solution:

    • Verify Precursor Stoichiometry: Accurately weigh the precursors to ensure a 2:1 molar ratio of zinc to silicon.

    • Increase Calcination Temperature/Time: A higher temperature or longer reaction time may be necessary to drive the reaction to completion and eliminate unreacted precursors.[1]

    • Use of Fluxing Agents: In solid-state reactions, the addition of a small amount of a fluxing agent can promote the reaction at lower temperatures.

Issue 3: Formation of Undesired Crystal Phases (e.g., β-Zn₂SiO₄ instead of α-Zn₂SiO₄)

  • Possible Cause: The formation of the metastable β-Zn₂SiO₄ phase can be influenced by the synthesis conditions.

  • Solution:

    • Control Cooling Rate: Rapid cooling after calcination can sometimes favor the formation of the metastable β-phase.[3] A slower, controlled cooling process may promote the formation of the stable α-phase.

    • Adjust Doping: The type and concentration of dopants can influence phase stability.[1]

Issue 4: Particle Agglomeration

  • Possible Cause: High calcination temperatures can lead to the sintering and agglomeration of particles.

  • Solution:

    • Optimize Calcination Temperature: Use the lowest temperature that still results in a complete reaction to minimize sintering.

    • Use of Surfactants/Capping Agents: In wet-chemical methods like hydrothermal or sol-gel synthesis, the use of surfactants or capping agents can help control particle size and prevent agglomeration.[5]

Quantitative Data Summary

Table 1: Influence of Calcination Temperature on this compound Orthosilicate Phase Formation (Solid-State Synthesis)

Precursor TypeCalcination Temperature (°C)Dominant PhaseMinor Phases DetectedReference
Crystalline Silica (Quartz) & ZnO900α-Zn₂SiO₄ (low intensity)ZnO, Quartz[1]
Amorphous Silica & ZnO900β-Zn₂SiO₄ZnO[1]
Crystalline Silica (Quartz) & ZnO1100α-Zn₂SiO₄ZnO, Quartz[1]
Amorphous Silica & ZnO1100α-Zn₂SiO₄ZnO[1]
Not Specified700-800ZnO and Zn₂SiO₄-[3]

Experimental Protocols

1. Solid-State Reaction Method

This method involves the high-temperature reaction of solid precursors.

  • Materials: Zinc oxide (ZnO) and silicon dioxide (SiO₂).

  • Procedure:

    • Weigh stoichiometric amounts of ZnO and SiO₂ (2:1 molar ratio).

    • Thoroughly mix the powders using a mortar and pestle or a ball mill to ensure a homogeneous mixture.

    • Press the mixed powder into pellets.

    • Place the pellets in a furnace and heat at a controlled rate to the desired calcination temperature (e.g., 1100°C) for a specified duration (e.g., 12 hours).[2]

    • Allow the furnace to cool down to room temperature before retrieving the product.

2. Hydrothermal Synthesis Method

This method utilizes high-temperature and high-pressure water to crystallize the product.

  • Materials: Zinc sulfate heptahydrate (ZnSO₄·7H₂O), tetraethyl orthosilicate (TEOS), and a surfactant such as cetyltrimethylammonium bromide (CTAB).[5]

  • Procedure:

    • Prepare an aqueous solution of ZnSO₄·7H₂O.

    • In a separate container, prepare a solution of TEOS, typically in an alcohol.

    • Add the TEOS solution to the zinc sulfate solution under vigorous stirring.

    • Add the surfactant (CTAB) to the mixture.

    • Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave in an oven at a specific temperature (e.g., 160°C) for a set duration.[6]

    • After cooling, collect the precipitate by filtration, wash with deionized water and ethanol, and dry.

3. Sol-Gel Method

This method involves the formation of a sol (a colloidal suspension) that gels to form a solid network.

  • Materials: Zinc chloride (ZnCl₂), tetraethyl orthosilicate (TEOS), ethanol, and deionized water.[7]

  • Procedure:

    • Prepare an aqueous solution of ZnCl₂ in a mixture of deionized water and ethanol.[7]

    • Slowly add TEOS to the solution while stirring. The hydrolysis of TEOS is often catalyzed by adding a small amount of acid or base.

    • Continue stirring until a gel is formed.

    • Dry the gel at a low temperature (e.g., 60-100°C) to remove the solvent.

    • Grind the dried gel into a fine powder.

    • Calcine the powder at a high temperature to crystallize the this compound orthosilicate.

Visualizations

experimental_workflow cluster_solid_state Solid-State Synthesis cluster_hydrothermal Hydrothermal Synthesis cluster_sol_gel Sol-Gel Synthesis ss_start Mix ZnO and SiO₂ ss_press Press into Pellets ss_start->ss_press ss_calcine Calcine ss_press->ss_calcine ss_product Zn₂SiO₄ Product ss_calcine->ss_product ht_start Prepare Precursor Solution ht_autoclave Heat in Autoclave ht_start->ht_autoclave ht_filter Filter and Wash ht_autoclave->ht_filter ht_dry Dry ht_filter->ht_dry ht_product Zn₂SiO₄ Product ht_dry->ht_product sg_start Prepare Sol sg_gel Gelation sg_start->sg_gel sg_dry Dry Gel sg_gel->sg_dry sg_calcine Calcine sg_dry->sg_calcine sg_product Zn₂SiO₄ Product sg_calcine->sg_product

Caption: Experimental workflows for the synthesis of this compound orthosilicate.

troubleshooting_yield start Low Yield of Zn₂SiO₄ cause1 Incomplete Reaction start->cause1 cause2 Poor Precursor Mixing start->cause2 cause3 Low Precursor Reactivity start->cause3 solution1 Optimize Calcination Temperature and Time cause1->solution1 solution2 Thoroughly Grind/ Ball Mill Precursors cause2->solution2 solution3 Use Amorphous Silica cause3->solution3

Caption: Troubleshooting guide for low yield in this compound orthosilicate synthesis.

References

preventing agglomeration of dizinc photocatalyst nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of agglomeration in dizinc photocatalyst nanoparticle experiments.

Frequently Asked Questions (FAQs)

Q1: What causes my this compound photocatalyst nanoparticles to agglomerate?

Agglomeration of this compound photocatalyst nanoparticles is primarily caused by the high surface energy of the nanoparticles, which leads them to cluster together to minimize this energy. The main contributing factors are:

  • Van der Waals Forces: These are weak, short-range attractive forces between nanoparticles that can cause them to stick together.[1]

  • Electrostatic Interactions: Depending on the surface charge of the nanoparticles and the properties of the surrounding medium, electrostatic forces can be either attractive or repulsive. When the repulsive forces are weak, nanoparticles are more likely to agglomerate.

  • Chemical Bonding: In some cases, stronger chemical bonds can form between nanoparticles, leading to "hard" agglomerates that are difficult to redisperse.[2]

  • High Temperatures during Synthesis: Certain synthesis methods that involve high-temperature treatments can promote particle fusion and agglomeration.[3]

Q2: How does pH affect the stability of my nanoparticle suspension?

The pH of the suspension is a critical factor in controlling nanoparticle agglomeration. It directly influences the surface charge of the this compound photocatalyst nanoparticles.

  • Isoelectric Point (IEP): At a specific pH, known as the isoelectric point, the net surface charge of the nanoparticles is zero. At this pH, there are no electrostatic repulsive forces to prevent agglomeration, leading to maximum instability and precipitation. For zinc oxide (ZnO) nanoparticles, the IEP is typically around pH 8.7.[4]

  • Away from the IEP: By adjusting the pH of the solution to be significantly higher or lower than the IEP, the nanoparticles will acquire a net positive or negative surface charge. This creates electrostatic repulsion between the particles, which helps to prevent agglomeration and maintain a stable dispersion. Low-agglomerate suspensions of ZnO have been achieved at a pH of 7.[5][6]

Q3: What are capping agents and how do they prevent agglomeration?

Capping agents, also known as stabilizers, are molecules that adsorb to the surface of nanoparticles and prevent agglomeration through two main mechanisms:

  • Steric Hindrance: Polymeric capping agents like polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP) form a physical barrier around the nanoparticles. This "steric" layer prevents the nanoparticles from getting close enough to each other for attractive forces to cause agglomeration.[7][8]

  • Electrostatic Stabilization: Some capping agents, such as citrate, are charged molecules that impart a strong surface charge to the nanoparticles, leading to electrostatic repulsion.

The choice of capping agent can also influence the size, shape, and photocatalytic activity of the nanoparticles.[7][9]

Q4: How can I redisperse agglomerated nanoparticles?

For loosely bound "soft" agglomerates, mechanical dispersion methods can be effective:

  • Ultrasonication: This is a common and effective method that uses high-frequency sound waves to break apart agglomerates in a liquid suspension.[1][6]

It is important to note that for "hard" agglomerates formed by chemical bonds, redispersion can be very difficult. Therefore, preventing agglomeration from the outset is the best strategy.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Nanoparticle suspension appears cloudy and settles quickly. Agglomeration of nanoparticles.1. Check the pH of the suspension: Adjust the pH to be further away from the isoelectric point (typically around 8.7 for ZnO-based materials). For example, try adjusting to pH 7.[5][6] 2. Add a capping agent: Introduce a suitable stabilizer such as PEG or PVP to your synthesis or dispersion protocol. 3. Apply ultrasonication: Use a probe or bath sonicator to break up existing agglomerates.[6]
Inconsistent results in photocatalysis experiments. Variable agglomeration states of the photocatalyst.1. Standardize your dispersion protocol: Ensure consistent use of pH, capping agents, and sonication for all experiments. 2. Characterize your nanoparticles before each experiment: Use Dynamic Light Scattering (DLS) to confirm the hydrodynamic size and Zeta Potential to verify the surface charge and stability of your nanoparticle suspension.
Low photocatalytic activity. Reduced active surface area due to agglomeration.1. Improve dispersion: Follow the steps to prevent agglomeration to ensure the maximum surface area of the photocatalyst is exposed. 2. Optimize capping agent concentration: While capping agents prevent agglomeration, an excessive amount can block active sites on the nanoparticle surface. Perform a concentration optimization study for your chosen capping agent.
Difficulty in synthesizing monodispersed nanoparticles. Suboptimal synthesis conditions.1. Control reaction temperature: High temperatures can lead to increased agglomeration.[3] 2. Introduce a capping agent during synthesis: Adding a stabilizer like PVP or PEG during the synthesis process can help control particle growth and prevent agglomeration from the start.[7]

Data Presentation

Table 1: Comparison of Common Capping Agents for Zinc-Based Photocatalyst Nanoparticles

Capping AgentTypical ConcentrationResulting Particle Size (nm)Zeta Potential (mV)Key Advantages
Polyethylene Glycol (PEG) 1-5% (w/v)50 - 150-15 to -25Biocompatible, good steric stabilization.
Polyvinylpyrrolidone (PVP) 1-5% (w/v)30 - 100-10 to -20Excellent steric stabilizer, helps control particle shape.[7]
Citrate 0.1 - 1% (w/v)20 - 80-30 to -50Provides strong electrostatic stabilization.

Note: The exact values can vary depending on the specific synthesis method and experimental conditions.

Table 2: Effect of pH on the Agglomeration of ZnO Nanoparticles

pHZeta Potential (mV)Hydrodynamic Diameter (nm)Stability
4+25150Relatively Stable
7-15200Moderately Stable[5]
8.7 (IEP)0>1000Unstable (Agglomeration)[4]
10-35120Stable

Note: This table presents typical trends for ZnO nanoparticles. The exact values for this compound photocatalysts may vary.

Experimental Protocols

Protocol 1: Surface Stabilization of this compound Photocatalyst Nanoparticles using Polyethylene Glycol (PEG)
  • Preparation of this compound Photocatalyst Nanoparticle Suspension:

    • Synthesize this compound photocatalyst nanoparticles using a co-precipitation or hydrothermal method.

    • After synthesis, wash the nanoparticles with deionized water and ethanol to remove any unreacted precursors.

    • Disperse the washed nanoparticles in deionized water to a concentration of 1 mg/mL by sonicating for 15 minutes.

  • Preparation of PEG Solution:

    • Prepare a 5% (w/v) solution of PEG (e.g., PEG 6000) in deionized water.

  • Surface Stabilization Procedure:

    • To the 1 mg/mL nanoparticle suspension, add the 5% PEG solution dropwise while stirring vigorously. A common starting ratio is 1:1 (v/v) of nanoparticle suspension to PEG solution.

    • Continue stirring the mixture for at least 2 hours at room temperature to allow for the adsorption of PEG onto the nanoparticle surface.

    • The resulting PEG-stabilized nanoparticle suspension is now ready for characterization or use in photocatalytic experiments.

Protocol 2: Characterization of Nanoparticle Agglomeration using Dynamic Light Scattering (DLS) and Zeta Potential
  • Sample Preparation:

    • Dilute the nanoparticle suspension (e.g., to 0.1 mg/mL) with deionized water or a buffer of known pH and ionic strength. The final dispersant should be filtered through a 0.22 µm syringe filter to remove any dust or impurities.

    • Ensure the sample is well-dispersed by brief sonication (1-2 minutes) before measurement.

  • Dynamic Light Scattering (DLS) Measurement for Hydrodynamic Size:

    • Rinse a clean cuvette with the filtered dispersant.

    • Add the prepared nanoparticle suspension to the cuvette.

    • Place the cuvette in the DLS instrument and allow the temperature to equilibrate (typically 25 °C).

    • Perform the DLS measurement to obtain the intensity-weighted hydrodynamic diameter and the polydispersity index (PDI). A lower hydrodynamic diameter and a PDI below 0.3 generally indicate a less agglomerated sample.

  • Zeta Potential Measurement for Surface Charge and Stability:

    • Inject the prepared nanoparticle suspension into a clean zeta potential cell, ensuring no air bubbles are present.

    • Place the cell into the instrument and allow for temperature equilibration.

    • Perform the zeta potential measurement. A zeta potential value more positive than +30 mV or more negative than -30 mV is indicative of a stable nanoparticle suspension with sufficient electrostatic repulsion to prevent agglomeration.

Visualizations

Agglomeration_Causes cluster_nanoparticles This compound Photocatalyst Nanoparticles cluster_forces Interparticle Forces NP1 Nanoparticle 1 Agglomeration Agglomeration NP2 Nanoparticle 2 VdW Van der Waals Forces VdW->Agglomeration Electrostatic Weak Electrostatic Repulsion Electrostatic->Agglomeration Prevention_Strategies cluster_prevention Prevention Strategies Agglomeration Nanoparticle Agglomeration Steric Steric Stabilization (e.g., PEG, PVP) Electrostatic Electrostatic Stabilization (pH control, Citrate) Mechanical Mechanical Dispersion (Ultrasonication) Stable_Dispersion Stable Nanoparticle Dispersion Steric->Stable_Dispersion Electrostatic->Stable_Dispersion Mechanical->Stable_Dispersion Experimental_Workflow Synthesis Nanoparticle Synthesis Dispersion Dispersion in Aqueous Medium Synthesis->Dispersion Stabilization Stabilization (pH adjustment / Capping agent) Dispersion->Stabilization Characterization Characterization (DLS, Zeta Potential) Stabilization->Characterization Photocatalysis Photocatalysis Experiment Characterization->Photocatalysis Analysis Data Analysis Photocatalysis->Analysis

References

Technical Support Center: Strategies to Improve Selectivity in Dizinc-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dizinc-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding selectivity in this class of reactions.

Troubleshooting Guide: Common Selectivity Issues

This section addresses specific problems you may encounter during your experiments, offering a systematic approach to diagnose and resolve them.

Q1: My enantioselectivity or diastereoselectivity is low and/or inconsistent. What are the primary factors I should investigate?

A1: Low or irreproducible stereoselectivity in this compound-catalyzed reactions is a common issue that can often be traced back to a few key experimental variables. The primary factors to scrutinize are the ligand structure, solvent choice and purity, reaction temperature, and the purity of your reagents and catalyst.[1]

  • Ligand Structure and Conformation: The ancillary ligand is crucial for determining the stereochemical outcome.[2] The conformation of the ligand can dramatically affect catalyst activity and selectivity. For instance, in lactide polymerization, a this compound catalyst with a "folded" ligand conformation can be thousands of times more active than one with a "planar" conformation.[3][4]

  • Solvent Effects: The reaction solvent plays a critical role. In some asymmetric reactions, the enantiomeric yield has been found to be inversely proportional to the dielectric constant of the solvent.[5] Furthermore, trace impurities like water can drastically reduce enantioselectivity.[1] Using anhydrous, high-purity solvents is essential.

  • Reaction Temperature: Temperature can have a significant and sometimes non-intuitive effect on selectivity.[6] While lower temperatures often improve selectivity, this is not a universal rule. In some organozinc reactions, changes in temperature can even reverse enantioselectivity, possibly due to shifts in catalyst aggregation states or a change in the contributions of enthalpy and entropy to the free energy of activation.[6]

  • Reagent and Catalyst Purity: Trace impurities in the substrate or reagents can act as inhibitors or competing substrates, leading to poor selectivity.[1] The quality of the this compound catalyst itself is paramount; ensure it is fully characterized and handled under appropriate inert conditions if it is air or moisture-sensitive.

Q2: I am observing poor regioselectivity in my reaction. Where should I focus my optimization efforts?

A2: Achieving high regioselectivity is a challenge, particularly when multiple reactive sites are present in a substrate. The choice of ligand is a primary tool for controlling or even reversing the outcome.[7][8]

  • Ligand Modification: Systematically varying the steric and electronic properties of the ligand is the most effective strategy. Even subtle changes can lead to significant differences in which C-H bond is activated or which functional group reacts.[7][8]

  • Substrate Steric Hindrance: The steric profile of your substrate can favor the catalyst's approach to a specific site. If possible, modifying the substrate to increase steric bulk near one reactive site may improve selectivity for another.[9]

  • Solvent and Additives: The solvent can influence substrate coordination and the transition state geometry, thereby affecting regioselectivity.[7] Some reactions also use additives (e.g., silver salts in some Pd-catalyzed C-H activations, which can be analogous) to mitigate side reactions, which can indirectly improve selectivity for the desired product.[7][8]

Q3: My reaction is sluggish or stalls before completion, which is affecting my yield and potentially the selectivity. What could be the cause?

A3: Slow or incomplete reactions often point to issues with catalyst activation or stability.

  • Catalyst Activation: The generation of the active catalytic species is a critical step. For example, some this compound catalysts are prepared as bis(ethyl) complexes which must react with an alcohol to form the active this compound bis(alkoxide) initiator.[3][10] If this initiation is slow or inefficient, the overall reaction will be sluggish. You may need to heat the catalyst and alcohol mixture to ensure complete formation of the active species.[10][11]

  • Catalyst Deactivation: this compound catalysts can be sensitive to air and moisture. Ensure your reaction is performed under a rigorously inert atmosphere with dry reagents and solvents. Impurities in the substrate or solvent can also act as catalyst poisons.[1]

  • Initiating Group: The choice of initiating group on the this compound complex (e.g., bis(trimethylsilyl)amido (HMDS) vs. alkoxide) can have a profound impact on activity. In certain lactide polymerizations, HMDS-based this compound catalysts show outstanding activities, with complete conversions in seconds, while their alkoxide analogs are significantly slower under the same conditions.[3]

Frequently Asked Questions (FAQs)

Q1: How does the bimetallic nature of this compound catalysts influence selectivity compared to monozinc analogs? A1: The two zinc centers can act cooperatively to enhance both activity and selectivity. In many cases, this compound catalysts significantly outperform their monozinc counterparts, providing evidence for dinuclear cooperativity.[3][4] This cooperation can facilitate substrate binding and activation in a more defined geometry, leading to a more selective transformation. The distance between the zinc ions can also be critical, with motion between the two metal centers potentially occurring during the catalytic cycle.[12]

Q2: What is a good starting point for solvent selection in a new this compound-catalyzed asymmetric reaction? A2: When developing a new reaction, it is often best to start with non-coordinating, non-polar solvents like toluene or hexanes, as these are less likely to interfere with the catalyst-substrate interaction. However, solvent screening is crucial. Ethereal solvents like THF or bio-based ethers such as 2-MeTHF have also proven effective.[13] Be aware that solvent polarity can have a significant impact; sometimes a survey of solvents with varying dielectric constants is necessary to optimize selectivity.[5] Always use anhydrous solvents to avoid catalyst deactivation.[1]

Q3: Can computational methods, like DFT, help in predicting or understanding selectivity? A3: Yes, Density Functional Theory (DFT) calculations are a powerful tool for understanding the mechanisms of this compound-catalyzed reactions.[2][14] DFT can be used to model transition states for the formation of different stereoisomers or regioisomers. By comparing the calculated activation energies, one can rationalize experimentally observed selectivities or even predict the effect of ligand modifications before attempting them in the lab.[2][8]

Data Presentation: Catalyst Performance

The tables below summarize quantitative data from the literature to illustrate the impact of different factors on this compound-catalyzed reactions.

Table 1: Effect of Ligand Conformation on this compound Catalyst Activity in Lactide Polymerization

Catalyst Type Ligand Conformation Catalyst Loading (mol%) Temperature (°C) Turnover Frequency (TOF) (h⁻¹) Source(s)
This compound "Folded" 0.1 25 up to 60,000 [3][4]

| this compound | "Planar" | 0.1 | 25 | ~30 |[3][4] |

Table 2: Effect of Temperature on Enantioselectivity in an Asymmetric Autocatalytic Reaction

Chiral Initiator Reaction Temperature (°C) Product Configuration Enantiomeric Excess (ee%) Source(s)
(S)-1-phenyl-ethyl alcohol 0 (S)-pyrimidyl alkanol High [6]

| (S)-1-phenyl-ethyl alcohol | -44 | (R)-pyrimidyl alkanol | Moderate |[6] |

Experimental Protocols

Protocol 1: General Procedure for Preparation of a this compound Bis(alkoxide) Catalyst

This protocol is a generalized example based on literature procedures for Schiff-base macrocyclic catalysts.[10][11]

  • Inert Atmosphere: All manipulations should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

  • Solvent: Use anhydrous solvents, freshly distilled or passed through a solvent purification system.

  • Synthesis of Bis(alkyl) Precursor: In a Schlenk flask, dissolve the macrocyclic ligand (1.0 eq) in anhydrous toluene. Add a solution of diethylzinc (2.1 eq) in toluene dropwise at room temperature. Stir the reaction mixture for 12-24 hours. The formation of the this compound bis(ethyl) complex can be monitored by NMR spectroscopy.

  • Formation of Bis(alkoxide) Catalyst: To the solution of the this compound bis(ethyl) precursor, add the desired alcohol (e.g., isopropanol, 2.2 eq). Heat the reaction mixture to 60 °C for 2-16 hours to ensure complete conversion to the this compound bis(isopropoxide) complex.[10]

  • Isolation and Storage: Remove the solvent under vacuum to yield the solid catalyst. The catalyst should be stored under an inert atmosphere at a low temperature. Characterize the complex fully using NMR spectroscopy, elemental analysis, and, if possible, single-crystal X-ray diffraction.

Protocol 2: General Procedure for this compound-Catalyzed Ring-Opening Polymerization of Lactide

This protocol is a generalized example.[3][4]

  • Preparation: In a glovebox, add the desired amount of this compound catalyst (e.g., 0.01-0.1 mol%) to a vial.

  • Monomer Addition: Add a stock solution of rac-lactide in an anhydrous solvent (e.g., toluene or THF) to the vial. The total monomer concentration is typically around 1 M.

  • Initiation (if applicable): If using an in-situ generated catalyst or an immortal polymerization protocol, add the required equivalents of an alcohol initiator (e.g., isopropanol) at this stage.[3]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature). Monitor the reaction progress by taking aliquots at various time points and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.

  • Quenching and Analysis: Once the desired conversion is reached, quench the reaction by exposing it to air and adding a few drops of methanol. Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent like cold methanol. Collect the polymer by filtration, dry it under vacuum, and analyze its properties (e.g., molecular weight and dispersity by GPC, and stereochemistry by homonuclear decoupled ¹H NMR).

Visualizations: Workflows and Logic Diagrams

Troubleshooting_Workflow problem problem check check action action result result start Low or Inconsistent Selectivity Observed ligand 1. Evaluate Ligand Is the ligand optimal? Consider steric/electronic properties and conformation. start->ligand Start Troubleshooting solvent 2. Check Solvent Is it anhydrous and high purity? Have you screened different polarities? ligand->solvent action_ligand Screen a library of ligands. Use computation (DFT) to guide selection. ligand->action_ligand If No/Unsure temp 3. Assess Temperature Is temperature precisely controlled? Have you tried lower temperatures? solvent->temp action_solvent Use freshly purified, anhydrous solvent. Screen solvents (e.g., Toluene, THF, Hexanes). solvent->action_solvent If No/Unsure purity 4. Verify Reagent Purity Are substrate, reagents, and catalyst pure and dry? temp->purity action_temp Calibrate thermostat. Run a temperature screen (e.g., RT, 0°C, -20°C, -40°C). temp->action_temp If No/Unsure action_purity Purify substrate/reagents. Synthesize fresh catalyst. purity->action_purity If No/Unsure end_node High and Reproducible Selectivity Achieved purity->end_node If all checks pass action_ligand->solvent action_solvent->temp action_temp->purity action_purity->end_node Re-evaluate

Caption: Troubleshooting workflow for low selectivity.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis prep prep reaction reaction analysis analysis ligand_synth Ligand Synthesis & Purification catalyst_synth Reaction with ZnR2 (e.g., ZnEt2) ligand_synth->catalyst_synth activation Activation/Initiator Exchange (e.g., + Alcohol) catalyst_synth->activation characterization Characterization (NMR, X-ray, EA) activation->characterization setup Inert Atmosphere Setup (Glovebox/Schlenk) characterization->setup reagents Add Catalyst, Substrate, & Anhydrous Solvent setup->reagents run Run at Controlled Temperature reagents->run quench Quench Reaction run->quench purify Purification (Chromatography/Crystallization) quench->purify yield Determine Yield purify->yield selectivity Determine Selectivity (Chiral HPLC/GC, NMR) purify->selectivity

Caption: General experimental workflow for this compound catalysis.

Caption: Concept of bimetallic cooperativity in this compound catalysis.

References

Validation & Comparative

A Comparative Guide to Dizinc and Monozinc Catalysts in Polymerization Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and selective catalysts for polymerization is a cornerstone of modern materials science and pharmaceutical development. Among the various catalysts explored, zinc-based systems have garnered significant attention due to their low toxicity, abundance, and versatile reactivity. This guide provides an objective comparison of the polymerization performance of dizinc versus monozinc catalysts, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in catalyst selection and experimental design.

Performance Comparison: this compound vs. Monozinc Catalysts

Numerous studies have demonstrated that this compound catalysts often exhibit significantly higher activity and better control in ring-opening polymerization (ROP) of cyclic esters, such as lactide, and in the copolymerization of CO₂ and epoxides compared to their monozinc counterparts.[1][2] This enhanced performance is frequently attributed to the cooperative effect between the two zinc centers in the this compound systems.

Ring-Opening Polymerization of Lactide

In the ROP of lactide to produce polylactide (PLA), a biodegradable and biocompatible polymer with numerous medical applications, this compound catalysts have shown remarkable activity. For instance, this compound catalysts coordinated by bis(imino)diphenylamido ligands have been reported to outperform their monozinc analogs significantly.[1][2]

Table 1: Comparison of this compound and Monozinc Catalysts in rac-Lactide Polymerization

Catalyst TypeCatalystMonomer/Catalyst RatioTemperature (°C)TimeConversion (%)M_n ( g/mol )PDI (M_w/M_n)TOF (h⁻¹)
This compound[Zn₂L¹(HMDS)₂]1000:125< 1 min>99145,0001.10>60,000
This compound[Zn₂L²(HMDS)₂]1000:125< 1 min>99152,0001.12~30,000
Monozinc[ZnL³(HMDS)]1000:12520 min>99138,0001.15~3,000

Data synthesized from Thevenon et al.[1][2] L¹, L², L³ represent different bis(imino)diphenylamido ligands; HMDS = hexamethyldisilazide.

CO₂/Epoxide Copolymerization

This compound catalysts have also demonstrated superior performance in the alternating copolymerization of carbon dioxide and epoxides to produce polycarbonates. The proximity of the two zinc centers is believed to facilitate the activation of both the epoxide and CO₂ monomers, leading to enhanced reaction rates.

Table 2: Comparison of this compound and Monozinc Catalysts in Cyclohexene Oxide (CHO)/CO₂ Copolymerization

Catalyst TypeCatalyst[CHO]/[Cat]CO₂ Pressure (bar)Temperature (°C)Time (h)TOF (h⁻¹)Carbonate Linkages (%)
This compoundThis compound β-diiminate500:120802250>99
MonozincMonozinc β-diiminate500:120802420>99

Representative data synthesized from literature discussing β-diiminate zinc catalysts.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon published research. Below are representative protocols for catalyst synthesis, polymerization, and polymer characterization.

Synthesis of a this compound Bis(imino)diphenylamido Catalyst

This protocol is a generalized procedure based on the synthesis of similar this compound catalysts.

Materials:

  • Bis(imino)diphenylamido ligand

  • Zinc bis(trimethylsilyl)amide [Zn(HMDS)₂]

  • Anhydrous toluene

  • Anhydrous hexane

  • Schlenk flask and line

  • Magnetic stirrer

  • Cannula

  • Glovebox

Procedure:

  • Inside a glovebox, add the bis(imino)diphenylamido ligand (1 equivalent) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous toluene to dissolve the ligand.

  • In a separate vial, dissolve Zn(HMDS)₂ (2 equivalents) in anhydrous toluene.

  • Slowly add the Zn(HMDS)₂ solution to the ligand solution via cannula while stirring.

  • Allow the reaction mixture to stir at room temperature for 12 hours.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Wash the solid product with anhydrous hexane to remove any unreacted starting materials and byproducts.

  • Dry the purified this compound catalyst under vacuum. Characterize the product using NMR spectroscopy and, if possible, X-ray crystallography.

Ring-Opening Polymerization of rac-Lactide

Materials:

  • This compound or monozinc catalyst

  • rac-Lactide

  • Benzyl alcohol (initiator)

  • Anhydrous dichloromethane (solvent)

  • Schlenk flask and line

  • Magnetic stirrer

  • Glovebox

Procedure:

  • In a glovebox, add rac-lactide (e.g., 144 mg, 1 mmol) to a flame-dried Schlenk flask with a magnetic stir bar.

  • In a separate vial, prepare a stock solution of the zinc catalyst in anhydrous dichloromethane.

  • In another vial, prepare a stock solution of benzyl alcohol in anhydrous dichloromethane.

  • Add the desired amount of the catalyst stock solution to the Schlenk flask containing the lactide.

  • Add the desired amount of the benzyl alcohol stock solution to initiate the polymerization.

  • Stir the reaction mixture at room temperature.

  • After the desired time, quench the polymerization by adding a small amount of acidic methanol.

  • Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol.

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Polymer Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Polylactide (PLA):

  • Purpose: To determine the microstructure (tacticity) and monomer conversion.

  • Sample Preparation: Dissolve 5-10 mg of the purified PLA in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Analysis: The methine region (δ ≈ 5.1-5.2 ppm) provides information on the stereosequence of the polymer. Homonuclear decoupling of the methyl protons can simplify this region into singlets, allowing for easier integration to determine the relative amounts of different tetrad sequences (e.g., iii, iis, sis). The conversion can be calculated by comparing the integrals of the monomer and polymer methine protons.

  • ¹³C NMR Analysis: The carbonyl (δ ≈ 169 ppm) and methine (δ ≈ 69 ppm) regions are also sensitive to the polymer's stereochemistry.

2. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI = M_w/M_n).

  • System: A GPC system equipped with a refractive index (RI) detector.

  • Columns: A set of columns suitable for separating the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).

  • Mobile Phase: Tetrahydrofuran (THF) is commonly used for PLA.

  • Calibration: The system should be calibrated with narrow molecular weight polystyrene standards.

  • Sample Preparation: Dissolve the polymer in THF at a concentration of approximately 1-2 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

  • Analysis: The elution profile of the polymer sample is compared to the calibration curve to determine its molecular weight distribution.

Mechanistic Insights and Visualizations

The enhanced activity of this compound catalysts is often explained by a bimetallic cooperative mechanism. In this model, one zinc center activates the monomer while the other holds the growing polymer chain, facilitating nucleophilic attack.

dizinc_catalytic_cycle cluster_0 This compound Catalytic Cycle for ROP A This compound Alkoxide Catalyst [LZn(OR)-ZnL] B Monomer Coordination [LZn(OR)-ZnL(Monomer)] A->B + Monomer C Ring-Opening & Insertion [LZn(O-Monomer-R)-ZnL] B->C Intramolecular Attack D Propagated Species C->D Chain Growth D->A + Monomer (cycle repeats)

Caption: Proposed cooperative this compound catalytic cycle for ROP.

In contrast, monozinc catalysts operate via a monometallic mechanism, which can be less efficient.

monozinc_catalytic_cycle cluster_1 Monozinc Catalytic Cycle for ROP E Monozinc Alkoxide [LZn-OR] F Monomer Coordination [LZn(Monomer)-OR] E->F + Monomer G Ring-Opening & Insertion [LZn-O-Monomer-R] F->G Nucleophilic Attack H Propagated Species G->H Chain Growth H->E + Monomer (cycle repeats)

Caption: Generally accepted monozinc catalytic cycle for ROP.

A typical experimental workflow for catalyst screening in polymerization is outlined below.

experimental_workflow cluster_2 Experimental Workflow start Start catalyst_synthesis Catalyst Synthesis (this compound or Monozinc) start->catalyst_synthesis polymerization Polymerization Reaction (e.g., ROP of Lactide) catalyst_synthesis->polymerization purification Polymer Purification (Precipitation) polymerization->purification characterization Polymer Characterization (NMR, GPC) purification->characterization analysis Data Analysis & Comparison (TOF, Mn, PDI) characterization->analysis end End analysis->end

Caption: A standard workflow for polymerization catalyst evaluation.

References

A Comparative Analysis of Dizinc Flame Retardants and Their Alternatives for Polymeric Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Flame Retardant Performance with Supporting Experimental Data.

In the continuous pursuit of enhanced fire safety for polymeric materials, the selection of an appropriate flame retardant (FR) is paramount. This guide provides a detailed comparative study of dizinc-based flame retardants, primarily focusing on zinc borate, against other widely used alternatives, including phosphorus, nitrogen, and halogenated compounds. The following sections present quantitative performance data, detailed experimental protocols, and visual representations of the flame retardant mechanisms to offer a comprehensive resource for material selection and development.

Performance Comparison of Flame Retardant Systems

The efficacy of a flame retardant is evaluated through various standardized tests that quantify its ability to inhibit ignition, reduce flame spread, and minimize the generation of heat and smoke. This section summarizes key performance data from multiple studies, offering a comparative overview of this compound compounds and other flame retardant systems in common polymer matrices.

Key Flammability Metrics
  • Limiting Oxygen Index (LOI): This test measures the minimum oxygen concentration required to support the flaming combustion of a material. A higher LOI value indicates better flame retardancy.

  • UL 94 Vertical Burn Test: This standard classifies materials based on their self-extinguishing properties after exposure to a flame. The highest rating, V-0, is given to materials that extinguish quickly with no flaming drips.

  • Cone Calorimetry: This test provides comprehensive data on the combustion behavior of a material, including the heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), and smoke production rate (SPR). Lower values for these parameters are desirable.

Data Summary Tables

The following tables present a compilation of quantitative data from various studies, comparing the performance of this compound flame retardants (specifically zinc borate) with other common flame retardants in different polymer systems. It is important to note that the performance of a flame retardant can vary significantly depending on the polymer matrix, loading level, and the presence of synergistic agents.

Table 1: Comparative Flame Retardant Performance in Polypropylene (PP)

Flame Retardant System (wt. %)Polymer MatrixLOI (%)UL 94 RatingpHRR (kW/m²)Reference
Neat PP PP17.5Not Rated>1000[1][2]
This compound Compound (Zinc Borate)
20% Zinc BoratePP~24V-2~500[2]
Phosphorus-Based
20% Ammonium Polyphosphate (APP)PP~28V-0~350[2]
Nitrogen-Based
20% Melamine Cyanurate (MCA)PP~26V-0~400[2]
Halogenated
20% Decabromodiphenyl Ether (DecaBDE) + 5% Sb₂O₃PP>30V-0~300[2]

Table 2: Comparative Flame Retardant Performance in Polycarbonate (PC)

Flame Retardant System (wt. %)Polymer MatrixLOI (%)UL 94 RatingpHRR (kW/m²)Reference
Neat PC PC25V-2~300[3]
This compound Compound (Zinc Borate)
10% Zinc BoratePC~28V-1~250[4]
Phosphorus-Based
10% Resorcinol bis(diphenyl phosphate) (RDP)PC>30V-0<200[3]
Nitrogen-Based
10% Melamine Cyanurate (MCA)PC~29V-0~220[3]
Halogenated
10% Brominated Polystyrene + 3% Sb₂O₃PC>35V-0<150[3]

Table 3: Smoke and Toxic Gas Generation

Flame Retardant TypePolymer MatrixSmoke Density (Ds, max)Key Toxic GasesReference
This compound Compound (Zinc Borate) VariousModerateLow[5][6]
Phosphorus-Based VariousLow to ModerateCO, CO₂, Phosphorus compounds[7]
Nitrogen-Based VariousLowCO, CO₂, HCN, NH₃[8]
Halogenated VariousHighCO, CO₂, Halogenated acids (HCl, HBr), Dioxins/Furans[9][10]

Flame Retardant Mechanisms and Signaling Pathways

The effectiveness of a flame retardant is determined by its mechanism of action, which can occur in the gas phase, the condensed phase, or both. Understanding these pathways is crucial for designing effective fire-safe materials.

This compound (Zinc Borate) Mechanism

Zinc borate functions through a multi-modal mechanism. In the condensed phase, it promotes the formation of a stable, insulating char layer that acts as a physical barrier, limiting the supply of fuel to the flame and shielding the underlying material from heat.[5][11][12] Upon heating, it releases water, which cools the polymer surface and dilutes flammable gases in the gas phase.[5][9]

dizinc_mechanism Polymer Polymer Matrix Heat Heat Heat->Polymer ZB Zinc Borate (Hydrated) Heat->ZB Decomposition Decomposition ZB->Decomposition >290°C Condensed_Phase Condensed Phase Action Decomposition->Condensed_Phase Gas_Phase Gas Phase Action Decomposition->Gas_Phase Char Protective Char Layer Condensed_Phase->Char Water Water Vapor Gas_Phase->Water Char->Polymer Insulates & Protects Dilution Dilution of Flammable Gases Water->Dilution Dilution->Heat Reduces Combustion

Figure 1: Flame retardant mechanism of hydrated zinc borate.

Phosphorus-Based Flame Retardant Mechanism

Phosphorus-based flame retardants, such as ammonium polyphosphate (APP), primarily act in the condensed phase.[13][14][15] Upon heating, they decompose to form phosphoric acid, which catalyzes the dehydration of the polymer to form a protective char layer.[13][15] Some phosphorus compounds can also have a gas-phase effect by releasing phosphorus-containing radicals that quench the flame.[14]

phosphorus_mechanism Polymer Polymer Matrix Heat Heat Heat->Polymer PFR Phosphorus FR (e.g., APP) Heat->PFR Decomposition Decomposition PFR->Decomposition Condensed_Phase Condensed Phase Action Decomposition->Condensed_Phase Gas_Phase Gas Phase Action (minor) Decomposition->Gas_Phase Phosphoric_Acid Phosphoric Acid Condensed_Phase->Phosphoric_Acid P_Radicals PO• Radicals Gas_Phase->P_Radicals Char Insulating Char Layer Phosphoric_Acid->Char Catalyzes Char->Polymer Protects Quenching Flame Quenching P_Radicals->Quenching

Figure 2: Mechanism of phosphorus-based flame retardants.

Nitrogen-Based Flame Retardant Mechanism

Nitrogen-based flame retardants, like melamine cyanurate (MCA), function in both the gas and condensed phases.[16][17][18] Upon heating, they sublime and decompose, absorbing heat and releasing non-flammable gases (such as ammonia and nitrogen) that dilute the fuel and oxygen in the flame.[16][17][18] In the condensed phase, they can promote charring.[17]

nitrogen_mechanism Polymer Polymer Matrix Heat Heat Heat->Polymer NFR Nitrogen FR (e.g., MCA) Heat->NFR Decomposition Sublimation & Decomposition NFR->Decomposition Endothermic Gas_Phase Gas Phase Action Decomposition->Gas_Phase Condensed_Phase Condensed Phase Action Decomposition->Condensed_Phase Inert_Gases Inert Gases (NH₃, N₂) Gas_Phase->Inert_Gases Char Char Promotion Condensed_Phase->Char Dilution Dilution of Fuel & Oxygen Inert_Gases->Dilution Dilution->Heat Inhibits Flame Char->Polymer Protects

Figure 3: Mechanism of nitrogen-based flame retardants.

Halogenated Flame Retardant Mechanism

Halogenated flame retardants operate primarily in the gas phase.[11] During combustion, they release halogen radicals (e.g., Br• or Cl•) that scavenge high-energy H• and OH• radicals in the flame, thereby interrupting the exothermic combustion reactions.[11]

halogenated_mechanism Combustion Combustion (H•, OH• radicals) Radical_Scavenging Radical Scavenging Combustion->Radical_Scavenging Halogenated_FR Halogenated FR (R-X) Decomposition Decomposition Halogenated_FR->Decomposition Heat Heat Heat->Halogenated_FR Halogen_Radicals Halogen Radicals (X•) Decomposition->Halogen_Radicals Halogen_Radicals->Radical_Scavenging Flame_Inhibition Flame Inhibition Radical_Scavenging->Flame_Inhibition Interrupts Combustion Cycle

Figure 4: Gas phase mechanism of halogenated flame retardants.

Experimental Protocols

The following are detailed methodologies for the key flammability tests cited in this guide. Adherence to these standardized protocols is essential for generating reliable and comparable data.

Limiting Oxygen Index (LOI) - ASTM D2863

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Apparatus:

  • A heat-resistant glass test column.

  • A specimen holder to keep the sample vertical.

  • Gas flow meters for oxygen and nitrogen.

  • An ignition source (e.g., a propane torch).

Procedure:

  • A test specimen of specified dimensions (typically 150 mm long, 10 mm wide, and 4 mm thick) is clamped vertically in the glass chimney.

  • A mixture of oxygen and nitrogen is introduced at the bottom of the chimney at a specified flow rate.

  • The top edge of the specimen is ignited with the flame source.

  • The combustion behavior is observed. The test is repeated with different oxygen concentrations until the minimum concentration that supports continuous burning for a specified time (e.g., 3 minutes) or a specified length of the sample is determined.

loi_workflow Start Start Prepare_Sample Prepare Specimen Start->Prepare_Sample Mount_Sample Mount in Column Prepare_Sample->Mount_Sample Set_Gas Set O₂/N₂ Flow Mount_Sample->Set_Gas Ignite Ignite Top of Specimen Set_Gas->Ignite Observe Observe Combustion Ignite->Observe Check_Criteria Sustained Burning? Observe->Check_Criteria Adjust_O2 Adjust O₂ Concentration Check_Criteria->Adjust_O2 No Record_LOI Record Minimum O₂ for Sustained Burning Check_Criteria->Record_LOI Yes Adjust_O2->Set_Gas End End Record_LOI->End

Figure 5: Experimental workflow for LOI testing.

UL 94 Vertical Burn Test

Objective: To classify the flammability of plastic materials in response to a small open flame.

Apparatus:

  • A test chamber free from drafts.

  • A laboratory burner (Bunsen burner) with a specified barrel diameter.

  • A specimen clamp and a stand.

  • A surgical cotton patch.

Procedure:

  • A rectangular test specimen (typically 125 mm long and 13 mm wide) is clamped vertically.

  • A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The duration of flaming combustion (t1) is recorded.

  • Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed.

  • The duration of flaming combustion (t2) and glowing combustion (t3) are recorded.

  • It is also noted if any flaming drips ignite the cotton placed below the specimen.

  • The material is classified as V-0, V-1, or V-2 based on the burning times and dripping behavior according to the standard's criteria.

Cone Calorimeter (ISO 5660-1 / ASTM E1354)

Objective: To measure the heat release rate and other flammability properties of materials under a specified radiant heat flux.

Apparatus:

  • A conical radiant heater.

  • A specimen holder with a load cell to measure mass loss.

  • A spark igniter.

  • An exhaust system with gas analysis instrumentation (for oxygen concentration) and a smoke density measurement system.

Procedure:

  • A square specimen (typically 100 mm x 100 mm) is wrapped in aluminum foil, leaving the top surface exposed, and placed in the specimen holder.

  • The specimen is exposed to a constant heat flux (e.g., 35 or 50 kW/m²).

  • The spark igniter is positioned above the sample to ignite the pyrolysis gases.

  • Throughout the test, the oxygen concentration in the exhaust gas is measured to calculate the heat release rate based on the oxygen consumption principle.

  • Other parameters like time to ignition, mass loss rate, and smoke production are continuously recorded.

Conclusion

The selection of a flame retardant is a complex decision that requires a thorough evaluation of various performance metrics, including flammability, smoke and toxic gas generation, and the impact on the polymer's physical properties. This compound compounds, particularly zinc borate, offer a balanced, halogen-free solution with a multi-modal mechanism of action that is effective in a range of polymers. While halogenated flame retardants often exhibit high efficiency, concerns about their environmental and health impacts have led to increased interest in alternatives. Phosphorus and nitrogen-based flame retardants provide effective halogen-free options, each with distinct mechanisms and performance characteristics. This guide provides a foundational dataset and mechanistic understanding to aid researchers and scientists in the development of safer and more effective fire-retardant materials. Further research into novel this compound compounds and their synergistic effects with other halogen-free systems is a promising area for future advancements in fire safety.

References

Validating the Catalytic Activity of Dizinc Metalloenzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dizinc metalloenzymes, a crucial class of enzymes that utilize two zinc ions in their active site for catalysis, play vital roles in a myriad of biological processes. Their catalytic activities are implicated in signal transduction, bacterial resistance, and metabolic regulation, making them significant targets for therapeutic intervention and biotechnological applications. Validating the catalytic activity of these enzymes is a cornerstone of research in this field, enabling the elucidation of their mechanisms, the screening of inhibitors, and the engineering of novel biocatalysts.

This guide provides a comparative overview of experimental approaches to validate the catalytic activity of three major classes of this compound metalloenzymes: alkaline phosphatases, metallo-β-lactamases, and phospholipases C. We present key experimental protocols, comparative kinetic data, and visual workflows to aid researchers in designing and interpreting their studies.

Comparative Analysis of Catalytic Activity

The catalytic efficiency of this compound metalloenzymes can be quantitatively assessed by determining their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters provide insights into substrate affinity and turnover rate, respectively. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.

Below is a summary of representative kinetic data for different this compound metalloenzymes with their commonly used substrates.

Enzyme ClassEnzyme ExampleSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Assay Method
Alkaline Phosphatase Calf Intestinal Alkaline Phosphatase (CIAP)p-Nitrophenyl phosphate (pNPP)400 - 760[1][2][3]42.55 - 82.98[1][2][3]1.06 x 10⁵ - 1.09 x 10⁵Colorimetric
Metallo-β-Lactamase NDM-1Nitrocefin---Colorimetric
VIM-2Nitrocefin18--Colorimetric
IMP-1Nitrocefin27--Colorimetric
NDM-1Imipenem---Spectrophotometric
NDM-1 Mutants (L218T, L221T)Cefoxitin>5000Low3.1 x 10³Spectrophotometric
Phospholipase C Phosphatidylinositol-specific PLC (PI-PLC)Phosphatidylinositol 4,5-bisphosphate (PIP₂)---Radioactive/Fluorogenic

Note: Kinetic parameters can vary significantly based on experimental conditions such as pH, buffer composition, and temperature. The data presented here are for comparative purposes.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable data. Here, we outline the fundamental steps for assaying the activity of the three highlighted this compound metalloenzyme classes.

Alkaline Phosphatase Activity Assay (Colorimetric)

This common and robust assay relies on the hydrolysis of the chromogenic substrate p-nitrophenyl phosphate (pNPP) to the yellow-colored product p-nitrophenol (pNP), which can be quantified spectrophotometrically at 405 nm.

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 11)

  • p-Nitrophenyl phosphate (pNPP) solution

  • Alkaline Phosphatase (enzyme sample)

  • Stop Solution (e.g., 1N NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add a defined volume of assay buffer and the enzyme sample.

  • Substrate Addition: To initiate the reaction, add the pNPP solution to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15 minutes).[4]

  • Reaction Termination: Stop the reaction by adding the stop solution.[4]

  • Measurement: Measure the absorbance of the product (pNP) at 405 nm using a microplate reader.[4]

  • Quantification: Determine the amount of pNP produced by comparing the absorbance to a standard curve generated with known concentrations of pNP.

  • Calculation: Calculate the enzyme activity based on the amount of product formed over time.

Metallo-β-Lactamase Activity Assay (Spectrophotometric)

The activity of metallo-β-lactamases (MBLs) is commonly determined by monitoring the hydrolysis of β-lactam antibiotics. Chromogenic cephalosporins like nitrocefin are frequently used, as their hydrolysis leads to a distinct color change.

Materials:

  • Assay Buffer (e.g., Buffer C with 20 µM ZnCl₂)[5]

  • Nitrocefin or other β-lactam substrate (e.g., imipenem)

  • Metallo-β-lactamase (enzyme sample)

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the assay buffer and the desired concentration of the β-lactam substrate.

  • Enzyme Addition: Initiate the reaction by adding the MBL enzyme sample to the reaction mixture.

  • Kinetic Measurement: Immediately monitor the change in absorbance over time at the appropriate wavelength (e.g., 490 nm for nitrocefin hydrolysis).[6]

  • Data Analysis: Determine the initial reaction velocity from the linear phase of the absorbance versus time plot.

  • Kinetic Parameter Calculation: By varying the substrate concentration, the Michaelis-Menten kinetic parameters (Km and Vmax) can be determined.

Phospholipase C Activity Assay (Radioactive)

The activity of phospholipase C (PLC) is often measured by quantifying the release of inositol phosphates from radiolabeled phosphatidylinositol 4,5-bisphosphate (PIP₂).

Materials:

  • Assay Buffer

  • [³H]-inositol labeled PIP₂

  • Phospholipase C (enzyme sample)

  • Lipid vesicles (optional, for reconstituting the enzyme and substrate)

  • Quenching solution (e.g., chloroform/methanol/HCl)

  • Scintillation cocktail and counter

Procedure:

  • Substrate Preparation: Prepare substrate vesicles containing a known amount of [³H]-inositol labeled PIP₂.

  • Reaction Initiation: Start the reaction by adding the PLC enzyme to the substrate preparation.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a defined period.

  • Reaction Termination and Phase Separation: Stop the reaction by adding a quenching solution, which will separate the aqueous and organic phases. The radioactive product, [³H]-inositol triphosphate (IP₃), will be in the aqueous phase, while the unreacted substrate remains in the organic phase.[7]

  • Quantification: Collect the aqueous phase and measure the amount of radioactivity using a scintillation counter.

  • Activity Calculation: Calculate the enzyme activity based on the amount of radioactive product formed.

Visualizing Workflows and Pathways

Understanding the broader context of this compound metalloenzyme activity, from experimental workflows to their roles in cellular signaling, is crucial. The following diagrams, generated using the DOT language, illustrate key processes.

AlkalinePhosphataseAssay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Buffer Prepare Assay Buffer Mix Mix Buffer and Enzyme Prep_Buffer->Mix Prep_pNPP Prepare pNPP Substrate Add_pNPP Add pNPP Prep_pNPP->Add_pNPP Prep_Enzyme Prepare Enzyme Sample Prep_Enzyme->Mix Mix->Add_pNPP Incubate Incubate (e.g., 37°C) Add_pNPP->Incubate Stop Add Stop Solution Incubate->Stop Measure Measure Absorbance at 405 nm Stop->Measure Calculate Calculate Activity Measure->Calculate

Caption: Workflow for a colorimetric alkaline phosphatase activity assay.

MBL_Inhibitor_Screening cluster_setup Assay Setup cluster_reaction_detection Reaction & Detection cluster_analysis_hit Data Analysis & Hit Identification Dispense_Enzyme Dispense MBL Enzyme into Microplate Dispense_Compounds Dispense Test Compounds (Inhibitors) Dispense_Enzyme->Dispense_Compounds Add_Substrate Add Chromogenic/Fluorogenic Substrate Dispense_Compounds->Add_Substrate Incubate_Read Incubate and Read Signal (e.g., Absorbance) Add_Substrate->Incubate_Read Calculate_Inhibition Calculate Percent Inhibition Incubate_Read->Calculate_Inhibition Identify_Hits Identify 'Hit' Compounds Calculate_Inhibition->Identify_Hits Dose_Response Perform Dose-Response and IC50 Determination Identify_Hits->Dose_Response

Caption: High-throughput screening workflow for metallo-β-lactamase inhibitors.

GPCR_PLC_Signaling Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_protein Gq/11 Protein GPCR->G_protein Activates PLC Phospholipase C-β (this compound Metalloenzyme) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation Protein Kinase C Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: G-protein coupled receptor signaling pathway involving phospholipase C-β.

References

A Comparative Guide to Dizinc Magnesium Alloys Versus Other Light Alloys for Biomedical and Structural Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of dizinc magnesium (Mg-Zn) alloys against other light alloys, including aluminum (Al) alloys, titanium (Ti) alloys, and other magnesium-based systems. The information is supported by experimental data to assist in material selection for research, development, and clinical applications.

Performance Comparison

This compound magnesium alloys are gaining significant interest, particularly in the field of biodegradable medical implants, due to their unique combination of mechanical properties, biocompatibility, and controlled degradation.[1][2] Unlike traditional permanent implants made of titanium or stainless steel, Mg-Zn alloys are designed to degrade and be absorbed by the body after the tissue has healed, eliminating the need for secondary removal surgeries.[3]

Mechanical Properties

The primary advantage of magnesium alloys in biomedical applications is their mechanical similarity to human bone. Their elastic modulus (41-45 GPa) is much closer to that of natural bone (3-20 GPa) compared to titanium alloys (approx. 110 GPa) or stainless steel (approx. 200 GPa).[4][5] This similarity helps to mitigate "stress shielding," a phenomenon where a rigid implant carries too much of the mechanical load, leading to reduced bone density around the implant site.[3][6]

Zinc is a key alloying element in magnesium as it improves mechanical properties through solid solution hardening and grain refinement.[1] The addition of zinc generally increases the tensile strength and yield strength of magnesium.[7] However, when compared to high-strength aluminum and titanium alloys, Mg-Zn alloys typically exhibit lower overall strength, which can be a limiting factor in high-load-bearing structural applications.[8]

Corrosion Resistance and Biodegradability

For structural applications, corrosion is a significant drawback for magnesium alloys, which are highly reactive. Aluminum alloys generally offer better corrosion resistance than Mg-Al-Zn alloys, which in turn are more resistant than many other magnesium alloy families.[9][10] Titanium alloys are renowned for their excellent corrosion resistance due to the formation of a stable, passive oxide layer, making them ideal for permanent implants and harsh environments.[11][12]

In the context of biodegradable implants, this high reactivity becomes a functional advantage. The goal is to tailor the corrosion rate to match the healing time of the tissue. Pure magnesium often degrades too quickly in the physiological environment, leading to a premature loss of mechanical integrity and the production of hydrogen gas pockets.[3][13] Alloying with zinc helps to slow and control this degradation rate.[1] Studies have shown that Mg-Zn based alloys have lower corrosion rates than pure magnesium and some other binary Mg alloys.[14][15] The degradation process involves the release of Mg²⁺ and Zn²⁺ ions, which are essential elements the body can metabolize, and the formation of a calcium-phosphate layer on the surface that promotes bone integration.[16][17]

Biocompatibility

Magnesium, zinc, aluminum, and titanium are all generally considered biocompatible. However, concerns have been raised about the potential neurotoxicity of aluminum ions, leading to a preference for Al-free magnesium alloys in biomedical applications.[1] Titanium is highly biocompatible and bioinert, meaning it does not elicit a significant host response, which is why it is a gold standard for permanent implants.[11]

Mg-Zn alloys demonstrate excellent biocompatibility.[17][18] Both magnesium and zinc are essential nutrients involved in numerous metabolic processes.[15] In vivo studies show that Mg-Zn alloy implants promote the formation of new bone tissue and integrate well with the host bone.[6][16]

Data Presentation

The following tables summarize quantitative data from various studies to facilitate a direct comparison between the alloys.

Table 1: Comparative Mechanical Properties of Light Alloys

Alloy System Ultimate Tensile Strength (UTS) (MPa) Yield Strength (YS) (MPa) Young's Modulus (GPa) Density (g/cm³)
Mg-Zn Alloys
As-cast Mg-2Zn-0.5Ca (ZC21) ~100-150[6] - ~41-45[6] ~1.7-1.8
As-cast AZ31 (Mg-3Al-1Zn) ~160-200[7] ~90-110[7] 45[5] 1.77
As-cast AZ80 (Mg-8Al-0.5Zn) ~180-220[7] ~120-140[7] 45 1.80
Aluminum Alloys
A380 (Al-Si-Cu) ~324 ~160 71 2.71
Al-Zn-Mg (7xxx series) ~220-600+[9] ~150-500+ ~70-72 ~2.81
Titanium Alloys
Ti-6Al-4V ~950 ~880 113.8 4.43
Reference

| Human Cortical Bone | 50-150 | - | 3-20[5] | 1.8-2.1[5] |

Table 2: Comparative Corrosion/Degradation Rates in Simulated and In Vivo Environments

Alloy System Environment Corrosion/Degradation Rate (mm/year) Key Findings
Mg-2Sr-Zn In Vitro (Simulated Body Fluid) 0.147[15] Addition of Zn significantly improves corrosion resistance compared to binary Mg-Sr alloy.[15]
Mg-2Sr-Zn In Vivo (Animal Model) 0.85[15] Slower in vivo degradation than Mg-2Sr and Mg-2Sr-Ca alloys.[15]
Mg-Zn-Ca (Amorphous) In Vitro (Hank's Solution) ~0.65 (calculated from weight loss)[19] Excellent corrosion resistance in vitro, remaining largely intact after 28 days.[19]
Mg-Zn-Ca (Amorphous) In Vivo (Rat Model) >2.0 (degrades 2-3 times faster than in vitro)[19] Degraded significantly faster in vivo, promoting new bone integration.[19]
Mg-Zn Alloys Simulated Physiological Solution (SPS) 0.6 - 4.0[13] Higher corrosion rates than Zn and Fe alloys in the same study.[13]
Zn Alloys Simulated Physiological Solution (SPS) 0.3 - 0.6[13] Slower corrosion than Mg alloys.[13]
Fe Alloys Simulated Physiological Solution (SPS) ~0.2[13] Slowest corrosion rate among the biodegradable metals tested.[13]

| Ti-6Al-4V | 3.5% NaCl Solution | Significantly lower than Mg-Zn alloys[5] | Superior corrosion resistance, suitable for permanent implants.[5] |

Experimental Protocols

The data presented in this guide are derived from standardized experimental procedures. Below are summaries of the key methodologies used to evaluate these alloys.

Mechanical Property Testing
  • Uniaxial Tensile Testing (ASTM E8/E8M): This is the most common method to determine the ultimate tensile strength, yield strength, and elongation of a material.

    • Specimen Preparation: Test specimens are machined from cast or wrought alloy material into a "dog-bone" shape with standardized dimensions.[7]

    • Procedure: The specimen is mounted in a universal testing machine. A uniaxial tensile load is applied at a constant strain rate until the specimen fractures.[20] An extensometer measures the elongation (strain) as the load (stress) increases. The resulting stress-strain curve provides the key mechanical properties.[21]

Corrosion and Degradation Testing
  • Immersion Testing (ASTM G31): This method evaluates the corrosion rate by measuring weight loss over time in a specific corrosive medium.[22]

    • Procedure: Samples of a known surface area are weighed and then fully submerged in a corrosive solution (e.g., Simulated Body Fluid (SBF), Hank's solution, or 3.5% NaCl) at a controlled temperature (typically 37°C for biomedical applications).[23][24]

    • Analysis: After a set period, the samples are removed, cleaned of corrosion products, and reweighed. The weight loss is used to calculate the average corrosion rate in mm/year.[25]

  • Electrochemical Testing (ASTM G5, G61): This technique provides rapid insights into the corrosion behavior of a material.[22]

    • Procedure: The alloy sample is used as the working electrode in an electrochemical cell containing an electrolyte (e.g., SBF). A potentiostat applies a potential to the sample and measures the resulting current.[24]

    • Analysis: Techniques like potentiodynamic polarization generate curves that can be used to determine the corrosion potential (Ecorr) and corrosion current (icorr), which relates to the corrosion rate. This method helps identify pitting susceptibility and passivation behavior.[23][26]

  • In Vivo Testing: This involves implanting the alloy into an animal model (e.g., rats, rabbits) to assess its degradation and biological response in a true physiological environment.[16][17]

    • Procedure: Sterilized implants are surgically placed, often in a bone defect model. The animal is monitored for a predetermined period (weeks to months).

    • Analysis: After the study period, the implant and surrounding tissue are retrieved. The degradation of the implant is assessed by measuring the remaining volume or mass. Histological analysis of the surrounding tissue is performed to evaluate bone growth, tissue integration, and any inflammatory response.[16][18]

Visualizations

Workflow for Evaluating Biodegradable Mg-Zn Alloys

G cluster_invitro cluster_invivo start Alloy Design & Preparation charac Microstructural Characterization (SEM, XRD) start->charac invitro In Vitro Evaluation charac->invitro invivo In Vivo Evaluation charac->invivo mech Mechanical Testing (Tensile, Hardness) invitro->mech corr Corrosion Testing (Immersion, Electrochemical) invitro->corr cyto Biocompatibility (Cytotoxicity) invitro->cyto implant Surgical Implantation (Animal Model) invivo->implant data Data Analysis & Material Optimization mech->data corr->data cyto->data analysis Post-Implant Analysis (Histology, Micro-CT) implant->analysis analysis->data end Optimized Alloy for Clinical Application data->end

Caption: Experimental workflow for developing and validating biodegradable Mg-Zn alloys.

In Vivo Biodegradation Pathway of a Mg-Zn Implant

G implant Mg-Zn Implant in Bone Defect corr Corrosion Process implant->corr Physiological Fluids release Release of: • Mg²⁺, Zn²⁺ ions • H₂ gas • OH⁻ (local pH increase) corr->release layer Formation of Degradation Layer (Mg(OH)₂, Ca/P compounds) corr->layer resorption Gradual Implant Resorption corr->resorption Mechanical Integrity Loss bio_response Biological Response release->bio_response layer->bio_response absorb Metabolic Absorption of Mg²⁺ and Zn²⁺ bio_response->absorb bone New Bone Formation & Osseointegration bio_response->bone bone->resorption Concurrent Process

Caption: Key stages in the in vivo biodegradation of a Mg-Zn alloy implant.

Material Selection Logic for Light Alloys

G start Application Requirement q1 Biodegradable Implant Required? start->q1 q2 High Strength-to-Weight Structural Part? q1->q2  No (Permanent Implant or Non-Biomedical) mg_zn Consider Mg-Zn Alloys q1->mg_zn  Yes ti Consider Titanium Alloys q2->ti  Yes (e.g., Aerospace) al Consider Aluminum Alloys q2->al  No (General Purpose, Good Castability)

Caption: Decision logic for selecting between Mg-Zn, Ti, and Al alloys.

References

A Comparative Guide: Dizinc versus Single-Atom Catalysts for Carbon Dioxide Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The electrochemical reduction of carbon dioxide (CO2) into valuable chemicals and fuels is a cornerstone of emerging sustainable technologies. At the heart of this endeavor lies the development of efficient and selective catalysts. Among the promising candidates, dizinc catalysts and single-atom catalysts (SACs) have garnered significant attention. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in navigating the catalyst landscape for CO2 reduction.

At a Glance: Performance Comparison

The catalytic performance of this compound and single-atom catalysts for CO2 reduction is multifaceted, with key metrics including Faradaic efficiency (FE), current density, and product selectivity. While direct, side-by-side comparisons under identical conditions are limited in the literature, a compilation of reported data provides valuable insights. For the purpose of this guide, "this compound catalysts" will encompass bimetallic systems containing zinc, reflecting the current research landscape.

Catalyst TypeCatalystMajor Product(s)Max. Faradaic Efficiency (%)Current Density (mA/cm²) at Max. FEPotential (V vs. RHE)Reference
This compound/Bimetallic Phase-Separated Cu-ZnCO94%16-1.0[1]
Zn-rich Zn-CuCO>90%Not specified-0.96[2]
Bi-modified ZnFormate94%Not specified-0.8[3]
Zn1Cux/NCC2 Products84.9%-100Not specified[4]
Single-Atom Single-Atom Zn on N-doped carbonCH485%-31.8-1.8 (vs SCE)[5][6][7]
ZnN4/CCO95%Not specified-0.43[8]
Heterogenized Zn-PorphyrinCO95%Not specified-1.7 (vs SHE)[9][10]

Delving Deeper: Mechanistic Pathways and Experimental Workflows

The reduction of CO2 on a catalyst surface is a complex process involving multiple electron and proton transfer steps. The specific pathway and resulting products are highly dependent on the catalyst's electronic structure and the surrounding environment.

CO2_Reduction_Pathway cluster_surface Catalyst Surface CO2 CO2 (gas) CO2_ads CO2 (adsorbed) CO2->CO2_ads Adsorption COOH COOH CO2_ads->COOH + H+ + e- CO CO COOH->CO + H+ + e- HCOOH HCOOH (liquid) COOH->HCOOH + H+ + e- CHO CHO CO->CHO + H+ + e- CO_gas CO (gas) CO->CO_gas Desorption C2_products C2+ Products CO->C2_products Dimerization CH2O CH2O CHO->CH2O + H+ + e- CH3O CH3O CH2O->CH3O + H+ + e- CH4 CH4 (gas) CH3O->CH4 + H+ + e-

Caption: Generalized reaction pathway for CO2 electroreduction on a heterogeneous catalyst surface.

A typical experimental workflow for evaluating these catalysts involves several key stages, from catalyst synthesis to product analysis.

Experimental_Workflow cluster_synthesis Catalyst Preparation cluster_electrochemistry Electrochemical Testing cluster_analysis Product Analysis synthesis Catalyst Synthesis (e.g., pyrolysis, electrodeposition) characterization Physicochemical Characterization (e.g., SEM, TEM, XPS) synthesis->characterization electrode_prep Working Electrode Preparation (e.g., drop-casting on GDL) characterization->electrode_prep electrolysis Controlled Potential Electrolysis (H-cell or Flow Cell) electrode_prep->electrolysis gas_analysis Gaseous Product Analysis (Gas Chromatography) electrolysis->gas_analysis liquid_analysis Liquid Product Analysis (NMR, HPLC) electrolysis->liquid_analysis

Caption: A standard experimental workflow for the synthesis, characterization, and performance evaluation of CO2 reduction electrocatalysts.

Experimental Protocols: A Closer Look

The synthesis and testing of this compound and single-atom catalysts involve precise and controlled procedures. While specific details vary between studies, the general methodologies are outlined below.

Synthesis of Single-Atom Catalysts (e.g., Single-Atom Zn on N-doped Carbon)

A common method for synthesizing single-atom catalysts involves the pyrolysis of a mixture of a zinc salt (e.g., zinc acetate), a nitrogen-containing carbon precursor (e.g., ZIF-8), and a carbon support.[5][6][7]

  • Precursor Preparation: The zinc salt, nitrogen-carbon precursor, and carbon support are mixed in a solvent and subjected to processes like ball-milling or sonication to ensure homogeneity.

  • Pyrolysis: The precursor mixture is heated to a high temperature (e.g., 800-1000 °C) under an inert atmosphere (e.g., N2 or Ar). This process carbonizes the organic components and leads to the formation of atomically dispersed metal sites coordinated with nitrogen atoms within the carbon matrix.

  • Post-Treatment: The resulting material may be washed with acid to remove any unstable metal particles, followed by washing with deionized water and drying.

Synthesis of Bimetallic this compound Catalysts (e.g., Phase-Separated Cu-Zn)

Bimetallic catalysts can be synthesized through various methods, including electrodeposition.[1]

  • Electrolyte Preparation: An aqueous solution containing salts of both metals (e.g., CuSO4 and ZnSO4) is prepared.

  • Electrodeposition: A constant potential is applied to a conductive substrate (e.g., carbon paper) immersed in the electrolyte. The metal ions are reduced and deposited onto the substrate, forming the bimetallic catalyst. The morphology and composition of the catalyst can be tuned by adjusting the deposition potential, time, and electrolyte concentration.

  • Characterization: The synthesized catalyst is then characterized using techniques like X-ray diffraction (XRD), scanning electron microscopy (SEM), and X-ray photoelectron spectroscopy (XPS) to determine its crystal structure, morphology, and elemental composition.

Electrochemical CO2 Reduction Testing

The catalytic performance is typically evaluated in a three-electrode electrochemical cell, which can be an H-type cell or a flow cell.[11][12]

  • Cell Assembly: The setup consists of a working electrode (the catalyst), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or SCE). The compartments of the cell are separated by a proton exchange membrane (e.g., Nafion).

  • Electrolyte: A CO2-saturated aqueous electrolyte, commonly 0.1 M KHCO3 or 0.5 M KHCO3, is used.

  • Electrolysis: A constant potential is applied to the working electrode using a potentiostat, and the resulting current is measured.

  • Product Quantification: The gaseous products are analyzed using an online gas chromatograph (GC). Liquid products are quantified using techniques such as nuclear magnetic resonance (NMR) spectroscopy or high-performance liquid chromatography (HPLC).

  • Data Analysis: The Faradaic efficiency for each product is calculated from the amount of charge passed and the quantity of the product detected. The current density is calculated by dividing the measured current by the geometric surface area of the electrode.

Discussion and Future Outlook

The comparison reveals that both this compound and single-atom catalysts are promising for CO2 reduction, but they exhibit different strengths.

Single-atom catalysts offer the advantage of maximum atom-utilization efficiency and well-defined active sites, which is beneficial for mechanistic studies. The performance of SACs can be finely tuned by modifying the coordination environment of the single metal atom.[13] For instance, single-atom zinc catalysts have shown remarkable selectivity towards methane, a product of high interest, with high Faradaic efficiencies.[5][6][7] Others have been optimized for CO production with excellent selectivity.[8][9][10]

This compound and bimetallic catalysts , on the other hand, can introduce synergistic effects between the two metal centers.[2] This can lead to unique electronic properties that can enhance the binding of key reaction intermediates and facilitate C-C coupling, which is crucial for the formation of C2+ products.[4] For example, certain Cu-Zn bimetallic catalysts have demonstrated high selectivity for CO, while others have been shown to produce C2 products.[1][4]

A significant challenge in directly comparing these catalysts is the variability in experimental conditions across different studies, including the type of electrochemical cell, electrolyte composition, and applied potential. Future research should focus on standardized testing protocols to enable more direct and meaningful comparisons.

Furthermore, the development of true "this compound" catalysts, with two distinct and well-characterized zinc atoms working in concert, remains an exciting frontier. Such catalysts could offer unique mechanistic pathways that are not accessible to single-atom or traditional bimetallic systems.

References

Performance Showdown: A Comparative Guide to Dizinc Schiff Base Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A deep dive into the catalytic prowess of dizinc Schiff base complexes in key organic transformations.

This compound Schiff base catalysts have emerged as powerful tools in asymmetric synthesis and CO2 fixation, owing to the cooperative action of the two metal centers. This guide provides a comprehensive performance comparison of different this compound Schiff base catalysts, supported by experimental data, detailed protocols, and mechanistic insights to aid in catalyst selection and development.

Asymmetric Aldol Reaction: A Stereoselective C-C Bond Formation

The asymmetric aldol reaction is a cornerstone of organic synthesis for creating chiral β-hydroxy carbonyl compounds. The performance of two prominent this compound Schiff base catalysts, derived from ligands 1 and 2 , in the direct asymmetric aldol reaction of acetone with various aldehydes is summarized below. Both catalysts were generated in situ from the respective ligand and diethylzinc.

Table 1: Performance Comparison of this compound Catalysts in the Asymmetric Aldol Reaction

EntryAldehydeCatalyst LigandYield (%)ee (%)
1Cyclohexanecarboxaldehyde1 8076
2Cyclohexanecarboxaldehyde2 8986
3Isovaleraldehyde1 6284
4Isovaleraldehyde2 7592
5Benzaldehyde1 7180
6Benzaldehyde2 8588
7p-Tolualdehyde1 7582
8p-Tolualdehyde2 8890
9p-Anisaldehyde1 7885
10p-Anisaldehyde2 8991

Data compiled from a study by Trost et al.[1]

The data clearly indicates that the catalyst derived from ligand 2 consistently provides higher yields and enantioselectivities across a range of aldehydes compared to the catalyst derived from ligand 1 . This suggests that the subtle structural differences in the ligand backbone play a crucial role in the catalyst's efficacy.

Experimental Protocols:

Synthesis of Ligand 1 ((1R,2R)-N,N'-bis(2-hydroxy-3,5-di-tert-butylbenzylidene)cyclohexane-1,2-diamine):

A solution of (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 g, 8.76 mmol) in ethanol (20 mL) is added to a solution of 3,5-di-tert-butyl-2-hydroxybenzaldehyde (4.10 g, 17.5 mmol) in ethanol (50 mL). The mixture is heated to reflux for 2 hours. Upon cooling to room temperature, a yellow precipitate forms. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired ligand.[2]

General Procedure for the Asymmetric Aldol Reaction:

To a solution of the Schiff base ligand (0.025 mmol) in THF (0.5 mL) at 0 °C is added diethylzinc (1.0 M in hexanes, 0.05 mmol). The mixture is stirred for 30 minutes at 0 °C. The aldehyde (0.5 mmol) and acetone (5.0 mmol) are then added sequentially. The reaction is stirred at 0 °C until completion (monitored by TLC). The reaction is then quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the aldol product. The enantiomeric excess is determined by chiral HPLC analysis.[1]

Catalytic Cycle:

The proposed catalytic cycle for the this compound-catalyzed asymmetric aldol reaction highlights the cooperative roles of the two zinc centers. One zinc atom acts as a Brønsted base to deprotonate the ketone, forming a zinc enolate, while the other zinc atom functions as a Lewis acid to activate the aldehyde. This dual activation within a chiral environment dictates the high enantioselectivity of the reaction.

Aldol_Cycle Catalyst This compound Catalyst Enolate Zinc Enolate Intermediate Catalyst->Enolate + Ketone - Alkane Ketone Ketone Aldehyde Aldehyde Transition_State Stereodetermining Transition State Aldehyde->Transition_State Enolate->Transition_State + Aldehyde Product_Complex Zinc-Product Complex Transition_State->Product_Complex Product_Complex->Catalyst + Ketone Product Aldol Product Product_Complex->Product Work-up

Caption: Proposed catalytic cycle for the asymmetric aldol reaction.

CO2 Cycloaddition: A Green Approach to Carbonate Synthesis

The cycloaddition of carbon dioxide to epoxides is a highly atom-economical and environmentally benign method to produce valuable cyclic carbonates. The performance of various this compound Schiff base catalysts in this transformation is presented below.

Table 2: Performance Comparison of this compound Catalysts in CO2 Cycloaddition

EntryCatalystEpoxideCo-catalystTemp (°C)Pressure (MPa)Time (h)Yield (%)
1Zn-NPClH[3]Propylene OxideNone1201395
2Zn(L1)2[4]EpichlorohydrinNone10012443.2
3Zn(L1)2[4]Epichlorohydrin(bmim)PF610012494.3
4Tri-zinc complex 2a[5]Cyclohexene OxideNone10032498 (Polycarbonate)

Data compiled from multiple sources. Note that direct comparison is challenging due to varying reaction conditions and substrates.

The data indicates that the catalytic activity is highly dependent on the catalyst structure, the substrate, and the presence of a co-catalyst. The bifunctional catalyst Zn-NPClH shows high activity under solvent-free conditions.[3] The addition of an ionic liquid co-catalyst significantly enhances the performance of the Zn(L1)2 catalyst.[4] The tri-zinc complex demonstrates excellent activity for the copolymerization of CO2 and cyclohexene oxide.[5]

Experimental Protocols:

General Procedure for CO2 Cycloaddition:

The this compound Schiff base catalyst and the epoxide are charged into a stainless-steel autoclave equipped with a magnetic stirrer. The reactor is sealed and then pressurized with CO2 to the desired pressure. The reaction mixture is heated to the specified temperature and stirred for the indicated time. After the reaction, the autoclave is cooled to room temperature, and the excess CO2 is carefully vented. The product is then isolated and purified, and the yield is determined by 1H NMR spectroscopy.[3]

Reaction Workflow:

The cycloaddition of CO2 to epoxides catalyzed by a this compound Schiff base complex is believed to proceed through a cooperative mechanism where one zinc center activates the epoxide, while the other facilitates the nucleophilic attack of an anion (often from a co-catalyst) to open the epoxide ring, followed by the insertion of CO2.

CO2_Cycloaddition_Workflow cluster_catalyst_activation Catalyst Activation cluster_ring_opening Ring Opening cluster_co2_insertion CO2 Insertion cluster_cyclization Cyclization & Catalyst Regeneration Catalyst This compound Catalyst Catalyst_Epoxide Activated Complex Catalyst->Catalyst_Epoxide Epoxide Epoxide Epoxide->Catalyst_Epoxide Ring_Opened Ring-Opened Intermediate Catalyst_Epoxide->Ring_Opened Nucleophile Nucleophile (e.g., from co-catalyst) Nucleophile->Ring_Opened Alkoxide Zinc Alkoxide Ring_Opened->Alkoxide CO2 CO2 Carbonate_Complex Zinc Carbonate Complex CO2->Carbonate_Complex Alkoxide->Carbonate_Complex + CO2 Carbonate_Complex->Catalyst Catalyst Regeneration Product Cyclic Carbonate Carbonate_Complex->Product

Caption: General workflow for CO2 cycloaddition catalyzed by a this compound Schiff base complex.

This guide provides a snapshot of the performance of this compound Schiff base catalysts in two pivotal organic transformations. The presented data and protocols offer a valuable resource for researchers aiming to leverage the unique catalytic capabilities of these bimetallic systems. Further exploration and development of novel this compound Schiff base catalysts hold immense potential for advancing asymmetric synthesis and sustainable chemistry.

References

A Researcher's Guide to Validating Computational Models of Dizinc Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational models for elucidating dizinc catalyst mechanisms, supported by experimental data. We delve into two key reaction types: the ring-opening polymerization of lactide and the hydrolysis of phosphate esters and β-lactams.

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of catalysts, including the intricate mechanisms of this compound metalloenzymes and synthetic catalysts. The validation of these computational models against experimental data is crucial for their reliability and predictive power. This guide offers a comparative overview of common computational approaches and presents experimental data to benchmark their performance.

This compound-Catalyzed Ring-Opening Polymerization of Lactide

The ring-opening polymerization (ROP) of lactide to produce polylactic acid (PLA) is a commercially significant process. This compound catalysts have shown exceptional activity and stereocontrol in this reaction. Computational studies, primarily using Density Functional Theory (DFT), have been employed to unravel the reaction mechanisms and rationalize catalyst performance.

Data Presentation: Computational vs. Experimental Performance

A key metric for evaluating catalyst performance is the Turnover Frequency (TOF), which represents the number of substrate molecules converted per catalyst molecule per unit of time. The following table summarizes experimental TOF values for various this compound catalysts in lactide polymerization, providing a benchmark for computational models.

Catalyst SystemMonomerConditionsExperimental TOF (h⁻¹)Reference
This compound bis(imino)diphenylamido catalyst ("folded" conformation)rac-lactide0.1 mol % loading, 298 K, [LA]=1 Mup to 60,000[1][2]
This compound bis(imino)diphenylamido catalyst ("planar" conformation)rac-lactide0.1 mol % loading, 298 K, [LA]=1 M30[1][2]
This compound bis(imino)diphenylamido catalyst (immortal conditions)rac-lactide0.002 mol % loading12,500[1][2]
[(BDI-1)ZnOiPr]₂ (BDI = β-diiminate)rac-lactide-High activity[3][4]
Nickel Carboxylate Complex 2rac-lactide[rac-LA]/[Ni] = 250/1, 130-140 °C, 72 h, toluene2-3[5]

Note: Computational studies on these specific systems often focus on elucidating the mechanism and relative energy barriers of intermediates and transition states rather than directly calculating TOF, which is a complex kinetic parameter.

Experimental Protocols

General Procedure for Lactide Polymerization: A typical experimental setup for determining the catalytic activity of this compound catalysts in lactide polymerization involves the following steps:

  • Catalyst and Monomer Preparation: The this compound catalyst and lactide monomer are rigorously purified and handled under an inert atmosphere (e.g., in a glovebox) to exclude moisture and air, which can deactivate the catalyst.

  • Reaction Setup: A known amount of the catalyst is dissolved in a dry solvent (e.g., toluene or dichloromethane) in a reaction vessel. The desired amount of lactide is then added. For immortal polymerization, a chain transfer agent like an alcohol is also introduced.

  • Reaction Conditions: The reaction is maintained at a specific temperature (e.g., 298 K) and stirred for a defined period.

  • Monitoring Conversion: Aliquots of the reaction mixture are taken at different time intervals and quenched. The monomer conversion is determined using techniques like ¹H NMR spectroscopy by integrating the signals of the monomer and the polymer.

  • Turnover Frequency (TOF) Calculation: The TOF is calculated from the monomer conversion over time, normalized by the amount of catalyst used.

  • Polymer Characterization: The resulting polylactic acid is isolated and characterized for its molecular weight and polydispersity index using gel permeation chromatography (GPC). The stereoselectivity of the polymerization is often determined by analyzing the microstructure of the polymer using homonuclear decoupled ¹H NMR spectroscopy.[3][4]

Computational Protocols

DFT Calculations for Mechanistic Insights: Computational studies on the mechanism of lactide polymerization by this compound catalysts typically involve the following:

  • Model System: A model of the this compound catalyst and the lactide monomer is constructed.

  • DFT Functional and Basis Set Selection: A suitable DFT functional (e.g., B3LYP, M06) and basis set (e.g., 6-31G(d,p) for main group atoms and a larger basis set like LANL2DZ for the zinc atoms) are chosen. The choice of functional can significantly impact the calculated energies, and benchmarking against experimental data or higher-level calculations is recommended.

  • Geometry Optimization: The geometries of the reactants, intermediates, transition states, and products along the proposed reaction pathway are optimized.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to local minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections.

  • Reaction Pathway Analysis: The energies of the optimized structures are used to construct a potential energy surface for the reaction, identifying the rate-determining step and elucidating the roles of the two zinc centers in the catalytic cycle. Solvation effects are often included using a continuum solvation model.

Mandatory Visualization

lactide_polymerization cluster_catalyst This compound Catalyst cluster_reaction Polymerization Cycle catalyst This compound Alkoxide Initiator coordination Lactide Coordination to one Zn center catalyst->coordination Coordination lactide Lactide Monomer lactide->coordination nucleophilic_attack Nucleophilic Attack by alkoxide on carbonyl coordination->nucleophilic_attack Intramolecular ring_opening Ring Opening & Chain Insertion nucleophilic_attack->ring_opening Transition State growing_chain Growing Polymer Chain (n+1 units) ring_opening->growing_chain Propagation growing_chain->coordination Next Monomer

Caption: Proposed catalytic cycle for this compound-catalyzed lactide polymerization.

This compound-Catalyzed Hydrolysis of Phosphate Esters and β-Lactams

This compound-containing enzymes, such as metallo-β-lactamases and phosphoesterases, play crucial roles in bacterial antibiotic resistance and cellular signaling. Understanding their catalytic mechanisms is vital for the development of effective inhibitors. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) and DFT cluster models are powerful tools for studying these enzymatic reactions.

Data Presentation: Computational vs. Experimental Activation Barriers

The activation free energy (ΔG‡) is a key parameter that determines the rate of a chemical reaction. The following table compares computationally predicted activation barriers with experimentally determined values for the hydrolysis of a β-lactam antibiotic by a this compound metallo-β-lactamase.

SystemComputational ModelCalculated ΔG‡ (kcal/mol)Experimental ΔG‡ (kcal/mol)Reference
Metallo-β-lactamase CcrA + NitrocefinQM/MM (DFT/MM)--[6]
This compound L1 β-lactamase + MoxalactamQM/MM (SCC-DFTB/MM corrected with DFT/MM)23.518.5 (from k_cat)[6]

This comparison highlights the ability of QM/MM methods to provide results in reasonable agreement with experimental data, although discrepancies can arise from the approximations inherent in the models.

Experimental Protocols

General Procedure for Kinetic Analysis of β-Lactam Hydrolysis:

  • Enzyme and Substrate Preparation: The this compound-containing enzyme is purified to homogeneity. The β-lactam substrate (e.g., nitrocefin, a chromogenic cephalosporin) is prepared in a suitable buffer.

  • Kinetic Assay: The hydrolysis of the β-lactam is monitored spectrophotometrically by following the change in absorbance at a specific wavelength that results from the opening of the β-lactam ring.

  • Data Analysis: The initial reaction rates are measured at various substrate concentrations. The Michaelis-Menten parameters, K_m and k_cat, are determined by fitting the data to the Michaelis-Menten equation.

  • Activation Energy Calculation: The temperature dependence of k_cat is measured, and the activation energy is calculated from an Arrhenius plot (ln(k_cat) vs. 1/T). The activation free energy (ΔG‡) can then be calculated using the Eyring equation.

Computational Protocols

QM/MM Simulations of Enzymatic Hydrolysis:

  • System Setup: The starting structure is typically obtained from a high-resolution crystal structure of the enzyme-substrate complex. The system is solvated in a water box, and counterions are added to neutralize the system.

  • QM Region Definition: The QM region is defined to include the this compound center, the substrate (or at least the reacting part), the nucleophilic water/hydroxide molecule, and the side chains of key amino acid residues directly involved in the catalytic mechanism.

  • MM Force Field: A standard molecular mechanics force field (e.g., AMBER, CHARMM) is used to describe the protein and solvent (the MM region).

  • QM Method: A suitable QM method, often a DFT functional like B3LYP or a semi-empirical method like SCC-DFTB, is chosen for the QM region.

  • Potential Energy Surface Scan: The reaction pathway is explored by performing a potential energy surface scan along a defined reaction coordinate (e.g., the distance between the nucleophilic oxygen and the carbonyl carbon of the substrate).

  • Free Energy Calculation: Umbrella sampling or other enhanced sampling techniques combined with molecular dynamics simulations are used to calculate the potential of mean force (PMF) along the reaction coordinate, from which the activation free energy is obtained.

Mandatory Visualization

beta_lactam_hydrolysis cluster_workflow QM/MM Validation Workflow crystal_structure Crystal Structure of Enzyme-Substrate Complex qmmm_setup QM/MM System Setup (Solvation, QM/MM Partitioning) crystal_structure->qmmm_setup md_simulations Molecular Dynamics Simulations qmmm_setup->md_simulations pmf_calculation Potential of Mean Force (PMF) Calculation md_simulations->pmf_calculation activation_barrier Calculated Activation Free Energy (ΔG‡) pmf_calculation->activation_barrier comparison Comparison & Validation activation_barrier->comparison experimental_kinetics Experimental Kinetics (k_cat) experimental_kinetics->comparison

Caption: Workflow for the validation of QM/MM models for this compound enzymes.

Conclusion

The validation of computational models against experimental data is a cornerstone of modern catalysis research. For this compound catalysts, a combination of experimental kinetic studies and computational approaches like DFT and QM/MM provides a powerful framework for elucidating complex reaction mechanisms. While computational models can offer unprecedented insight into the catalytic cycle, their predictive power is critically dependent on careful benchmarking against experimental results. This guide provides a starting point for researchers seeking to navigate the validation process, fostering a more integrated and reliable approach to the study of this compound catalysis.

References

A Comparative Analysis of Dizinc Photocatalysts and Titanium Dioxide in Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more efficient and selective photocatalysts is a continuous endeavor. While titanium dioxide (TiO2) has long been the benchmark material in photocatalysis, emerging zinc-based catalysts, including dizinc molecular complexes and zinc oxide (ZnO), are demonstrating significant potential, offering unique advantages in specific applications.

This guide provides a comprehensive comparative analysis of this compound-related photocatalysts and TiO2, focusing on their performance in the degradation of organic pollutants and other photocatalytic applications. The comparison is supported by experimental data, detailed methodologies for key experiments, and visual representations of reaction mechanisms.

Performance Comparison: Zinc-Based Photocatalysts vs. TiO2

The photocatalytic efficacy of zinc-based materials, particularly zinc oxide (ZnO), has been extensively compared with the industry-standard TiO2. In many instances, ZnO exhibits comparable or even superior performance in the degradation of organic pollutants.[1][2][3][4]

One of the key differentiators between ZnO and TiO2 lies in their primary mechanism for generating reactive oxygen species (ROS), which are the driving force behind photocatalytic degradation. While TiO2 predominantly generates highly reactive but short-lived hydroxyl radicals (•OH), ZnO is more prone to producing hydrogen peroxide (H2O2), a more stable and selective oxidant.[5][6] This fundamental difference can lead to distinct degradation pathways and efficiencies depending on the target substrate.

For instance, in the disinfection of water, ZnO has been shown to be significantly more effective than TiO2 for the inactivation of E. coli.[5][6] This enhanced efficacy is attributed to the ability of H2O2 to penetrate the bacterial cell membrane, a feat that is more challenging for the hydroxyl radical.[5][6] Studies have shown that the yield of H2O2 on illuminated ZnO can be over 300 times greater than that for TiO2.[5][6]

In the degradation of organic dyes like methylene blue, ZnO has demonstrated faster and more complete removal compared to TiO2 under simulated solar light.[1][7] Similarly, in the degradation of phenol, ZnO has shown higher efficiency than black TiO2.[3][4][8]

However, the performance of these semiconductor photocatalysts is highly dependent on factors such as particle size, surface area, and crystallinity. For example, while one study reported that ZnO eliminated 97.5% of methylene blue in 60 minutes compared to 90.0% for black TiO2, another study found TiO2 to be more efficient under their specific experimental conditions.[2][8]

Beyond the well-studied ZnO, molecular this compound photocatalysts, such as this compound phthalocyanines and porphyrins, are emerging as a promising class of catalysts. These complexes can be tailored at a molecular level to absorb a broader range of the visible light spectrum, a significant advantage over the UV-dominant absorption of TiO2 and ZnO. For example, a novel dinuclear zinc (II) phthalocyanine-sensitized photocatalyst demonstrated high efficiency in the degradation of levofloxacin under visible light, with decomposition rates reaching up to 90.8% in real pharmaceutical wastewater.[9] While direct quantitative comparisons with TiO2 under identical conditions are still limited, these results highlight the potential of molecular this compound complexes in specialized photocatalytic applications.

Quantitative Performance Data
PhotocatalystTarget PollutantConcentrationDegradation Efficiency (%)Time (min)Light SourceReference
ZnOMethylene Blue40 mg/L97.560Visible Light[3][4][8]
Black TiO2Methylene Blue40 mg/L90.060Visible Light[3][4][8]
ZnOMethylene BlueLow concentration10060Solar-simulated[1][7]
TiO2Methylene BlueLow concentration5060Solar-simulated[1][7]
ZnOPhenolNot specified75.1560Visible Light[8]
Black TiO2PhenolNot specified61.0560Visible Light[8]
ZnOE. coliNot specifiedComplete inactivation< 150 (suspended)Not specified[5][6]
TiO2E. coliNot specifiedIncomplete inactivation> 150 (suspended)Not specified[5][6]
9%(ZnTcPc)2/h-BNLevofloxacinNot specified90.8Not specifiedVisible Light[9]
TiO2Levofloxacin25 mg/L>90120UV Light[10]
PhotocatalystParameterValueConditionsReference
ZnOTransformation Rate of Trimethoprim6.83 x 10⁻⁷ M s⁻¹With PDS[11]
TiO2Transformation Rate of Trimethoprim1.95 x 10⁻⁷ M s⁻¹With PDS[11]
ZnOH2O2 Yield>300 times that of TiO2Illuminated[5][6]

Note: The data presented is a summary from various sources and direct comparison should be made with caution due to differing experimental conditions.

Experimental Protocols

Synthesis of ZnO Nanoparticles (Green Synthesis)

A common method for synthesizing ZnO nanoparticles involves a green synthesis approach using plant extracts. For example, ZnO can be prepared using ionic-liquid-based microwave-assisted extracts of Polygonum minus.[3][4][8] This method is environmentally friendly and can produce nanoparticles with high surface area and photocatalytic activity.

Synthesis of this compound Phthalocyanine-Sensitized Photocatalyst

A novel dinuclear zinc (II) phthalocyanine-sensitized photocatalyst was fabricated by covalently immobilizing (Bis(82,112,152-tri-(6-oxyl-2-carboxyl)-naphthaoxytribenzo)[g,l,q]-5,10,15,20-tetraazaporphrinno[b,e]benzene) this compound (II), (ZnTcPc)2, onto amino-functionalized hexagonal boron nitride (–NH2-h-BN) nanosheets through a facile condensation strategy.[9]

General Protocol for Photocatalytic Degradation Studies
  • Catalyst Preparation: A specific amount of the photocatalyst (e.g., 0.1 g) is dispersed in a defined volume of the pollutant solution (e.g., 100 mL of 10 mg/L methylene blue).

  • Adsorption-Desorption Equilibrium: The suspension is typically stirred in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium between the catalyst and the pollutant.

  • Photoreaction: The suspension is then irradiated with a light source (e.g., UV lamp, solar simulator, or visible light LED). The reaction vessel is often a quartz or Pyrex reactor to allow for light penetration.

  • Sampling and Analysis: Aliquots of the suspension are withdrawn at regular time intervals. The catalyst particles are removed by centrifugation or filtration.

  • Concentration Measurement: The concentration of the pollutant in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry for colored dyes or high-performance liquid chromatography (HPLC) for colorless organic compounds.

  • Degradation Efficiency Calculation: The degradation efficiency is calculated using the formula: Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Visualizing the Mechanisms

To understand the fundamental differences in their photocatalytic activity, it is crucial to visualize the signaling pathways and reaction mechanisms.

TiO2_Photocatalysis cluster_TiO2 TiO₂ Particle cluster_Reactions Surface Reactions VB Valence Band (VB) CB Conduction Band (CB) h_plus h⁺ e_minus e⁻ Light Light (hν ≥ Ebg) Light->VB Photon Absorption O2 O₂ e_minus->O2 Reduction H2O H₂O h_plus->H2O Oxidation OH_minus OH⁻ h_plus->OH_minus Oxidation Pollutant Organic Pollutant h_plus->Pollutant Direct Oxidation O2_superoxide •O₂⁻ O2->O2_superoxide OH_radical •OH H2O->OH_radical OH_minus->OH_radical OH_radical->Pollutant Oxidation Degradation Degradation Products (CO₂, H₂O, etc.) Pollutant->Degradation

Caption: Photocatalytic mechanism of TiO₂.

ZnO_Photocatalysis cluster_ZnO ZnO Particle cluster_Reactions Surface Reactions VB Valence Band (VB) CB Conduction Band (CB) h_plus h⁺ e_minus e⁻ Light Light (hν ≥ Ebg) Light->VB Photon Absorption O2 O₂ e_minus->O2 Reduction Pollutant Organic Pollutant h_plus->Pollutant Direct Oxidation O2_superoxide •O₂⁻ O2->O2_superoxide H2O2 H₂O₂ OH_radical •OH H2O2->OH_radical + e⁻ H2O2->Pollutant Oxidation HO2_radical •HO₂ O2_superoxide->HO2_radical + H⁺ HO2_radical->H2O2 + e⁻ + H⁺ OH_radical->Pollutant Oxidation Degradation Degradation Products (CO₂, H₂O, etc.) Pollutant->Degradation

Caption: Photocatalytic mechanism of ZnO.

Dizinc_Sensitization cluster_System This compound Molecular Photocatalyst System cluster_this compound This compound Complex cluster_Semiconductor Semiconductor (e.g., h-BN) cluster_Reactions Redox Reactions HOMO HOMO LUMO LUMO Dizinc_excited This compound* Donor Electron Donor (e.g., Pollutant) HOMO->Donor Electron Transfer VB Valence Band (VB) CB Conduction Band (CB) e_minus e⁻ Light_Vis Visible Light (hν) Light_Vis->HOMO Photon Absorption Acceptor Electron Acceptor (e.g., O₂) e_minus->Acceptor Reduction Dizinc_excited->HOMO Regeneration Dizinc_excited->CB Electron Injection Reduced_Acceptor Reduced Acceptor Acceptor->Reduced_Acceptor Oxidized_Donor Oxidized Donor Donor->Oxidized_Donor

Caption: General mechanism of a this compound molecular photosensitizer.

References

A Comparative Guide to the Catalytic Efficiency of Dizinc versus Monozinc Metalloenzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic prowess of metalloenzymes is fundamental to a vast array of biological processes. Among these, zinc metalloenzymes are a major class, playing critical roles in hydrolysis, biosynthesis, and signal transduction. A key determinant of their function is the number of zinc ions within the active site. This guide provides an objective comparison of the catalytic efficiency of dizinc and monozinc metalloenzymes, supported by experimental data and detailed methodologies.

Key Findings at a Glance

This compound metalloenzymes generally exhibit superior catalytic efficiency compared to their monozinc counterparts. The presence of a second zinc ion often facilitates a more effective catalytic mechanism, leading to enhanced reaction rates. This is particularly evident in enzymes like metallo-β-lactamases, where the this compound form is associated with potent antibiotic resistance. For other enzymes, such as alkaline phosphatase and phospholipase C, the this compound (or multinuclear) core is integral to their catalytic function, and a monozinc state is often associated with inactivation.

Comparative Analysis of Catalytic Efficiency

The following sections delve into a comparative analysis of this compound and monozinc forms of key metalloenzyme families.

Metallo-β-Lactamases: A Case for Enhanced Efficiency in this compound Enzymes

Metallo-β-lactamases (MBLs) are a critical family of enzymes that confer bacterial resistance to β-lactam antibiotics. They are classified into subclasses, with B1 and B3 MBLs being predominantly this compound, while B2 MBLs are active as monozinc enzymes.

Computational studies on the B1 MBL CcrA from Bacteroides fragilis have shown that the involvement of a second zinc ion lowers the energetic barrier for β-lactam hydrolysis, suggesting a more efficient single-step mechanism compared to the monozinc B1 enzyme BcII from Bacillus cereus.[1][2][3] This suggests an evolutionary preference for the this compound scaffold in B1 MBLs to achieve higher catalytic efficiency.[2] While both mono- and this compound forms of some MBLs can be active, the this compound species are generally considered more potent in conferring antibiotic resistance.[4]

Recent research on variants of New Delhi metallo-β-lactamase (NDM), a B1 MBL, has provided direct quantitative evidence. While most NDM variants are this compound, some have evolved to function as highly efficient monozinc enzymes.[5]

Table 1: Comparison of Catalytic Efficiency (kcat/Km) for NDM Metallo-β-Lactamases

Enzyme VariantZinc StoichiometrySubstratekcat/Km (M⁻¹s⁻¹)Reference
NDM-1This compoundAmpicillin~10⁶ - 10⁷[5]
NDM-15MonozincAmpicillin5 x 10⁶[5]

Note: The kcat/Km for this compound NDM-1 represents a general range for various substrates.

Alkaline Phosphatase: The Essentiality of a this compound Core

Alkaline phosphatase (ALP) is a ubiquitous enzyme that catalyzes the hydrolysis of phosphate monoesters at alkaline pH. The active site of mammalian ALP contains two zinc ions and one magnesium ion, forming a dinuclear zinc core that is essential for its catalytic activity.[6]

Studies have shown that zinc deficiency leads to a significant decrease in ALP activity.[7] The two zinc ions in the active site play distinct and crucial roles in binding the substrate and activating the nucleophilic serine residue. While a stable and catalytically active monozinc form of ALP has not been characterized for direct kinetic comparison, the loss of a zinc ion from the active site is associated with enzyme inactivation.[7][8] The reactivation of the enzyme can be achieved by the addition of zinc ions.[8] Therefore, the comparison for ALP is less about the efficiency of mono- versus this compound forms and more about the absolute requirement of the this compound structure for catalysis.

Phospholipase C: A Multi-Zinc Catalytic Center

Phospholipase C (PLC) enzymes catalyze the hydrolysis of phospholipids, playing a key role in signal transduction. Bacterial zinc-dependent PLCs are known to contain a trinuclear or dinuclear zinc center in their active site.[9][10][11] For instance, the phosphatidylcholine-preferring PLC from Bacillus cereus binds three zinc ions per molecule.[11]

Similar to alkaline phosphatase, the multinuclear zinc site is integral to the catalytic mechanism of PLC. Theoretical studies on a trinuclear zinc-dependent PLC suggest a mechanism where a hydroxide ion bridging two zinc ions acts as the nucleophile.[9][10] There is currently a lack of experimental data on stable and active monozinc forms of these PLCs that would allow for a direct comparison of catalytic efficiency. The available evidence strongly indicates that the multi-zinc center is a fundamental requirement for their hydrolytic activity.

Experimental Protocols

Detailed methodologies for assaying the activity of these metalloenzymes are crucial for reproducible research.

Metallo-β-Lactamase Activity Assay

This spectrophotometric assay utilizes the chromogenic cephalosporin, nitrocefin, as a substrate. Hydrolysis of the β-lactam ring in nitrocefin by MBLs results in a color change that can be monitored at 490 nm.

Materials:

  • Purified MBL enzyme

  • Nitrocefin solution (e.g., 100 µM in assay buffer)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing a suitable concentration of ZnSO₄, e.g., 50 µM)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the MBL enzyme in assay buffer.

  • Add a defined volume of the enzyme solution to the wells of a microplate.

  • Initiate the reaction by adding a defined volume of the nitrocefin solution to each well.

  • Immediately measure the absorbance at 490 nm in kinetic mode at a constant temperature (e.g., 25°C or 37°C).

  • The initial rate of the reaction (V₀) is determined from the linear portion of the absorbance versus time plot.

  • To determine kinetic parameters (Km and kcat), the assay is performed with varying concentrations of nitrocefin at a fixed enzyme concentration. The data are then fitted to the Michaelis-Menten equation.

Alkaline Phosphatase Activity Assay

This colorimetric assay is based on the hydrolysis of p-nitrophenyl phosphate (pNPP) by ALP to produce p-nitrophenol, a yellow product that absorbs at 405 nm.[12][13][14][15][16]

Materials:

  • ALP-containing sample (e.g., purified enzyme, cell lysate, serum)

  • pNPP substrate solution (e.g., 1 mg/mL in assay buffer)

  • Assay Buffer (e.g., 1 M diethanolamine, 0.5 mM MgCl₂, pH 9.8)

  • Stop Solution (e.g., 3 M NaOH)

  • Microplate reader

Procedure:

  • Add the ALP-containing sample to the wells of a microplate.

  • Add the assay buffer to each well.

  • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a few minutes.

  • Initiate the reaction by adding the pNPP substrate solution.

  • Incubate for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm.

  • The ALP activity is proportional to the amount of p-nitrophenol produced, which can be quantified using a standard curve of p-nitrophenol.

Phospholipase C Activity Assay

A common method for measuring PLC activity is a titrimetric assay that measures the release of acid upon hydrolysis of a phospholipid substrate like lecithin.[17]

Materials:

  • Purified PLC enzyme

  • Lecithin substrate emulsion (e.g., 2% soybean lecithin in 0.15 M NaCl)

  • Assay Buffer (e.g., 6 mM Imidazole-HCl, pH 7.4, containing 2.2 mM CaCl₂)

  • Standardized NaOH solution (e.g., 0.01 N)

  • Autotitrator or pH meter

Procedure:

  • Equilibrate the reaction vessel containing the lecithin emulsion and assay buffer to a constant temperature (e.g., 25°C).

  • Adjust the pH of the substrate mixture to 7.4.

  • Initiate the reaction by adding a known amount of the PLC enzyme.

  • Maintain the pH at 7.4 by titrating with the standardized NaOH solution.

  • The rate of NaOH addition is recorded, which corresponds to the rate of acid release and thus the PLC activity.

  • One unit of PLC activity is typically defined as the amount of enzyme that releases one micromole of acid per minute under the specified conditions.

Visualizing Catalytic Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex processes involved in metalloenzyme catalysis and experimental procedures.

Dizinc_MBL_Catalysis cluster_enzyme This compound Metallo-β-Lactamase Active Site Zn1 Zn1 OH Bridging Hydroxide Zn1->OH Zn2 Zn2 Zn2->OH Substrate β-Lactam Substrate Nucleophilic_Attack Nucleophilic Attack by Bridging Hydroxide Substrate->Nucleophilic_Attack Coordination to Zn ions Product Hydrolyzed Product Product_Release Product Release Product->Product_Release Start Enzyme-Substrate Complex Formation Ring_Opening β-Lactam Ring Opening Nucleophilic_Attack->Ring_Opening Ring_Opening->Product Formation of Intermediate

Caption: Catalytic mechanism of a this compound metallo-β-lactamase.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer and Substrate Solution Reaction_Setup Add Enzyme and Buffer to Microplate Reagent_Prep->Reaction_Setup Sample_Prep Prepare Enzyme Sample (Purification/Dilution) Sample_Prep->Reaction_Setup Reaction_Start Initiate Reaction with Substrate Reaction_Setup->Reaction_Start Incubation Incubate at Constant Temperature Reaction_Start->Incubation Measurement Measure Absorbance/ Signal Change Incubation->Measurement Rate_Calculation Calculate Initial Reaction Rate (V₀) Measurement->Rate_Calculation Kinetics_Plot Plot V₀ vs. [Substrate] (Michaelis-Menten) Rate_Calculation->Kinetics_Plot Parameter_Determination Determine kcat and Km Kinetics_Plot->Parameter_Determination

Caption: General workflow for determining enzyme kinetic parameters.

Conclusion

For drug development professionals, this distinction is critical. Targeting the this compound center of bacterial MBLs presents a promising strategy for overcoming antibiotic resistance. Furthermore, understanding the absolute requirement for the dinuclear zinc core in enzymes like ALP and PLC can inform the design of specific inhibitors or modulators for therapeutic purposes. Continued research into the precise roles of each metal ion will undoubtedly pave the way for novel therapeutic interventions.

References

Safety Operating Guide

Navigating the Disposal of Dizinc Compounds: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of "dizinc" compounds. As "this compound" is a term used to describe various chemical structures containing two zinc atoms, rather than a single specific compound, this document outlines a comprehensive approach based on the nature of different zinc-containing substances.

Crucially, before proceeding with any disposal protocol, you must consult the Safety Data Sheet (SDS) for the specific this compound compound you are handling. The SDS will provide detailed information on the material's hazards, handling procedures, and required disposal methods.

Core Principles of Zinc Compound Disposal

The primary hazards associated with zinc compounds can range from aquatic toxicity to pyrophoric (air-reactive) and water-reactive properties, as seen in substances like diethyl zinc.[1] Therefore, a cautious and informed approach to disposal is paramount. The following procedures are based on general safety principles for handling hazardous chemical waste.

Step-by-Step Disposal Protocol

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling any zinc compound. This includes, at a minimum, safety goggles, a lab coat (flame-resistant if handling pyrophoric materials), and chemical-resistant gloves.[1][2] It is advisable to consult a glove compatibility chart to ensure the chosen material offers adequate protection against the specific compound and any solvents used.[1]

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility has been confirmed.[2] Designate a specific, clearly labeled waste container for each type of this compound waste (e.g., solid, aqueous, organic solvent).

  • Containerization: Use a chemically compatible, leak-proof container for waste collection.[2][3] Ensure the container is securely sealed to prevent spills or the release of vapors.[2] For pyrophoric materials like diethyl zinc, handling and storage must be under an inert atmosphere.[1]

  • Labeling: All waste containers must be clearly labeled as hazardous waste. The label should include the full chemical name of the this compound compound, any known hazards, and the date of accumulation.[1][2][4]

  • Storage: Store hazardous waste in closed containers, within secondary containment, and in a designated, well-ventilated storage area.[1][4] Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]

  • Final Disposal: Dispose of the sealed waste container through your institution's official chemical waste disposal program.[2] Adhere to all institutional, local, state, and federal regulations for chemical waste disposal. Never dispose of chemical waste down the drain or in regular trash.[2]

Quantitative Data for Zinc Waste Management

The following table summarizes key quantitative data relevant to the safe handling and disposal of zinc-containing waste.

ParameterGuidelineCitation
Aqueous Zinc SolutionsSolutions containing greater than 1 ppm of zinc must be managed as Dangerous Waste.[4]
Waste Accumulation TimeDo not exceed institutional limits (typically 90 or 180 days).[2]
Container HeadspaceLeave at least 10% headspace in the waste container to allow for expansion.[2]
Inert Atmosphere for Diethyl ZincDry nitrogen containing less than 5 ppm oxygen and less than 5 ppm of moisture is recommended for storage and handling.[1]

Experimental Protocols for Treatment of Reactive this compound Compounds

For certain reactive this compound compounds, a quenching or neutralization step may be necessary before disposal. These procedures should only be performed by trained personnel in a controlled environment, such as a fume hood or glove box.

Protocol 1: Quenching of Pyrophoric Organozinc Reagents (e.g., Diethyl Zinc)

This protocol is for the deactivation of residual pyrophoric organozinc compounds.

  • Preparation and Dilution: In a fume hood, cool the reaction flask containing the residual organozinc reagent in an ice bath. Dilute the reagent with an inert, dry solvent (e.g., toluene or hexane) to a concentration of less than 20% by weight to moderate the reaction.[5]

  • Initial Quenching: Under an inert atmosphere, slowly add isopropanol dropwise with vigorous stirring.[5] Control the rate of addition to prevent excessive gas evolution or a rapid temperature increase. Continue until bubbling subsides.

  • Secondary Quenching: Once the reaction with isopropanol is complete, slowly add methanol in a similar dropwise manner to react with any remaining organozinc compound.[5]

  • Hydrolysis: After the organozinc compound is fully quenched, slowly and carefully add water to hydrolyze the resulting alkoxides.

  • Waste Collection: The resulting mixture, containing zinc salts and alcohols, should be collected as hazardous aqueous waste.

Protocol 2: Neutralization of Acidic Zinc Chloride Waste

This protocol is for the neutralization of zinc chloride solutions.

  • Preparation: Wear appropriate PPE, including gloves, splash goggles, and a lab coat.[3] Work in a well-ventilated area.

  • Neutralization: Slowly add a suitable base, such as sodium carbonate or sodium hydroxide, to the zinc chloride solution while stirring continuously.[3]

  • pH Monitoring: Monitor the pH of the mixture regularly using a pH meter or pH indicator strips. Continue adding the base until the pH reaches a neutral range (typically pH 6-8).[3]

  • Disposal of Neutralized Solution: The resulting neutralized solution, containing zinc hydroxide precipitate, should be collected and disposed of as hazardous waste, as it still contains zinc.

Logical Workflow for this compound Compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound compounds.

DizincDisposalWorkflow start Start: Identify This compound Compound Waste sds Consult Safety Data Sheet (SDS) for specific hazards start->sds is_reactive Is the compound pyrophoric, water-reactive, or otherwise reactive? sds->is_reactive quench Perform Quenching/ Neutralization Protocol (See Experimental Protocols) is_reactive->quench Yes ppe Select and Wear Appropriate PPE is_reactive->ppe No quench->ppe segregate Segregate Waste by Type (Solid, Aqueous, Organic) ppe->segregate containerize Use Labeled, Leak-Proof, Chemically Compatible Container segregate->containerize store Store in Designated Area with Secondary Containment containerize->store dispose Dispose via Institutional Hazardous Waste Program store->dispose end End of Process dispose->end

Caption: Workflow for the safe disposal of this compound compounds.

By adhering to these procedures and, most importantly, the specific guidance provided in the SDS for your compound, you can ensure the safe and compliant disposal of this compound waste, protecting yourself, your colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.